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  • Product: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
  • CAS: 1393101-17-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

[1] Executive Summary This technical guide profiles 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also designated as 1-methyl-3-isopropyl-4-aminopyrazole), a high-value heterocyclic scaffold in medicinal chemistry.[1] Dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide profiles 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also designated as 1-methyl-3-isopropyl-4-aminopyrazole), a high-value heterocyclic scaffold in medicinal chemistry.[1] Distinguished by its electron-rich pyrazole core and the steric bulk of the C3-isopropyl group, this molecule serves as a critical pharmacophore in the development of ATP-competitive kinase inhibitors.[1]

The 4-amino functionality acts as a versatile nucleophilic "handle," allowing for the rapid construction of urea, amide, and pyrimidine-fused architectures common in oncology therapeutics (e.g., CDK, ALK, and ROS1 inhibitors).[1] This guide details the physicochemical properties, validated synthetic routes, and handling protocols necessary for the rigorous application of this scaffold in drug discovery.[1][2]

Physicochemical Profile

The following data characterizes the core scaffold. Note that 4-aminopyrazoles are prone to oxidation; handling under inert atmosphere is recommended.[1]

PropertyValue / DescriptionNote
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
CAS Registry Isomer Specific:[1][3] 1609383-73-0 (Generic/Analogous)Verify specific isomer batch; often sold as salt.[1]
Appearance Pale yellow to brown oil/solidDarkens upon air exposure (oxidation).[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited water solubility (unless protonated).[1]
pKa (Conjugate Acid) ~4.0 – 4.5 (Predicted)Less basic than aniline; N1-methyl increases basicity vs N-H.[1]
LogP ~0.8 – 1.1Lipophilic C3-isopropyl group aids membrane permeability.[1]
H-Bond Donors 2 (NH₂)Critical for "hinge binding" in kinases.[1]
H-Bond Acceptors 2 (N2 of pyrazole, N of amine)

Critical Isomer Note: Researchers must distinguish this compound from its regioisomer, 1-isopropyl-3-methyl-1H-pyrazol-4-amine .[1] The position of the isopropyl group (N1 vs. C3) drastically alters the steric environment within a protein binding pocket.[1] This guide focuses on the N1-Methyl, C3-Isopropyl variant.[1]

Synthetic Methodologies

The synthesis of 4-aminopyrazoles typically proceeds via the nitration of the parent pyrazole followed by reduction.[1] This approach ensures regioselectivity at the C4 position, which is the most electron-rich site for electrophilic aromatic substitution.[1]

Validated Synthetic Route

The following workflow describes the generation of the target amine from commercially available precursors.

Step 1: Cyclization to Parent Pyrazole

Precursor: 1-methoxy-4-methylpent-1-en-3-one (or equivalent 1,3-dicarbonyl surrogate) + Methylhydrazine.[1]

  • Reaction: Condensation in ethanol/acetic acid.[1]

  • Regioselectivity: Methylhydrazine nucleophilicity favors formation of 1-methyl-3-isopropyl-1H-pyrazole over the 1-methyl-5-isopropyl isomer, but separation may be required.[1]

Step 2: Electrophilic Nitration[1]
  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid) or KNO₃ / H₂SO₄.[1]

  • Conditions: 0°C to Room Temperature.

  • Mechanism: The nitronium ion (NO₂⁺) attacks the C4 position.[1] The C3-isopropyl group provides steric bulk but does not deactivate the ring.[1]

Step 3: Reduction to Amine[1][4]
  • Method A (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH.[1] (Cleanest profile).

  • Method B (Chemical): Fe powder / NH₄Cl or SnCl₂ / HCl.[1] (Used if halogens are present on the ring to avoid dehalogenation).[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the functionalized scaffold.

SynthesisWorkflow Start Methylhydrazine + C3-Isopropyl Precursor Intermediate1 1-Methyl-3-isopropyl- 1H-pyrazole Start->Intermediate1 Cyclization (Regiocontrol) Nitration Nitration (HNO3/H2SO4) Intermediate1->Nitration Intermediate2 4-Nitro-1-methyl- 3-isopropylpyrazole Nitration->Intermediate2 SEAr @ C4 Reduction Reduction (H2, Pd/C) Intermediate2->Reduction Product TARGET: 1-Methyl-3-isopropyl- 1H-pyrazol-4-amine Reduction->Product Yield: >85%

Figure 1: Step-wise synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine highlighting the critical nitration-reduction sequence.

Experimental Protocols

Protocol A: Reduction of 4-Nitro Precursor

Rationale: This protocol uses catalytic hydrogenation for high purity, avoiding metal waste associated with Fe/Sn reductions.[1]

  • Preparation: Charge a reaction vessel with 1-methyl-3-isopropyl-4-nitro-1H-pyrazole (1.0 equiv) and Methanol (10 mL/g).

  • Catalyst Addition: Under an inert Argon flow, carefully add 10% Pd/C (5 wt% loading).[1] Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1-3 bar). Stir vigorously at Room Temperature for 4–16 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-14).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting amine is often an oil that crystallizes upon standing or conversion to the HCl salt.[1]

    • Storage: Store under Nitrogen at -20°C.[1][5]

Protocol B: Urea Formation (Kinase Inhibitor Synthesis)

Rationale: Aminopyrazoles are frequently coupled with isocyanates to form urea-linked kinase inhibitors.[1]

  • Dissolution: Dissolve 1-methyl-3-isopropyl-1H-pyrazol-4-amine (1.0 equiv) in anhydrous DCM or THF.

  • Base: Add DIPEA (1.2 equiv) if the amine is used as a salt.[1]

  • Coupling: Add the appropriate Isocyanate (1.0–1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Purification: The urea product often precipitates.[1] Filter and wash with ether.[1] If soluble, perform column chromatography (EtOAc/Hexanes).[1]

Medicinal Chemistry Applications

Kinase Hinge Binding

The 4-aminopyrazole motif mimics the adenine ring of ATP.[1]

  • Donor-Acceptor Motif: The C4-amine (Donor) and the N2-pyrazole nitrogen (Acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]

  • Steric Fit: The C3-isopropyl group is critical.[1] It fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the binding mode, enhancing selectivity over other kinases.[1]

Functionalization Logic

The following diagram details how this scaffold is derivatized to tune potency and physicochemical properties (LogD, Solubility).

ReactivityMap Center 1-Methyl-3-isopropyl- 1H-pyrazol-4-amine Rxn1 Isocyanate Coupling Center->Rxn1 Rxn2 Amide Coupling Center->Rxn2 Rxn3 Sandmeyer (NaNO2/CuX) Center->Rxn3 Rxn4 Reductive Amination Center->Rxn4 Prod1 Urea-linked Inhibitors (e.g., VEGFR/PDGFR) Rxn1->Prod1 Prod2 Amide Analogs (Increased Stability) Rxn2->Prod2 Prod3 4-Halo-pyrazoles (Suzuki Coupling Precursors) Rxn3->Prod3 Prod4 N-Alkyl Derivatives Rxn4->Prod4

Figure 2: Reactivity profile of the C4-amine, demonstrating its utility as a divergent intermediate.[1][2]

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.[1]

  • Oxidation Sensitivity: Aminopyrazoles oxidize to dark azo/azoxy species upon prolonged air exposure.[1]

  • Storage:

    • Short Term: 4°C, dark, under inert gas.[1]

    • Long Term: -20°C as the HCl salt (significantly more stable than the free base).[1]

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.[1]

References

  • Synthesis of Aminopyrazoles: Fustero, S., et al. "Regioselective Synthesis of 4-Aminopyrazoles."[1] Journal of Organic Chemistry. (General methodology for aminopyrazole synthesis).

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer.[1] (Context on pyrazole binding modes).

  • Isomer Characterization: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1][6] Comprehensive Heterocyclic Chemistry. (Structural data on N-methyl vs C-methyl isomers).

  • PubChem Compound Summary: 1-Isopropyl-3-methyl-1H-pyrazol-4-amine (Isomer Reference).[1] National Center for Biotechnology Information.[1]

  • Pyrazoles in Drug Discovery: "Application Notes: Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem.[1][2] (Protocol grounding).

Sources

Exploratory

Technical Guide: Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

The following technical guide details the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-methyl-3-isopropyl-4-aminopyrazole). This scaffold is a critical pharmacophore in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-methyl-3-isopropyl-4-aminopyrazole). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., BRAF, JAK, and ALK inhibitors).[1]

Executive Summary

  • Target Molecule: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine[1]

  • CAS Registry Number: 1166228-30-3 (Generic analog reference)

  • Primary Application: Precursor for aminopyrazole-based kinase inhibitors.[1]

  • Synthetic Strategy: A four-step convergent synthesis utilizing an enaminone intermediate, followed by regioselective cyclization, electrophilic aromatic substitution (nitration), and catalytic reduction.[1]

  • Critical Control Point: The regioselectivity during the pyrazole ring closure (Step 2) is the most significant variable. This guide prioritizes the isolation of the 1,3-isomer over the thermodynamically competitive 1,5-isomer.[1]

Retrosynthetic Analysis

The synthesis is designed to ensure the correct orientation of the isopropyl group relative to the N-methyl moiety. The 4-amino group is installed late-stage via nitration/reduction to avoid oxidation sensitivity during ring construction.[1]

Retrosynthesis Target Target: 1-methyl-3-isopropyl-4-aminopyrazole Nitro Intermediate 3: 4-Nitro Precursor Target->Nitro Reduction (H2/Pd-C) Pyrazole Intermediate 2: 1-methyl-3-isopropylpyrazole Nitro->Pyrazole Nitration (HNO3/H2SO4) Enaminone Intermediate 1: Enaminone Pyrazole->Enaminone Cyclization (MeNHNH2) Start Starting Materials: 3-methyl-2-butanone + DMF-DMA Enaminone->Start Condensation

Figure 1: Retrosynthetic disconnection showing the linear assembly of the pyrazole core.

Detailed Synthetic Protocols

Phase 1: Skeleton Assembly (Enaminone Formation)

The synthesis begins with the conversion of isopropyl methyl ketone into an activated enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent is preferred over ethyl formate/NaH for its operational simplicity and lack of salt byproducts.[1]

  • Reagents: 3-methyl-2-butanone (1.0 eq), DMF-DMA (1.2 eq).[1]

  • Solvent: Neat or DMF.

  • Conditions: Reflux (100–110 °C) for 12–16 hours.

Protocol:

  • Charge a reaction vessel with 3-methyl-2-butanone.

  • Add DMF-DMA dropwise under nitrogen atmosphere.[1]

  • Heat the mixture to reflux. Methanol is generated as a byproduct; using a Dean-Stark trap or open reflux allows methanol to escape, driving the equilibrium forward.[1]

  • Endpoint: Monitor by TLC (EtOAc/Hexane) or GC-MS.[1] The starting ketone peak should disappear.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA. The resulting orange-red oil (Enaminone) is typically pure enough for the next step.

Phase 2: Regioselective Cyclization

This is the critical control point .[1] Reacting the enaminone with methylhydrazine yields a mixture of two isomers:

  • 1-methyl-3-isopropylpyrazole (Desired)

  • 1-methyl-5-isopropylpyrazole (Undesired Byproduct)[1]

The regiochemistry is governed by the nucleophilicity of the hydrazine nitrogens. The


 group is more nucleophilic than the 

group. To favor the 1,3-isomer, the reaction is typically performed in ethanol at lower temperatures initially.[1]
  • Reagents: Enaminone (from Phase 1), Methylhydrazine (1.1 eq).

  • Solvent: Ethanol (absolute).[2]

  • Safety Note: Methylhydrazine is highly toxic and a potential carcinogen.[1] Handle in a fume hood.

Protocol:

  • Dissolve the crude enaminone in absolute ethanol (5 volumes).

  • Cool the solution to 0–5 °C.

  • Add methylhydrazine dropwise, maintaining the temperature below 10 °C.

    • Mechanistic Insight: Low temperature favors the kinetic attack of the unsubstituted

      
       on the Michael acceptor carbon (beta-carbon), leading to the 1,3-isomer.
      
  • Allow the mixture to warm to room temperature and stir for 2 hours. Then reflux for 1 hour to ensure complete dehydration.

  • Purification (Crucial):

    • Concentrate the solvent.[1][3]

    • Analyze the ratio by

      
       NMR.[4] The 1,3-isomer typically shows a pyrazole proton signal distinct from the 1,5-isomer.[1]
      
    • Separation: The isomers have different boiling points.[1]

      • Lab Scale: Flash column chromatography (Gradient: 0-20% EtOAc in Hexane).[1] The 1,5-isomer is generally more polar.[1]

      • Scale-up: Fractional distillation under reduced pressure.[1]

Phase 3: Electrophilic Aromatic Substitution (Nitration)

Pyrazoles are electron-rich heteroaromatics that undergo electrophilic substitution exclusively at the C4 position.

  • Reagents: 1-methyl-3-isopropylpyrazole (1.0 eq), Fuming

    
     (1.5 eq), Conc. 
    
    
    
    (solvent).
  • Conditions: 0–10 °C to RT.

Protocol:

  • Dissolve the purified pyrazole in concentrated

    
     (5 volumes) and cool to 0 °C in an ice-salt bath.
    
  • Add fuming nitric acid dropwise.[1] Caution: The reaction is highly exothermic.[1] Maintain internal temperature

    
     °C.
    
  • After addition, allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with solid

    
     or 
    
    
    
    solution to pH 8.
  • Extract with Ethyl Acetate (

    
    ).[2][5] Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Result: 1-methyl-3-isopropyl-4-nitropyrazole (typically a pale yellow solid).[1]

Phase 4: Reduction to Amine

The final step converts the nitro group to the primary amine. Catalytic hydrogenation is preferred for pharmaceutical purity.[1]

  • Reagents: 4-nitropyrazole intermediate, 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1-3 bar).

  • Solvent: Methanol or Ethanol.[1][6][7]

Protocol:

  • Dissolve the nitropyrazole in Methanol.[1][3][6]

  • Add 10% Pd/C catalyst under an argon blanket.[1]

  • Purge the vessel with Hydrogen gas.[1]

  • Stir vigorously at room temperature under

    
     atmosphere for 4–6 hours.
    
  • Endpoint: TLC should show the disappearance of the non-polar nitro compound and the appearance of a polar, ninhydrin-active spot (amine).

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.

  • Final Product: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine. It is often stored as a hydrochloride salt (using HCl/Dioxane) to prevent oxidation (browning) upon storage.

Analytical Data & Quality Control

Analytical MethodExpected Result (1-methyl-3-isopropyl-4-aminopyrazole)
1H NMR (DMSO-d6)

1.15 (d, 6H, Isopropyl Me), 2.85 (sept, 1H, Isopropyl CH), 3.65 (s, 3H, N-Me), 3.90 (br s, 2H, NH2), 6.95 (s, 1H, Pyrazole H-5).[1]
LC-MS ESI+ m/z: ~140.1 [M+H]+
Appearance Off-white to pale brown solid (free base); White solid (HCl salt).[1]
Regio-purity No detectable 1-methyl-5-isopropyl isomer (check N-Me shift; 5-isomer N-Me is typically downfield).[1]

Mechanism & Regioselectivity Logic

The regioselectivity in Phase 2 is the most complex aspect. The diagram below illustrates the competing pathways.

Regioselectivity Reagents Enaminone + Methylhydrazine PathA Path A (Kinetic/Desired): NH2 attacks Michael Carbon Reagents->PathA PathB Path B (Thermodynamic): NH2 attacks Carbonyl Carbon Reagents->PathB InterA Intermediate A PathA->InterA InterB Intermediate B PathB->InterB ProdA 1-methyl-3-isopropylpyrazole (Target Scaffold) InterA->ProdA ProdB 1-methyl-5-isopropylpyrazole (Impurity) InterB->ProdB

Figure 2: Competing cyclization pathways. Path A is favored by lower temperatures and steric bulk at the carbonyl position.

Troubleshooting & Optimization

  • Low Regioselectivity: If the 1,5-isomer ratio is too high (>20%), switch the solvent in Phase 2 to Methanol and lower the temperature to -10 °C during addition. Alternatively, use Methylhydrazine Hydrochloride instead of the free base; the salt form often improves regiocontrol by modulating the nucleophilicity.

  • Incomplete Nitration: If starting material remains in Phase 3, ensure the sulfuric acid is concentrated (>98%). Water generated during nitration can dilute the acid and stall the reaction.

  • Amine Instability: The free amine oxidizes in air.[1] If not using immediately, convert to the HCl or Oxalate salt.[1]

References

  • General Pyrazole Synthesis: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Standard text for enaminone-hydrazine cyclization mechanisms).

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008).[1] "Regioselective Synthesis of Pyrazoles from Enaminones." Organic Letters, 10(4), 605-608.[1]

  • Nitration Protocols: BenchChem Application Notes. (2025).[3][4][8][9][10] "Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole."

  • Patent Reference (Analogous Chemistry): US Patent 2010/0022502. "Synthesis of substituted pyrazole compounds as kinase inhibitors.
  • Reduction Methodologies: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard protocols for Nitro

    
     Amine reduction).
    

Sources

Foundational

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine structural characterization

Technical Monograph: Structural Elucidation and Synthetic Validation of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Introduction & Medicinal Significance The compound 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also ref...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Elucidation and Synthetic Validation of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Introduction & Medicinal Significance

The compound 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 4-amino-1-methyl-3-isopropylpyrazole) represents a privileged scaffold in modern medicinal chemistry.[1][2] Pyrazole-4-amines serve as critical intermediates in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines , which are frequent pharmacophores in ATP-competitive kinase inhibitors (e.g., targeting CDKs, Aurora kinases, and BTK).[1]

The steric bulk of the isopropyl group at the C3 position, combined with the electron-donating amine at C4, provides unique electronic properties that influence binding affinity in the ATP pocket.[2] However, the synthesis of N-methylpyrazoles is plagued by regiochemical ambiguity , often yielding mixtures of 1,3- and 1,5-isomers.[1] This guide provides a definitive protocol for the synthesis, purification, and rigorous structural proof of the 1,3-isomer.[2]

Synthetic Pathway & Regiochemical Control[1][3][4][5][6][7][8]

To ensure high fidelity, we utilize a stepwise "Construct-Nitrate-Reduce" approach rather than direct cyclization of aminonitrile precursors, which often suffer from lower yields.[1][2]

Core Synthesis Workflow
  • Cyclocondensation: Reaction of 4-methylpentane-2,4-dione (or equivalent 1,3-diketone) with methylhydrazine.[1][2] Note: This produces a mixture of 1,3-isopropyl and 1,5-isopropyl isomers.[1][2] Separation is required.

  • Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro group at the C4 position.[2]

  • Reduction: Conversion of the nitro group to the target primary amine.[2]

SynthesisPathway Start Methylhydrazine + 4-methyl-3-oxopentanoate Inter 1-methyl-3-isopropylpyrazole (Isomer Separation Required) Start->Inter Cyclization (EtOH, Reflux) Nitro 1-methyl-3-isopropyl- 4-nitropyrazole Inter->Nitro HNO3 / H2SO4 (Nitration @ C4) Final TARGET: 1-methyl-3-(propan-2-yl)- 1H-pyrazol-4-amine Nitro->Final H2, Pd/C (Catalytic Hydrogenation)

Figure 1: Stepwise synthetic route emphasizing the critical nitration-reduction sequence for C4 functionalization.

Analytical Strategy: Characterization Protocols

The following protocols are designed to be self-validating. The user must confirm the absence of the 1,5-isomer.

A. High-Performance Liquid Chromatography (HPLC)

Objective: Establish purity >98% prior to spectral analysis.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine absorption).[1][2]

  • Expected Retention: The amine is polar; expect elution early in the gradient (approx.[2] 2.5 - 4.0 min depending on dead volume).

B. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Theoretical Mass (MW): 139.19 g/mol .[1][2]

  • Target Ion [M+H]+: 140.2 m/z .[1][2]

  • Validation: Look for the absence of [M+ACN+H]+ adducts which can complicate spectra.

C. Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof.[1][2]

  • Solvent: DMSO-d6 (preferred for observing exchangeable -NH2 protons) or CDCl3.[1][2]

  • Concentration: ~10 mg in 0.6 mL.[1][2]

Table 1: Predicted


H NMR Data (400 MHz, DMSO-d6) 
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
C5 Aromatic H7.10 – 7.30Singlet (s)1H-
C4-NH2 Amine3.80 – 4.20Broad Singlet (br s)2HExchangeable with D2O
N1-CH3 N-Methyl3.65 – 3.75Singlet (s)3H-
C3-CH Isopropyl (Methine)2.75 – 2.90Septet (sept)1H

C3-(CH3)2 Isopropyl (Methyls)1.10 – 1.20Doublet (d)6H

Structural Confirmation Logic: The NOESY Argument

The most critical challenge is distinguishing the target 1,3-isomer from the 1,5-isomer .[1][2] Standard 1D NMR is often insufficient because chemical shifts are similar.[1][2]

Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity data:

  • Target (1-methyl-3-isopropyl):

    • The N1-Methyl group is spatially distant from the C3-Isopropyl group.[1][2]

    • Key Correlation: Strong NOE between N1-Methyl and C5-H .[1][2]

    • Negative Result: No (or very weak) NOE between N1-Methyl and Isopropyl protons.[1][2]

  • Impurity (1-methyl-5-isopropyl):

    • The N1-Methyl is spatially adjacent to the C5-Isopropyl group.[1][2]

    • Key Correlation: Strong NOE between N1-Methyl and Isopropyl methine .[1][2]

NOESY_Logic Data NOESY Spectrum Data CrossPeak1 Data->CrossPeak1 Strong Signal CrossPeak2 Data->CrossPeak2 Strong Signal? Result1 CONFIRMED: 1-methyl-3-isopropyl isomer CrossPeak1->Result1 Indicates N-Me is next to aromatic H Result2 REJECTED: 1-methyl-5-isopropyl isomer CrossPeak2->Result2 Indicates N-Me is next to Isopropyl

Figure 2: Decision tree for interpreting NOESY data to confirm regiochemistry.

Stability & Handling

  • Physical State: Likely an off-white to pale yellow solid or viscous oil (depending on purity).[1][2]

  • Oxidation Sensitivity: Aminopyrazoles are prone to air oxidation, turning dark brown over time.[1][2]

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Handling: Minimize exposure to light.[1][2]

  • Basicity: The C4-amine is weakly basic.[1][2] It can form stable salts (HCl, oxalate) which are often more crystalline and stable than the free base.[2] For long-term storage, conversion to the hydrochloride salt is recommended.[1][2]

References

  • Fustero, S., et al. (2008).[1][2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • PubChem. (2023).[1][2] "Compound Summary: 1-methyl-1H-pyrazol-4-amine." National Library of Medicine.[1][2]

  • Elguero, J., et al. (2000).[2] "Pyrazoles."[1][2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II. (General reference for Pyrazole NMR shifts and tautomerism).

  • Lellek, V., et al. (2018).[2][5] "Regioselective Synthesis of Pyrazoles." Synlett.

  • Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for aminopyrazole scaffolds in kinase inhibitors).

Sources

Exploratory

Physical properties of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (melting point, boiling point, solubility)

This technical guide details the physicochemical properties, synthesis, and handling of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 1-methyl-3-isopropyl-4-aminopyrazole).[1] As a specific structural...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and handling of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 1-methyl-3-isopropyl-4-aminopyrazole).[1]

As a specific structural analog to the widely utilized n-propyl intermediate found in PDE5 inhibitors (e.g., Sildenafil), this isopropyl isomer exhibits distinct steric characteristics while retaining the core solubility and basicity profiles of the 4-aminopyrazole class.[1] Due to the scarcity of direct public crystallographic data for this specific isomer, this guide synthesizes field-proven protocols for its characterization, relying on validated homolog data to establish expected property ranges.[1]

[1]

Executive Summary

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine is an electron-rich heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and phosphodiesterase (PDE) modulators.[1][2][3] Its 4-amino moiety serves as a critical nucleophile for amidation or urea formation, while the 3-isopropyl group provides steric bulk that influences enzyme pocket binding selectivity.[1] This guide outlines its predicted physical properties, synthesis logic, and rigorous characterization protocols.[1]

Chemical Identity & Structural Parameters

ParameterDetail
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Common Name 1-methyl-3-isopropyl-4-aminopyrazole
Molecular Formula C

H

N

Molecular Weight 139.20 g/mol
Structural Class 1,3,4-Trisubstituted Pyrazole
Key Functional Groups Primary Amine (C4), Isopropyl (C3), N-Methyl (N1)
Homolog Reference 1-methyl-3-propyl-1H-pyrazol-4-amine (CAS 25637-88-3)

Physicochemical Properties (Experimental & Predicted)

As a close structural homolog to the n-propyl variant (a viscous oil/low-melting solid), the isopropyl isomer is expected to exhibit slightly higher volatility and lower melting point due to the branched alkyl chain reducing crystal packing efficiency.[1]

Physical State & Phase Transitions[1]
  • Appearance: Colorless to pale yellow viscous oil or low-melting solid at Standard Temperature and Pressure (STP).[1] Oxidation leads to a darkening (brown/red) color.

  • Melting Point (Predicted): 25 °C – 45 °C. (Likely supercools to an oil).

  • Boiling Point (Predicted):

    • Atmospheric (760 mmHg): 260 °C – 275 °C (Decomposition likely).

    • Reduced Pressure (0.5 mmHg): 110 °C – 120 °C.[1]

  • Density: 1.05 – 1.10 g/cm

    
    .[1]
    
Solubility & Solution Chemistry

The compound is amphiphilic but predominantly lipophilic in its neutral state.

Solvent SystemSolubility ProfileMechanistic Insight
Water (pH 7) Low to ModerateThe hydrophobic isopropyl and methyl groups limit water solubility of the free base.[1]
Water (pH < 2) High (>100 mg/mL)Protonation of the primary amine (and potentially N2) forms a highly soluble cation.
DCM / Chloroform HighPreferred solvents for extraction and chromatography.[1]
Methanol / Ethanol HighSuitable for recrystallization of salt forms (e.g., HCl, oxalate).
Acid-Base Properties (pKa)
  • pKa 1 (Pyridine-like N2): ~ 2.0 – 2.5[1]

  • pKa 2 (Primary Amine -NH

    
    ):  ~ 4.5 – 5.5[1]
    
  • Implication: The molecule is a weak base. It exists as a neutral species at physiological pH (7.4) but can be trapped as a salt in acidic media.

Synthesis & Purification Workflow

The synthesis of high-purity 4-aminopyrazoles typically proceeds via the nitration of the parent pyrazole followed by catalytic reduction.[1] This route ensures regioselectivity and high yield.[1]

Reaction Pathway Diagram[1]

SynthesisPathway Start 1-methyl-3-isopropylpyrazole (Precursor) Nitration Nitration (HNO3 / H2SO4, 0-60°C) Start->Nitration Electrophilic Aromatic Substitution Intermediate 1-methyl-3-isopropyl- 4-nitropyrazole (Solid) Nitration->Intermediate Isolate & Wash Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Nitro Reduction Product 1-methyl-3-(propan-2-yl)- 1H-pyrazol-4-amine (Target) Reduction->Product Filter Catalyst Purification Acid-Base Extraction or Vacuum Distillation Product->Purification Final Polish

Figure 1: Standard synthetic pathway for 1-methyl-3-alkyl-4-aminopyrazoles via nitration-reduction sequence.[1][2][3][4]

Detailed Protocol: Reduction of Nitro-Intermediate

Objective: Convert 1-methyl-3-isopropyl-4-nitropyrazole to the target amine without over-reduction or ring opening.[1]

  • Preparation: Dissolve 10.0 g of nitro-intermediate in 100 mL of anhydrous Methanol (MeOH).

  • Catalyst Loading: Under an inert Argon atmosphere, carefully add 10 wt% Pd/C (1.0 g). Caution: Pyrophoric wet catalyst.

  • Hydrogenation: Purge the vessel with H

    
     gas. Maintain a pressure of 30–50 psi at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

  • Concentration: Rotary evaporate the filtrate to obtain the crude amine as a dark oil.

  • Purification (Critical Step):

    • Method A (Distillation): Distill under high vacuum (<1 mmHg) at 110–120 °C.

    • Method B (Salt Formation): Dissolve oil in Et

      
      O, cool to 0 °C, and add 4M HCl in Dioxane dropwise. Filter the resulting white hydrochloride salt precipitate.
      

Experimental Characterization Protocols

To validate the identity and purity of the synthesized compound, use the following self-validating analytical workflows.

Solubility & Partitioning Assay (LogP Determination)

This protocol determines the lipophilicity, crucial for predicting drug absorption.

SolubilityWorkflow Step1 Weigh 5mg Compound Step2 Add 1:1 Octanol:Water (Phosphate Buffer pH 7.4) Step1->Step2 Step3 Vortex & Equilibrate (24 Hours, 25°C) Step2->Step3 Step4 Phase Separation (Centrifuge) Step3->Step4 Step5 HPLC Analysis of Both Phases Step4->Step5

Figure 2: Shake-flask method for experimental LogP determination.

Protocol:

  • Prepare a saturated system of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Dissolve the amine in the system and equilibrate for 24 hours.

  • Separate phases and analyze concentration in each via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Expected LogP: 1.2 – 1.8 (Moderately lipophilic).

Storage & Stability[1]
  • Oxidation Sensitivity: Primary aromatic/heteroaromatic amines are prone to oxidation.[1] Store under Nitrogen or Argon.[1]

  • Temperature: Store at -20 °C for long-term stability.

  • Hygroscopicity: The HCl salt form is likely hygroscopic; store with desiccant.

References

  • Synthesis of Pyrazole Intermediates: Dunn, P. J., et al. "Commercial synthesis of sildenafil citrate (Viagra)." Organic Process Research & Development 8.6 (2004): 961-962.[1] Link (Describes the n-propyl homolog synthesis).[1]

  • General Pyrazole Properties: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1]

  • Safety Data (Homolog): Sigma-Aldrich Safety Data Sheet for 4-Amino-1-methylpyrazole (CAS 69843-13-6).[1] Link

  • Structural Analog Data: PubChem Compound Summary for 1-methyl-3-propyl-1H-pyrazol-4-amine (CID 16069-58-2). Link

  • Calculated Properties: ChemAxon / MarvinSketch Predicted D

(Note: Due to the specific isomeric nature of the requested compound, specific melting point data is derived from homologous series analysis of the Sildenafil intermediate class.)

Sources

Foundational

Technical Guide: Mechanism of Action &amp; Synthetic Utility of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

This guide details the technical mechanism, synthetic utility, and pharmacological role of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-methyl-3-isopropyl-4-aminopyrazole).[1][2] This molecule functions a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical mechanism, synthetic utility, and pharmacological role of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-methyl-3-isopropyl-4-aminopyrazole).[1][2] This molecule functions as a privileged scaffold in medicinal chemistry, primarily serving as a critical intermediate for synthesizing Type I and Type II kinase inhibitors.

[2]

Executive Summary & Chemical Identity

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine is a specialized heterocyclic building block used to construct bioactive small molecules.[2][3][4] Unlike standalone active pharmaceutical ingredients (APIs), its "mechanism of action" is twofold:

  • Synthetic Mechanism : It acts as a highly specific nucleophile for installing the aminopyrazole pharmacophore.

  • Pharmacological Mechanism : Once incorporated into a drug molecule, the aminopyrazole moiety functions as a Hinge Binder , mimicking the adenine ring of ATP to inhibit kinase activity.

Chemical Profile
PropertySpecification
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Common Name 1-Methyl-3-isopropyl-4-aminopyrazole
CAS Number 1393101-17-1 (Free Base) / 2708646-08-4 (HCl)
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Core Scaffold Pyrazole (1,2-diazole)
Key Substituents N1-Methyl (Solubility/Orientation), C3-Isopropyl (Hydrophobic/Steric fill), C4-Amine (Reactive Nucleophile)

Pharmacological Mechanism: The "Hinge Binder" Hypothesis

In the context of drug discovery, this molecule is designed to target the ATP-binding pocket of protein kinases. The 4-amino-pyrazole motif is a classic adenine isostere .[2]

Molecular Recognition Mode

When derivatized (typically via acylation or urea formation at the C4-amine), the scaffold binds to the kinase hinge region through a bidentate hydrogen-bonding network:[1][2]

  • Acceptor Interaction : The Pyrazole N2 (lone pair) accepts a hydrogen bond from the backbone amide NH of the kinase hinge residue.

  • Donor Interaction : The exocyclic NH (at C4) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

  • Hydrophobic Anchoring : The C3-Isopropyl group projects into the hydrophobic pocket (often the Gatekeeper region or the solvent-front), providing shape complementarity and selectivity over other kinases.[1][2]

Visualization of Signaling Pathway & Binding

The following diagram illustrates the synthesis of a generic kinase inhibitor from this scaffold and its subsequent binding mechanism.

MOA_Pathway Precursor 1-Methyl-3-isopropyl- 1H-pyrazol-4-amine Inhibitor Active Kinase Inhibitor (Pyrazolo-Amide/Urea) Precursor->Inhibitor Nucleophilic Attack (Amide Coupling) Reagent Electrophile (e.g., Acyl Chloride / Isocyanate) Reagent->Inhibitor Kinase_Inhibited Inhibited Kinase Complex (Hinge Bound) Inhibitor->Kinase_Inhibited Competitive Binding (Kd < 10 nM) Kinase_Active Active Kinase (ATP Bound) Kinase_Active->Kinase_Inhibited Displacement of ATP Signal_Down Downstream Signaling (e.g., Phosphorylation) Kinase_Active->Signal_Down ATP Hydrolysis Signal_Block Signaling Blocked (Therapeutic Effect) Kinase_Inhibited->Signal_Block Steric Occlusion

Caption: Transformation of the aminopyrazole scaffold into a bioactive inhibitor and its competitive displacement of ATP.

Synthetic Mechanism & Experimental Protocols

The utility of this molecule lies in its reactivity. The C4-amine is electron-rich, making it a potent nucleophile, while the N1-methyl group prevents unwanted tautomerization, locking the regiochemistry.[1][2]

Synthesis of the Scaffold (Retrosynthetic Analysis)

Pathway :

  • Cyclization : Reaction of 4-methyl-3-oxopentanenitrile (or equivalent diketone) with methylhydrazine yields the pyrazole core.[1][2]

  • Nitration : Electrophilic aromatic substitution at C4 using HNO₃/H₂SO₄.[1]

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to the target amine.

Protocol: Derivatization to a Kinase Inhibitor (Urea Formation)

This protocol describes the coupling of 1-methyl-3-isopropyl-1H-pyrazol-4-amine with an isocyanate to form a urea-based inhibitor (common in drugs like Regorafenib or Sorafenib analogs).[1][2]

Reagents:

  • Scaffold : 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq)

  • Electrophile : Aryl Isocyanate (1.1 eq)

  • Solvent : Dichloromethane (DCM) (anhydrous)[2]

  • Base : Triethylamine (TEA) (1.5 eq) - Optional, depending on HCl salt status.[1][2]

Step-by-Step Methodology:

  • Preparation : Charge a flame-dried reaction flask with 1.0 equivalent of the aminopyrazole scaffold. If using the hydrochloride salt, add 1.5 eq of TEA to liberate the free base.

  • Solvation : Dissolve in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition : Cool the solution to 0°C. Add the Aryl Isocyanate dropwise over 10 minutes to prevent exotherms.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (eluent: 5% MeOH in DCM) or LC-MS for the disappearance of the amine (M+H = 140.1).

  • Workup : Quench with water. Extract the organic layer, wash with brine, and dry over Na₂SO₄.

  • Purification : Concentrate in vacuo. Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Silica gel).

Validation Criteria (Self-Validating System):

  • LC-MS : Presence of product peak [M+H]⁺ corresponding to (Scaffold MW + Isocyanate MW).[1]

  • 1H NMR : Diagnostic shift of the pyrazole C5-H proton and appearance of urea NH protons (usually broad singlets > 8.0 ppm).[1][2]

Structural Data & Analysis

For researchers confirming the identity of the starting material, the following spectral characteristics are diagnostic.

Spectroscopic TechniqueDiagnostic SignalAssignment
1H NMR (DMSO-d₆) δ 1.15 (d, 6H)Isopropyl Methyls (-CH(CH₃)₂)
δ 2.85 (sept, 1H)Isopropyl Methine (-CH-)
δ 3.65 (s, 3H)N-Methyl (-NCH₃)
δ 3.90 (br s, 2H)Amine (-NH₂)
δ 7.05 (s, 1H)Pyrazole C5-H (Aromatic)
13C NMR ~145-150 ppmC3 (Quaternary, substituted)
~120-130 ppmC5 (Aromatic CH)
Mass Spectrometry m/z = 140.1 [M+H]⁺Protonated parent ion

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 53394625, 1-Methyl-3-isopropyl-1H-pyrazol-4-amine. Retrieved from [Link][2]

  • Fabbro, D., et al. (2015) . Targeting Cancer with Small-Molecule Kinase Inhibitors. Methods in Molecular Biology. Link: [Link]

  • Zhang, J., et al. (2009). Pyrazoles as privileged scaffolds for the design of kinase inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold utility).

Sources

Exploratory

Potential research applications for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Technical Whitepaper: Research Applications & Synthesis of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Executive Summary The compound 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as 4-Amino-MiP ) re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Research Applications & Synthesis of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Executive Summary

The compound 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as 4-Amino-MiP ) represents a privileged heterocyclic scaffold in modern drug discovery.[1] Characterized by a pyrazole core substituted with a methyl group at N1, an isopropyl group at C3, and a primary amine at C4, this molecule serves as a critical bioisostere for the adenine ring of ATP. Its structural geometry allows it to function as a potent "hinge-binder" in kinase inhibitor design, particularly for RET , BRAF , and JAK kinases.[1] Beyond oncology, the scaffold is integral to the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.

This guide provides a technical roadmap for the synthesis, derivatization, and application of 4-Amino-MiP, moving beyond basic properties to explore its utility in Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Analysis & Pharmacophore Mapping

The utility of 4-Amino-MiP lies in its precise electronic and steric profile.[1] Unlike the unadorned pyrazole, the C3-isopropyl group provides a critical lipophilic anchor that fills the hydrophobic "gatekeeper" pocket found in many protein kinases, enhancing selectivity over the human kinome.

Key Structural Features:
  • N2-Nitrogen (Acceptor): Forms a conserved hydrogen bond with the backbone NH of the kinase hinge region.

  • C4-Amino Group (Donor/Nucleophile): Serves as the primary vector for fragment growth.[1] It is typically derivatized into ureas or amides to access the "solvent-front" region of the binding pocket.[1]

  • C3-Isopropyl (Hydrophobic Anchor): Increases logP and provides steric bulk that restricts rotation, locking the inhibitor into a bioactive conformation.[1]

Pharmacophore Pyrazole Pyrazole Core (Aromatic Scaffold) N2 N2 Nitrogen (H-Bond Acceptor) Pyrazole->N2 C4_Amino C4-Amine (Synthetic Handle / H-Bond Donor) Pyrazole->C4_Amino C3_Isopropyl C3-Isopropyl (Hydrophobic Pocket Filler) Pyrazole->C3_Isopropyl Kinase_Hinge Kinase Hinge Region (Target) N2->Kinase_Hinge H-Bond Interaction C4_Amino->Kinase_Hinge Vector to Solvent Front

Figure 1: Pharmacophore mapping of 4-Amino-MiP showing critical interactions with kinase targets.[1]

Part 2: Robust Synthesis Protocol

The synthesis of 4-Amino-MiP requires strict regiocontrol to avoid the formation of the 1,5-isomer (where the isopropyl group is adjacent to the N-methyl).[1] The protocol below utilizes a nitration-reduction sequence which is scalable and avoids the formation of unstable diazonium intermediates.

Step 1: Regioselective Cyclization
  • Reagents: Methylhydrazine, 4-methyl-3-oxopentanal (as sodium salt or acetal).[1]

  • Mechanism: The terminal nitrogen of methylhydrazine is more nucleophilic and attacks the more electrophilic aldehyde carbon (or masked aldehyde) of the dicarbonyl equivalent.

  • Outcome: Formation of 1-methyl-3-isopropylpyrazole (Major isomer).[1]

Step 2: Electrophilic Aromatic Substitution (Nitration)
  • Reagents: HNO₃ (fuming), H₂SO₄ (conc).

  • Conditions: 0°C to 10°C.[1]

  • Rationale: The pyrazole ring is electron-rich.[1] The 4-position is the most nucleophilic site, allowing for clean nitration.[1]

Step 3: Catalytic Hydrogenation (Reduction)
  • Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol.

  • Conditions: RT, 4-6 hours.[1][2]

  • Rationale: This method is superior to SnCl₂/HCl reduction for pharmaceutical applications as it avoids heavy metal contamination (tin residues).

Synthesis SM1 Methylhydrazine Int1 1-Methyl-3-isopropylpyrazole SM1->Int1 Cyclization (Regioselective) SM2 4-methyl-3-oxopentanal (Na Salt) SM2->Int1 Int2 1-Methyl-3-isopropyl-4-nitropyrazole Int1->Int2 HNO3 / H2SO4 (Nitration) Product 4-Amino-MiP (Target) Int2->Product H2, Pd/C (Reduction)

Figure 2: Synthetic workflow for the production of 4-Amino-MiP.

Part 3: Research Applications

Kinase Inhibitor Development (Oncology)

The 4-Amino-MiP scaffold is a direct analog of the core found in Ruxolitinib (JAK inhibitor) and Encorafenib (BRAF inhibitor), albeit with different substitution patterns.

  • Application: Researchers use 4-Amino-MiP to synthesize "Type I" kinase inhibitors.[1]

  • Workflow:

    • Buchwald-Hartwig Coupling: React 4-Amino-MiP with a halogenated pyrimidine or pyridine.[1]

    • Result: A bi-heteroaryl system where the pyrazole binds the hinge and the coupled ring extends into the specificity pocket.

    • Target Specificity: The isopropyl group specifically targets the "gatekeeper" residue (e.g., Threonine or Methionine) in RET and ALK kinases, often overcoming resistance mutations seen with smaller substituents.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<140 Da) and high ligand efficiency, 4-Amino-MiP is an ideal "fragment" for NMR-based screening.[1]

  • Protocol:

    • Incubate 4-Amino-MiP with the target protein (e.g., CDK2).[1]

    • Measure binding via Saturation Transfer Difference (STD) NMR.

    • "Grow" the fragment by reacting the amino group with a library of acid chlorides to probe the solvent channel.

Agrochemicals (SDHI Fungicides)

In agriculture, the 4-aminopyrazole core is a precursor to Succinate Dehydrogenase Inhibitors (SDHIs).

  • Mechanism: The amino group is acylated with a lipophilic acid (e.g., bicyclic acid).

  • Function: The resulting amide blocks the ubiquinone binding site in fungal mitochondrial complex II.

Part 4: Experimental Protocol (Lab Scale)

Safety Warning: Hydrazines are toxic and potentially carcinogenic. Nitration reactions are exothermic.[1] Perform all steps in a fume hood.

Synthesis of 1-methyl-3-isopropyl-1H-pyrazol-4-amine:

  • Nitration:

    • Dissolve 1-methyl-3-isopropylpyrazole (10 mmol, 1.24 g) in concentrated H₂SO₄ (5 mL) at 0°C.

    • Dropwise add fuming HNO₃ (1.1 eq) while maintaining temp <10°C.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Pour onto ice (50 g). Neutralize with Na₂CO₃ to pH 8.[1]

    • Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.

    • Yield: Expect ~85% of the nitro-intermediate as a yellow solid.[1]

  • Reduction:

    • Dissolve the nitro-intermediate (5 mmol) in MeOH (20 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure) for 4 hours.

    • Filter through Celite to remove catalyst.[1]

    • Concentrate filtrate to yield the 4-amino-1-methyl-3-isopropylpyrazole as a viscous oil or low-melting solid.[1]

    • Validation: Check purity via LC-MS (ESI+). Expected M+H = 140.2.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. Link

  • National Institutes of Health (NIH). (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Link

  • MDPI. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide. Link

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.[1] Link

  • European Journal of Medicinal Chemistry. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new RET kinase inhibitors. Link

Sources

Foundational

The Pyrazole Pharmacophore: Synthetic Architectures and Therapeutic Targeting in Modern Medicinal Chemistry

Executive Summary This technical guide analyzes the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—as a "privileged scaffold" in medicinal chemistry.[1][2] Beyond a simple structural rev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—as a "privileged scaffold" in medicinal chemistry.[1][2] Beyond a simple structural review, this document dissects the causal relationships between pyrazole substitution patterns and their pharmacodynamic profiles, specifically in kinase inhibition (oncology) and cyclooxygenase inhibition (inflammation). It provides validated synthetic protocols, detailed Structure-Activity Relationship (SAR) insights, and experimental workflows for drug discovery professionals.

The Chemical Architecture: Why Pyrazole?

The ubiquity of pyrazole in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib, Crizotinib) is not accidental. It stems from three physicochemical pillars that allow it to mimic endogenous ligands while maintaining high metabolic stability.

Physicochemical Pillars[3]
  • Canonical H-Bonding: The unsubstituted pyrazole possesses both a hydrogen bond donor (NH) and an acceptor (N), allowing it to mimic the imidazole of histidine or the purine ring of ATP [1].

  • Tunable Acidity/Basicity: The pKa of pyrazole (approx. 2.5 for the conjugate acid) allows it to remain neutral at physiological pH, enhancing membrane permeability, yet it can be protonated in acidic microenvironments (e.g., lysosomes or tumor interiors).

  • Rigid Geometry: The planar aromatic system provides a rigid linker that orients substituents into specific hydrophobic pockets, reducing the entropic penalty of binding.

Tautomerism and Regiochemistry

One of the most critical challenges in pyrazole chemistry is annular tautomerism (


- vs 

-pyrazole). In solution, unsubstituted pyrazoles exist in rapid equilibrium. However,

-alkylation or

-arylation "locks" the tautomer, defining the vector of the substituents.

Critical Insight: In kinase inhibitors, the choice of


-substituent dictates whether the pyrazole acts as a hinge binder or extends into the solvent-exposed region.

Synthetic Methodologies: Overcoming the Regioselectivity Challenge

The classical synthesis of pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis). However, this often yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles), which is unacceptable for pharmaceutical manufacturing.

Strategic Synthetic Pathways

The following diagram outlines the logic flow for selecting a synthetic route based on the desired substitution pattern.

PyrazoleSynthesis Start Target Pyrazole Structure RouteA Route A: Knorr Condensation (1,3-Dicarbonyl + Hydrazine) Start->RouteA RouteB Route B: 1,3-Dipolar Cycloaddition (Diazo/Nitrile Imine + Alkyne) Start->RouteB RouteC Route C: Multicomponent/Flow (In situ generation) Start->RouteC Challenge Regioselectivity Issue: Mixture of 1,3- and 1,5-isomers RouteA->Challenge Unsymmetrical Diketones Solution2 Copper Catalysis (CuAAC) Strict 1,4-selectivity RouteB->Solution2 Click Chemistry Product Pure API Intermediate RouteC->Product High Throughput Solution1 Control via Sterics/Electronics (e.g., Fluorinated Diketones) Challenge->Solution1 Optimization Solution1->Product Solution2->Product

Figure 1: Decision matrix for pyrazole synthesis strategies. Route A is most common but requires careful control of pH and solvent to ensure regioselectivity.

Validated Protocol: Regioselective Synthesis of Celecoxib

Based on optimized industrial protocols utilizing solvent effects to minimize regioisomers [2][3].

Objective: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (Diketone)[3]

  • 4-Sulfonamidophenyl hydrazine hydrochloride (Hydrazine)[3]

  • Solvent System: Ethyl Acetate / Water (1:1 v/v) — Crucial for yield and purity.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, charge 1.0 equivalent of the Diketone and 1.08 equivalents of the Hydrazine.

  • Solvent Addition: Add a 1:1 mixture of Ethyl Acetate and Water (approx. 5-6 volumes relative to diketone mass).

    • Why? The biphasic system buffers the HCl released and precipitates the regioisomer impurities, while the product remains soluble in the organic phase at reflux.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours. Monitor consumption of diketone via HPLC or TLC.

  • Work-up: Cool the reaction mixture to 0–5°C. Stir for 1 hour.

  • Filtration: Filter the precipitated solid. Note: In this specific solvent system, the precipitate is often the highly pure product, while impurities remain in the mother liquor or are washed away.

  • Recrystallization: Recrystallize from Toluene to remove trace regioisomers (<0.05% required for API grade).

  • Drying: Dry under vacuum at 60°C.

Expected Yield: 84–90%. Purity: >99.9% (HPLC).

Therapeutic Applications & SAR

Oncology: Kinase Inhibition (The "Hinge Binder")

In kinase inhibitors (e.g., Ruxolitinib, Crizotinib), the pyrazole ring frequently acts as an adenine mimetic .[4] It binds to the "hinge region" of the kinase ATP-binding pocket [4].

SAR Logic:

  • N-H Group: Forms a hydrogen bond with the carbonyl oxygen of the hinge residue (e.g., Glu, Met).

  • N-Lone Pair: Accepts a hydrogen bond from the amide nitrogen of the hinge backbone.

  • C3/C5 Substituents: These vectors allow the molecule to extend into the "Gatekeeper" region or the solvent front, determining selectivity between kinase families (e.g., JAK vs. ALK).

Inflammation: COX-2 Selectivity

Celecoxib utilizes the pyrazole scaffold to achieve selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.

SAR Logic:

  • The Scaffold: The central pyrazole ring serves as a rigid spacer.

  • The CF3 Group: This bulky, lipophilic group binds into a hydrophobic side pocket that is accessible in COX-2 (due to the Valine residue) but blocked in COX-1 (due to the Isoleucine residue). This steric clash is the cause of selectivity [5].

  • The Sulfonamide: Binds to a hydrophilic side pocket containing Arg513 in COX-2.

Comparative Data: Pyrazole Drug Profiles

DrugTargetIndicationKey Pyrazole FunctionMechanism Type
Celecoxib COX-2Inflammation / PainRigid scaffold orienting CF3 into selectivity pocketCompetitive Inhibitor
Ruxolitinib JAK1/2MyelofibrosisHinge binder (Adenine mimetic)ATP-Competitive
Crizotinib ALK / ROS1NSCLCHinge binder; C3-substituent targets hydrophobic pocketATP-Competitive
Zanubrutinib BTKMantle Cell LymphomaScaffold for covalent warhead orientationCovalent (Irreversible)

Experimental Validation: Kinase Inhibition Assay

To validate a new pyrazole derivative, one must confirm its affinity and mode of inhibition. The following is a standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol.

Protocol: TR-FRET Kinase Assay

Principle: Measures the transfer of energy from a Europium-labeled antibody (donor) to a tracer (acceptor) bound to the kinase product or displaced ATP.

Workflow:

  • Preparation: Dilute pyrazole compounds in 100% DMSO (serial dilutions).

  • Enzyme Mix: Prepare Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add purified Kinase (e.g., JAK2) at 2x final concentration.

  • Incubation 1: Add 5 µL compound + 10 µL Enzyme Mix to a 384-well plate. Incubate 15 min at RT.

    • Why? Allows the inhibitor to reach equilibrium binding before competing with ATP.

  • Substrate Start: Add 10 µL Substrate Mix (ATP + Peptide Substrate).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add Detection Reagent (Eu-Antibody + XL665 tracer) containing EDTA.

    • Why EDTA? Chelates Magnesium, stopping the kinase reaction instantly.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision).

Pathway Visualization: Mechanism of Action

MOA Enzyme Kinase Enzyme (Active Conformation) Binding Competitive Binding at Hinge Region Enzyme->Binding ATP ATP (Endogenous Ligand) ATP->Binding Blocked Inhibitor Pyrazole Inhibitor (Drug) Inhibitor->Binding High Affinity Complex Enzyme-Inhibitor Complex (Inactive) Binding->Complex Signal Downstream Signaling (STAT/MAPK) Complex->Signal Inhibits Phosphorylation Result Therapeutic Effect (Apoptosis/Anti-inflammation) Signal->Result Reduced Pathway Activity

Figure 2: Mechanism of Action for ATP-competitive pyrazole kinase inhibitors. The inhibitor outcompetes ATP, preventing downstream phosphorylation cascades.

Future Perspectives: Beyond Simple Inhibition

The field is moving beyond simple occupancy-driven inhibition.

  • Covalent Inhibitors: Incorporating acrylamides onto the pyrazole core (e.g., Zanubrutinib) allows for irreversible binding to specific cysteines (e.g., Cys481 in BTK), improving potency and selectivity [6].

  • PROTACs: Pyrazoles are increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras, linking the target protein to an E3 ligase for degradation rather than just inhibition.

References

  • Kumar, R., et al. (2023).[5] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Available at: [Link]5]

  • Reddy, A. R., et al. (2009).[3] "An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor." Organic Process Research & Development. Available at: [Link]

  • Bédard, A. C., et al. (2021).[3][6] "Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene." Reaction Chemistry & Engineering. Available at: [Link]

  • Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences. Available at: [Link]

  • Osman, E. O., et al. (2024). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors." RSC Advances. Available at: [Link]

  • Zhang, S., et al. (2023).[7] "Pyrazole: an emerging privileged scaffold in drug discovery."[1] Future Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Discovery and history of pyrazole-based amines

The Aminopyrazole Pharmacophore: From Knorr's Discovery to Modern Kinase Inhibitors Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

The Aminopyrazole Pharmacophore: From Knorr's Discovery to Modern Kinase Inhibitors

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in medicinal chemistry.[1] While Ludwig Knorr’s 1883 discovery of antipyrine marked the genesis of pyrazole chemistry, the specific subclass of pyrazole-based amines (aminopyrazoles) has evolved into a critical pharmacophore for modern targeted therapies.

This technical guide analyzes the structural utility, synthetic evolution, and therapeutic application of aminopyrazoles.[2] It contrasts the classical condensation methods with modern transition-metal-catalyzed protocols and examines the role of the 3- and 5-aminopyrazole motifs in blockbuster kinase inhibitors like Pirtobrutinib .[3][4]

Historical Genesis: The Knorr Legacy

The history of pyrazoles begins with Ludwig Knorr in 1883. While attempting to synthesize quinoline derivatives, Knorr reacted ethyl acetoacetate with phenylhydrazine.[1] The result was not a quinoline, but 1-phenyl-3-methyl-5-pyrazolone , a tautomer of the hydroxy-pyrazole system.[3][4] This discovery led to Antipyrine (phenazone), the first synthetic analgesic-antipyretic, launching the modern pharmaceutical industry.[2]

However, the specific utility of the amino group on the pyrazole ring emerged later. Researchers recognized that the exocyclic amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) provided a critical hydrogen-bond donor handle, essential for interacting with the hinge region of ATP-binding sites in kinases.[1][3][4]

Structural Activity & Pharmacophore

The aminopyrazole moiety is versatile due to its tautomeric nature and amphoteric properties.

  • Tautomerism:

    
    -unsubstituted aminopyrazoles exist in dynamic equilibrium between the 3-amino and 5-amino forms.[1][3][4]
    
  • Binding Geometry: In kinase inhibitors, the pyrazole nitrogens often act as H-bond acceptors, while the exocyclic amino group acts as an H-bond donor.[2] This "Donor-Acceptor" motif mimics the adenine ring of ATP.[1]

DOT Diagram 1: Tautomerism & Kinase Binding Logic

Aminopyrazole_Pharmacophore cluster_0 Tautomeric Equilibrium cluster_1 Kinase Hinge Interaction T1 3-Aminopyrazole (N-H at pos 1) T2 5-Aminopyrazole (N-H at pos 1) T1->T2 Proton Shift Drug Aminopyrazole Ligand T2->Drug Pharmacophore Optimization Hinge Kinase Hinge Region (Glu/Met backbone) Hinge->Drug H-Bond (N2 Acceptor) Drug->Hinge H-Bond (NH2 Donor)

Caption: Tautomeric equilibrium of N-unsubstituted aminopyrazoles and their "Donor-Acceptor" binding mode within the kinase ATP-binding pocket.

Synthetic Evolution

A. The Classical Approach: Condensation (Regioselectivity Challenges)

The most robust method for synthesizing 5-aminopyrazoles is the condensation of hydrazines with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-ketonitriles.[1][3][4] This method is preferred for its atom economy and scalability.[1]

Regioselectivity Rule:

  • Kinetic Control: Reaction at low temperature (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) often favors the 3-amino isomer.[1][3][4]
    
  • Thermodynamic Control: Reflux conditions typically favor the 5-amino isomer.

Experimental Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenylpyrazole This protocol yields a classic intermediate used in dye and drug synthesis.[1][3][4]

ParameterSpecification
Reagents 3-Aminocrotononitrile (or Diacetonitrile), Phenylhydrazine, Ethanol, HCl (cat.)[2][3][4]
Temperature Reflux (

)
Time 3–4 Hours
Yield 75–85%

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mol of 3-aminocrotononitrile in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.1 mol of phenylhydrazine dropwise over 20 minutes. Note: The reaction is exothermic.

  • Catalysis: Add 3–5 drops of concentrated HCl to catalyze the cyclization.

  • Reflux: Heat the mixture to reflux for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool the solution to room temperature. The product often crystallizes directly. If not, reduce volume by 50% under vacuum and chill on ice.

  • Purification: Filter the solid and recrystallize from ethanol/water (1:1) to obtain white/pale yellow needles.

  • Validation: Verify structure via

    
    -NMR (Characteristic singlet for 
    
    
    
    at
    
    
    2.1 ppm; broad singlet for
    
    
    at
    
    
    3.5–5.0 ppm).
B. The Modern Approach: Buchwald-Hartwig Amination

For 4-aminopyrazoles or complex N-functionalization, classical condensation often fails.[1][3] Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) allows for the introduction of amines onto pre-formed halopyrazoles.[1][3][4]

Experimental Protocol 2: Pd-Catalyzed C4-Amination Target: 4-morpholino-1-trityl-1H-pyrazole[1][3][4]

ParameterSpecification
Substrate 4-Bromo-1-trityl-1H-pyrazole
Catalyst

(1.5 mol%)
Ligand tBuDavePhos (3.0 mol%)
Base

(1.2 equiv)
Solvent THF (

)

Causality:

  • Ligand Choice: tBuDavePhos is bulky and electron-rich, facilitating oxidative addition into the electron-rich pyrazole ring and promoting reductive elimination.[2]

  • Base: LiHMDS is a strong, non-nucleophilic base compatible with sensitive functional groups, preventing side reactions common with alkoxides.[2]

DOT Diagram 2: Condensation Mechanism (The "Workhorse" Pathway)

Condensation_Mechanism Start Hydrazine + beta-Ketonitrile Inter1 Hydrazone Formation (Nucleophilic attack on Carbonyl) Start->Inter1 - H2O Inter2 Intramolecular Cyclization (Attack on Nitrile Carbon) Inter1->Inter2 Ring Closure Inter3 Imino-Intermediate Inter2->Inter3 Final 5-Aminopyrazole (Tautomerization to Aromaticity) Inter3->Final Isomerization

Caption: Step-wise mechanism of the condensation between hydrazine and a


-ketonitrile to form the 5-aminopyrazole core.

Case Studies in Drug Discovery

The aminopyrazole motif is central to several FDA-approved therapies, particularly in oncology and immunology.

Table 1: Key Aminopyrazole-Based Drugs
Drug NameTargetIndicationStructural Role of Aminopyrazole
Pirtobrutinib BTK (Non-covalent)Mantle Cell Lymphoma5-aminopyrazole core forms critical H-bonds with the kinase hinge, allowing reversible binding (overcoming C481 resistance).[3][4]
Avapritinib KIT / PDGFRAGISTSubstituted pyrazole (1-methylpyrazol-4-yl) positions the drug within the ATP pocket.[3][4]
Fipronil GABA-Cl channelsEctoparasiticide5-amino-1-phenylpyrazole moiety blocks the chloride channel pore (Agrochemical application).[1][3][4]
Ruxolitinib JAK1/JAK2MyelofibrosisPyrazole fused to pyrimidine (pyrrolo[2,3-d]pyrimidine mimic) acts as the ATP-mimetic hinge binder.[1][3][4]
Spotlight: Pirtobrutinib (Jaypirca)

Pirtobrutinib represents the pinnacle of aminopyrazole engineering. Unlike first-generation BTK inhibitors (e.g., Ibrutinib) that form a covalent bond with Cysteine 481, Pirtobrutinib is a non-covalent reversible inhibitor.[4]

  • Mechanism: The 5-amino-pyrazole-4-carboxamide scaffold creates a high-affinity hydrogen bonding network.[1][3][4]

  • Advantage: Because it does not rely on Cys481 for binding, it remains effective against C481S mutations, which render covalent inhibitors ineffective.[2][5]

References

  • BenchChem. A Technical Guide to the Knorr Pyrazole Synthesis of 1883.Link[3][4]

  • National Institutes of Health (NIH). Approaches towards the synthesis of 5-aminopyrazoles.Link[3][4]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.Link[3][4]

  • PubChem. Pirtobrutinib Structure and Pharmacology.Link[3][4]

  • ResearchGate. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2.Link

Sources

Foundational

Theoretical and Computational Characterization of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

A Technical Whitepaper for Drug Development & Structural Chemistry Executive Summary The compound 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 4-amino-1-methyl-3-isopropylpyrazole) represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Drug Development & Structural Chemistry

Executive Summary

The compound 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 4-amino-1-methyl-3-isopropylpyrazole) represents a critical scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2] Its structural architecture—comprising an electron-rich pyrazole core, a steric-bulk-providing isopropyl group, and a polar amine handle—makes it an ideal building block for fragment-based drug discovery (FBDD).[1][2]

This technical guide provides a comprehensive theoretical and computational profile of this molecule.[2] By synthesizing Density Functional Theory (DFT) calculations, vibrational spectroscopy predictions, and molecular docking potential, we establish a baseline for its use as a pharmaceutical intermediate.[2]

Computational Methodology & Workflow

To ensure high-fidelity results, the characterization of this molecule must follow a rigorous computational protocol.[2] The following workflow integrates quantum mechanical optimization with physicochemical property prediction.

1.1 Standardized Protocol
  • Software Framework: Gaussian 16 / GAMESS (US) for Quantum Mechanics; AutoDock Vina for Docking.[2]

  • Theory Level: Density Functional Theory (DFT) using the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) .[2] This triple-zeta basis set with diffuse and polarization functions is essential for accurately modeling the lone pair electrons on the amine and pyrazole nitrogens.[1][2]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to simulate physiological conditions.[2]
    
1.2 Computational Workflow Diagram

G Start Input Structure (SMILES/2D) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Energy Minimized Elec Electronic Properties (HOMO-LUMO, MEP) Freq->Elec Validated Dock Molecular Docking (Target: CDK2/EGFR) Elec->Dock Reactivity Map End ADMET & Drug-Likeness Profile Dock->End

Figure 1: Standardized computational workflow for the characterization of aminopyrazole derivatives.

Structural & Geometric Analysis

The geometry of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine is defined by the interplay between the planar aromatic ring and the steric bulk of the isopropyl group.[1][2]

2.1 Optimized Geometry Parameters (Predicted)

Based on comparative DFT studies of analogous 4-aminopyrazoles, the following geometric parameters are characteristic of the energy-minimized structure:

ParameterAtoms InvolvedPredicted Value (Å / °)Significance
Bond Length N1–C51.35 – 1.37 ÅIndicates aromaticity and N1-methylation stability.[1][2]
Bond Length C4–N(Amine)1.38 – 1.40 ÅSuggests partial double-bond character due to conjugation with the ring.[1][2]
Bond Angle N1–N2–C3104.0° – 105.0°Typical for pyrazole ring strain.[1][2]
Dihedral C3–C(Iso)–C–H~60° (Staggered)The isopropyl group rotates to minimize steric clash with the amine.[2]

Key Insight: The C4-amino group is predicted to be slightly pyramidalized but capable of planarization upon hydrogen bonding, a critical feature for binding in the hinge region of kinase enzymes.[2]

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how this molecule interacts with electrophiles (in synthesis) or protein active sites (in biology).[2]

3.1 Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrazole ring and the C4-amino lone pair.[1][2] This indicates the site most susceptible to electrophilic attack or oxidation.[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

    
    -system of the ring.[1][2]
    
  • Band Gap (

    
    ):  Typically ~4.5–5.0 eV for this class.[2] A large gap implies high chemical stability (hardness), making it a stable shelf-reagent.[2]
    
3.2 Molecular Electrostatic Potential (MESP)

The MESP map reveals the charge distribution:

  • Red Regions (Negative Potential): Concentrated on the N2 (pyridine-like nitrogen) and the Amine Nitrogen .[2] These are the primary hydrogen bond acceptors/donors.

  • Blue Regions (Positive Potential): Concentrated on the amine protons and the methyl group protons.[2]

Reactivity Descriptor Table:

Descriptor Symbol Formula Interpretation

| Chemical Hardness |


 | 

| High value indicates resistance to charge transfer.[1][2] | | Electrophilicity |

|

| Measures propensity to accept electrons (low for this electron-rich ring).[1][2] |
Vibrational Spectroscopy (IR/Raman)

Experimental validation often relies on FT-IR.[1][2] Below are the assigned vibrational modes based on scaled DFT frequencies (Scaling Factor ~0.961 for B3LYP).

  • 3400 – 3500 cm⁻¹: N-H asymmetric/symmetric stretching (Primary amine).[2] Distinctive doublet.

  • 2960 – 2980 cm⁻¹: C-H stretching (Isopropyl methyls).[2]

  • 1620 – 1640 cm⁻¹: C=N stretching (Pyrazole ring) + N-H scissoring.[2]

  • 1250 – 1300 cm⁻¹: C-N stretching (Aromatic amine).[2]

Synthesis & Pharmaceutical Potential

The utility of this molecule lies in its role as a precursor.[2] The synthesis typically involves the nitration of the parent pyrazole followed by reduction.[2]

5.1 Synthetic Pathway Visualization

Synthesis SM 1-methyl-3-isopropylpyrazole Inter 4-Nitro Intermediate (HNO3/H2SO4) SM->Inter Electrophilic Aromatic Substitution Prod Target Amine (H2, Pd/C or Fe/HCl) Inter->Prod Reduction

Figure 2: Standard synthetic route to 4-aminopyrazoles.

5.2 Drug Development Context (Docking)

This scaffold is homologous to the core of Tozasertib (VX-680) and other Aurora kinase inhibitors.[2]

  • Binding Mode: The N2 nitrogen and the C4-amine form a characteristic donor-acceptor "hinge binder" motif with the backbone residues of the kinase ATP pocket (e.g., Leu83 in CDK2).[2]

  • Lipinski's Rule of 5:

    • MW: ~139.2 g/mol (< 500) ✅

    • LogP: ~0.8 (< 5) ✅

    • H-Bond Donors: 2 (< 5) ✅[1][2]

    • H-Bond Acceptors: 2 (< 10) ✅[1][2]

    • Verdict: Highly drug-like fragment with excellent oral bioavailability potential.[1][2]

References
  • Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[2] Link

  • Elguero, J., et al. (2002).[2] Pyrazoles.[2][3][4][5][6][7][8][9][10][11] In: Comprehensive Heterocyclic Chemistry II. Elsevier.[2] (Standard reference for pyrazole reactivity and tautomerism).

  • Filarowski, A., et al. (2008).[2] Structure and Vibrational Spectra of 4-Aminopyrazoles. Journal of Molecular Structure, 880(1-3), 97-106.[2] (Representative study on the vibrational assignment of aminopyrazoles).

  • Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry, 31(2), 455–461.[2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15187834, 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine.[1][2] Link (Structural analog reference).[2]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthetic Utilization and Handling of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

[1][2] Executive Summary & Compound Profile 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 4-amino-1-methyl-3-isopropylpyrazole) is a high-value heterocyclic building block, primarily utilized in Fragment-Bas...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 4-amino-1-methyl-3-isopropylpyrazole) is a high-value heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) .[1][2] Its structural motif—an electron-rich amino-pyrazole with a steric isopropyl handle—mimics the adenine ring of ATP, making it a "privileged scaffold" for designing Type I and Type II Kinase Inhibitors (e.g., targeting BRAF, CDK, or JAK families).[2]

This guide provides validated protocols for the storage, solubilization, and synthetic derivatization of this compound, focusing on its application in generating Structure-Activity Relationship (SAR) libraries.[2]

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNotes
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol Ideal for Fragment-Based Screening (MW < 300)
Physical State Viscous oil or low-melting solidTends to darken upon oxidation
Solubility DMSO (>100 mM), Methanol, DCMLow water solubility at neutral pH
pKa (Conjugate Acid) ~3.5 - 4.0 (Estimated)The 4-amino group is less basic than aliphatic amines due to heteroaromatic resonance.[1][2]
Storage -20°C, under Argon/NitrogenHygroscopic & Air Sensitive

Pre-Experimental Handling & Stability

Critical Warning: Aminopyrazoles are electron-rich and susceptible to oxidative degradation, turning from pale yellow to dark brown/black upon prolonged exposure to air.[2]

Protocol A: Storage and Reconstitution[2]
  • Arrival: Upon receipt, inspect the vial. If the compound appears black or tar-like, purity may be compromised (<90%).[2]

  • Long-Term Storage: Store neat (undissolved) at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Solubilization for Assays:

    • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for biological stocks (typically 10 mM or 100 mM).

    • Procedure:

      • Equilibrate the vial to room temperature before opening to prevent water condensation.

      • Add DMSO under a nitrogen stream.[2]

      • Vortex for 30 seconds.

      • Aliquot into single-use vials to avoid freeze-thaw cycles.

    • Stability: DMSO stocks are stable for 3 months at -80°C. Avoid storing in protic solvents (Methanol/Ethanol) for long periods as they can promote slow oxidation.[1][2]

Synthetic Application Protocols

The primary utility of this scaffold is as a nucleophile in coupling reactions to create amide-linked inhibitors.[1][2]

Rationale for Experimental Design

The isopropyl group at C3 provides critical steric bulk. In kinase inhibitor design, this group often occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, imparting selectivity over other kinases.[2] The N1-methyl group blocks tautomerization, fixing the geometry of the hydrogen bond donor/acceptor motif.[2]

Protocol B: Amide Coupling (General Library Synthesis)

Target: Synthesis of Pyrazolyl-Amides (Kinase Inhibitor Analogs)

Reagents:

  • Scaffold: 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (1.0 equiv)[1][2]

  • Carboxylic Acid Partner (R-COOH): (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a dry reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester (O-At ester).[2]

  • Scaffold Addition: Add 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (1.0 equiv) dissolved in a minimal amount of DMF.

    • Note: The 4-amino group is weakly nucleophilic.[1][2] Pre-activation of the acid is crucial.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2]

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the isopropyl group may hinder the approach of bulky acids.

  • Workup:

    • Dilute with Ethyl Acetate.[2][3]

    • Wash with sat.[2] NaHCO₃ (to remove unreacted acid/HATU byproducts).

    • Wash with Brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash Chromatography (DCM:MeOH gradient) or Preparative HPLC (Water:Acetonitrile + 0.1% Formic Acid).

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Target: Synthesis of N-alkylated derivatives for probing hydrophobic pockets.[1]

Reagents:

  • Scaffold: 1.0 equiv

  • Aldehyde (R-CHO): 1.2 equiv[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[2]

Methodology:

  • Dissolve the scaffold and Aldehyde in DCE (0.1 M).

  • Add Acetic Acid (catalytic) to activate the imine formation. Stir for 1 hour.

  • Add STAB (1.5 equiv) in one portion.

  • Stir at RT overnight.

  • Quench with sat. NaHCO₃ and extract with DCM.

Analytical Validation (QC)

To validate the integrity of the synthesized library, look for these specific markers:

Analytical MethodExpected SignalMechanistic Insight
1H NMR (DMSO-d6) Isopropyl: Septet (~3.0 ppm) + Doublet (~1.2 ppm)Confirms the C3-isopropyl group remains intact.[1][2]
1H NMR (DMSO-d6) N-Methyl: Singlet (~3.7 ppm)Distinctive sharp singlet; confirms N1-methylation.[1][2]
1H NMR (DMSO-d6) C5-H: Singlet (~7.5 - 8.0 ppm)The single aromatic proton on the pyrazole ring.[2]
LC-MS (ESI+) [M+H]+ = 140.2 (Parent)Amine is ionizable. In amide products, look for [M+H] shift.

Visualizations

Figure 1: Synthetic Workflow for SAR Library Generation

This workflow illustrates the decision logic for processing the scaffold into a drug-candidate library.

SAR_Workflow Start Raw Scaffold: 1-Methyl-3-isopropyl-1H-pyrazol-4-amine QC_Check QC Check: Color & LCMS Purity Start->QC_Check Purify Purification Required (Recrystallization/Column) QC_Check->Purify Dark/Impure Decision Select Reaction Path QC_Check->Decision Pass (>95%) Purify->Decision Path_A Path A: Amide Coupling (Target: Hinge Binder) Decision->Path_A Path_B Path B: Reductive Amination (Target: Hydrophobic Pocket) Decision->Path_B React_A Reaction: R-COOH + HATU + DIPEA Path_A->React_A React_B Reaction: R-CHO + NaBH(OAc)3 Path_B->React_B Analysis Validation: NMR (Isopropyl Doublet) LCMS (Mass Shift) React_A->Analysis React_B->Analysis Final Final Library Ready for Kinase Screening Analysis->Final Confirmed

Caption: Decision tree for processing the aminopyrazole scaffold into functionalized libraries.

Figure 2: Kinase Binding Logic (Conceptual)

This diagram explains why this specific molecule is used—illustrating its interaction within a theoretical ATP-binding pocket.

Kinase_Binding Scaffold Aminopyrazole Scaffold Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Scaffold->Hinge N2 & 4-NH H-Bonds Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C3-Isopropyl (Steric Fit) Solvent Solvent Front (R-Group Modifications) Scaffold->Solvent 4-Amide Extension

Caption: Mechanistic rationale: The C3-isopropyl group targets the gatekeeper, while the amine anchors to the hinge.

References

  • MDPI Molecules. (2023). Synthesis of Pyrazole Derivatives via Reductive Amination.[4] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 1-Isopropyl-5-methyl-1H-pyrazol-4-amine (Isomer Reference). Retrieved from [Link]

  • Ansari, A. et al. (2023).[4][5] Pyrazole: an emerging privileged scaffold in drug discovery.[2] PubMed Central.[2] Retrieved from [Link]

Sources

Application

Application Note: 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Screening

[1] Executive Summary 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 1-methyl-3-isopropyl-4-aminopyrazole ) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 1-methyl-3-isopropyl-4-aminopyrazole ) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD) and the synthesis of ATP-competitive kinase inhibitors.[1]

Its structural significance lies in its ability to function as a bidentate hinge-binder .[1] The pyrazole core mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region. The isopropyl group at the C3 position provides steric bulk that fills the hydrophobic pocket (often the gatekeeper or solvent-front regions), enhancing selectivity profiles against promiscuous kinases.

This guide details the protocols for utilizing this scaffold in:

  • Fragment Screening: Surface Plasmon Resonance (SPR) workflows.[1]

  • Library Synthesis: Coupling strategies for Lead Optimization.

  • Biochemical Screening: ADP-Glo™ Kinase Assay validation.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Common Name 1-Methyl-3-isopropyl-4-aminopyrazole
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DMSO (>100 mM), Methanol, DCM
pKa (Calc) ~4.5 (Conjugate acid of amine)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Handling Precaution: Primary amines on electron-rich heteroaromatics are prone to oxidation.[1] Always prepare fresh stock solutions in degassed DMSO for screening assays.[1]

Mechanism of Action: The "Hinge-Binder" Concept

In kinase inhibitor design, the 4-aminopyrazole moiety acts as a privileged scaffold .[2][3][4] When co-crystallized with kinases (e.g., CDK2, RET, ALK), this motif typically adopts a binding mode where:

  • The Exocyclic Amine (4-NH₂): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl.[1]

  • The Pyrazole Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide NH.[1]

  • The Isopropyl Group (C3): Projects into the hydrophobic region (often towards the Gatekeeper residue), improving affinity via Van der Waals interactions and restricting rotation to reduce entropic penalties.

Diagram: Hinge Binding Mode & Optimization Workflow

KinaseBinding Scaffold 1-methyl-3-isopropyl- 1H-pyrazol-4-amine Hinge Kinase Hinge Region (Glu-Met backbone) Scaffold->Hinge H-Bond (Donor/Acceptor) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Hydrophobic Interaction (Isopropyl Group) Library Focused Library (Amide/Urea Derivatives) Scaffold->Library Chemical Derivatization (Buchwald/Amide Coupling) Hit Lead Compound (IC50 < 100 nM) Library->Hit Screening (ADP-Glo)

Caption: The pyrazole amine anchors to the kinase hinge while the isopropyl group engages the hydrophobic pocket, serving as a template for library expansion.

Experimental Protocols

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (


) and ligand efficiency (LE) of the fragment against a target kinase (e.g., CDK2 or RET).

Materials:

  • Sensor Chip: CM5 or NTA (for His-tagged kinases).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.[1]

  • Instrument: Biacore 8K or S200.

Step-by-Step Procedure:

  • Protein Immobilization:

    • Immobilize the target kinase to a density of ~2000–3000 RU using standard amine coupling or Ni-NTA capture.[1]

    • Note: Ensure the kinase is in its active conformation (phosphorylated if necessary).[1]

  • Sample Preparation:

    • Prepare a 200 mM stock of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine in 100% DMSO.

    • Perform a 1:100 dilution into Running Buffer to reach 2 mM (2% DMSO).[1]

    • Prepare a 2-fold dilution series ranging from 500 µM to 15 µM, maintaining constant 2% DMSO.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Wash: 50% DMSO pulse (if sticky) or buffer wash.[1]

  • Data Analysis:

    • Solvent correct all curves using a DMSO calibration plot (1.5% to 2.5%).[1]

    • Fit data to a 1:1 Steady State Affinity model (since fragments have fast on/off rates).[1]

    • Success Criteria: A clear rectangular hyperbola fit with

      
       within theoretical limits.
      
Protocol B: Synthetic Derivatization (Library Generation)

Objective: To convert the amine fragment into a potent inhibitor by coupling it to a "Core" scaffold (e.g., a chloropyrimidine or carboxylic acid).

Method 1: Nucleophilic Aromatic Substitution (


) 
Use this to create Pyrazolo-pyrimidine inhibitors (similar to Crizotinib analogs).[1]
  • Reactants:

    • 1.0 eq 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine .[1]

    • 1.0 eq 2,4-dichloropyrimidine (or substituted analog).[1]

    • 2.5 eq DIPEA (Diisopropylethylamine).[1]

  • Solvent: n-Butanol or IPA.[1]

  • Conditions:

    • Heat to 100°C in a sealed tube for 4–12 hours.

    • Mechanism: The exocyclic amine attacks the C4-position of the pyrimidine.[1]

  • Workup:

    • Concentrate in vacuo.[1]

    • Purify via Flash Chromatography (Hexane:Ethyl Acetate gradient).[1]

    • Yield Expectation: 60–85%.[1]

Method 2: Amide Coupling Use this to create Type II inhibitors (targeting DFG-out conformation).[1]

  • Reactants:

    • 1.0 eq 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine .[1]

    • 1.1 eq Aryl Carboxylic Acid (Core scaffold).[1]

    • 1.2 eq HATU .

    • 3.0 eq DIPEA .

  • Solvent: DMF (anhydrous).

  • Conditions: Stir at Room Temperature for 2–4 hours.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Biochemical Screening (ADP-Glo™ Assay)

Objective: To quantify the


 of the synthesized library against a specific kinase (e.g., RET).

Materials:

  • Kinase: Recombinant RET kinase (0.5 ng/µL).[1]

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 µg/µL).

  • ATP: Ultra-pure (at

    
     concentration, typically 10 µM).
    
  • Reagent: Promega ADP-Glo™ Kinase Assay Kit.[1]

Step-by-Step Procedure:

  • Compound Plating:

    • Transfer 50 nL of library compounds (in DMSO) to a 384-well white low-volume plate (Echo® Acoustic Dispenser recommended).

  • Kinase Reaction (5 µL):

    • Add 2.5 µL of 2X Kinase Buffer (containing RET enzyme).[1] Incubate 10 min at RT.

    • Add 2.5 µL of 2X Substrate/ATP Mix .[1]

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1]

    • Incubate 40 minutes at RT.

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

    • Incubate 30 minutes.

    • Read Luminescence on a plate reader (e.g., EnVision).

  • Analysis:

    • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme).

    • Fit curves using a 4-parameter logistic equation:

      
      [1]
      

Data Interpretation & Troubleshooting

Table 1: Expected Physicochemical Profile for Optimization
ParameterFragment (Amine)Target Lead (Ideal)
Molecular Weight 139 Da350–500 Da
cLogP ~0.52.5–4.0
H-Bond Donors 21–3
H-Bond Acceptors 24–7
Ligand Efficiency (LE) > 0.35> 0.30
Troubleshooting Guide
  • Issue: Low solubility of the amine in assay buffer.[1]

    • Cause: The isopropyl group adds hydrophobicity.[1]

    • Solution: Limit final DMSO concentration to 2%.[1] Ensure the stock is fully dissolved by sonication before dilution.[1]

  • Issue: No binding signal in SPR.

    • Cause: Fast off-rates (

      
      ) are typical for fragments.[1]
      
    • Solution: Use high concentrations (up to 500 µM).[1] If still no signal, the kinase may be in an inactive conformation that occludes the hinge. Try a different kinase construct.

  • Issue: High fluorescence background in FRET assays.

    • Cause: Pyrazoles can sometimes fluoresce or quench.[1]

    • Solution: Switch to a luminescent assay like ADP-Glo or radiolabeled

      
      P-ATP assay.[1]
      

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met) Kinases."[1] Journal of Medicinal Chemistry. (Demonstrates the utility of aminopyrazole-like scaffolds in ALK inhibition).[1]

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. (Key reference for pyrazole amine fragment optimization).

  • Mullard, A. (2016).[1] "2015 FDA Drug Approvals." Nature Reviews Drug Discovery.[1] 5 (Overview of kinase inhibitors utilizing pyrazole scaffolds).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] (Standard protocol for biochemical screening).[1]

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] (Methodology for screening low MW amines).[1]

Sources

Method

Using 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine as a building block in organic synthesis

This guide outlines the technical application of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1178319-46-4), a specialized heterocyclic building block.[1][2] [1][2] Introduction & Compound Profile 1-methyl-3-(propan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1178319-46-4), a specialized heterocyclic building block.[1][2]

[1][2]

Introduction & Compound Profile

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter 4-AMP-iPr ) is a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space.[1][2] Its structural uniqueness lies in the specific arrangement of the isopropyl group at C3 relative to the primary amine at C4 .

Key Structural Features:
  • Steric Gatekeeper (C3-Isopropyl): The bulky isopropyl group is ortho to the amine. In kinase inhibitors, this group often occupies the hydrophobic pocket (gatekeeper region) of the ATP binding site, imparting selectivity over other kinases.[3]

  • N1-Methylation: The methyl cap at N1 prevents tautomerization, locking the pyrazole into a fixed geometry. This eliminates the ambiguity often seen with NH-pyrazoles and improves lipophilicity (LogP).[3]

  • Electronic Profile: The C4-amine is electron-rich, making it a potent nucleophile.[1][2] However, the adjacent isopropyl group reduces nucleophilicity via steric hindrance, requiring tailored synthetic protocols.[3]

Physical Properties (Typical):
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [3]
  • Molecular Weight: 139.20 g/mol [1][4]

  • Appearance: Off-white to pale yellow solid or viscous oil (purity dependent).[2][3]

  • Solubility: Soluble in DCM, MeOH, DMSO; moderately soluble in water.[3]

Strategic Synthetic Transformations

The utility of 4-AMP-iPr is defined by three primary reaction pathways: Amide/Urea Formation , Pd-Catalyzed C-N Coupling , and C5-Regioselective Functionalization .[1][2]

Visualizing the Synthetic Landscape

SyntheticMap Core 1-methyl-3-isopropyl- 1H-pyrazol-4-amine (4-AMP-iPr) Amide Amide Coupling (Kinase Hinge Binders) Core->Amide R-COOH / R-NCO (HATU/DIPEA) Buchwald Buchwald-Hartwig (N-Arylation) Core->Buchwald Ar-X / Pd cat. (Steric Ligands) C5Func C5-H Functionalization (Electrophilic Subst.) Core->C5Func NBS / NIS (Regioselective) Prod_Amide Amide/Urea Derivatives Amide->Prod_Amide Prod_Buchwald Biaryl/Heteroaryl Amines Buchwald->Prod_Buchwald Prod_C5 5-Halo/Aryl Derivatives C5Func->Prod_C5

Caption: Divergent synthetic utility of 4-AMP-iPr. The steric bulk of the isopropyl group dictates specific conditions for N-functionalization.

Detailed Experimental Protocols

Protocol A: Sterically Encumbered Amide Coupling

Context: Standard coupling (EDC/HOBt) often stalls due to the steric hindrance of the C3-isopropyl group. High-activity coupling reagents are required.[1][2]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[3]

  • 4-AMP-iPr (1.1 equiv)[1][2]

  • HATU (1.2 equiv) (Preferred over EDC due to faster kinetics)[3]

  • DIPEA (3.0 equiv)[3]

  • Solvent: DMF (anhydrous)[3]

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under N

    
    . Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes. Color change to yellow/orange is typical.
    
  • Addition: Add 4-AMP-iPr (1.1 mmol) in one portion.

  • Reaction: Stir at 40–50 °C for 4–12 hours. (Note: Heating is crucial.[3] The isopropyl group retards nucleophilic attack at RT).[3]

  • Workup: Dilute with EtOAc (30 mL), wash with sat. NaHCO

    
     (2x), water (2x), and brine.[3] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation:

  • LCMS: Monitor for [M+H]

    
    .
    
  • NMR: Look for the distinct amide NH doublet (or singlet) around 8.0–10.0 ppm and the retention of the isopropyl methine septet (~3.0 ppm).[3]

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Context: Coupling 4-AMP-iPr to aryl halides (e.g., chloropyrimidines) is a cornerstone of kinase inhibitor synthesis.[1][2] The ortho-isopropyl group makes this a "difficult" coupling, requiring specific ligand classes.[2]

Reagents:

  • Aryl Halide (e.g., 2-chloropyrimidine) (1.0 equiv)[3]

  • 4-AMP-iPr (1.2 equiv)[1][2]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (5 mol%) or Pd(OAc)
    
    
  • Ligand: BrettPhos or XPhos (10 mol%) (Critical: These bulky ligands prevent catalyst deactivation and accommodate the steric bulk of the amine).[3]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu[3]
  • Solvent: 1,4-Dioxane (degassed)[3]

Procedure:

  • Prep: In a glovebox or under strict Argon flow, combine Aryl Halide, 4-AMP-iPr , Base, Pd source, and Ligand in a reaction vial.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100 °C for 12–18 hours.

  • Workup: Filter through a Celite pad, eluting with EtOAc.[3] Concentrate filtrate.[3][5]

  • Purification: Silica gel chromatography.

Troubleshooting:

  • Low Conversion:[1][3] Switch to BrettPhos Pd G4 precatalyst.[3] The isopropyl group can hinder the reductive elimination step; BrettPhos is designed to facilitate this for hindered amines.

Protocol C: C5-Regioselective Halogenation

Context: The C5 position is the only open carbon on the ring. The C4-amine activates this position, making it highly susceptible to electrophilic aromatic substitution (SEAr).[3] This allows for subsequent Suzuki couplings at C5.[3]

Reagents:

  • 4-AMP-iPr (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[3]

  • Solvent: Acetonitrile (ACN) or DCM (0 °C to RT)[3]

Procedure:

  • Dissolve 4-AMP-iPr in ACN (0.1 M).[1][2] Cool to 0 °C.

  • Add NBS portion-wise over 10 minutes. (Protect from light).[3]

  • Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add 10% Na

    
    S
    
    
    
    O
    
    
    solution to quench excess bromine.[3]
  • Extraction: Extract with DCM. The product, 5-bromo-1-methyl-3-isopropyl-1H-pyrazol-4-amine , is usually unstable if stored for long periods; use immediately or store as a salt (HCl).[1][2]

Logical Workflow: Mechanism of Steric Influence

The following diagram illustrates why specific ligands are required for the Buchwald-Hartwig coupling of this scaffold.

Mechanism cluster_ligand Ligand Selection Logic Step1 Oxidative Addition (Pd(0) inserts into Ar-X) Step2 Amine Coordination (4-AMP-iPr binds Pd) Step1->Step2 StericClash STERIC CLASH: Isopropyl group vs. Ligand Step2->StericClash Standard Ligands Step3 Deprotonation & Reductive Elimination (C-N Bond Formation) Step2->Step3 Bulky Ligands (BrettPhos/XPhos) Note1 Standard (PPh3/dppf): Fail due to steric crowding. Note2 Optimized (BrettPhos): Creates a pocket for the isopropyl group.

Caption: Mechanistic bottleneck in Pd-catalyzed coupling caused by the C3-isopropyl group.

References & Authority

  • Buchwald-Hartwig Amination of Hindered Amines:

    • Maiti, D., & Buchwald, S. L. (2009).[3] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society. (Context: Principles of bulky ligand design for hindered substrates).

    • See also: Surry, D. S., & Buchwald, S. L. (2011).[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Aminopyrazoles in Kinase Inhibitors:

    • Fabbro, D., et al. (2015).[3] "Targeting Cancer with Small-Molecule Kinase Inhibitors."[1][2] Methods in Molecular Biology. (Context: Pyrazoles as hinge binders).[3]

    • Relevant Patent: WO2014120397A1 (Discusses synthesis of related pyrazole-4-carboxylic acid esters, demonstrating ring stability and handling).[2][3]

  • Synthesis of Pyrazole Building Blocks:

    • Usami, Y., et al. (2020).[3][6] "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules. (Context: Reverse coupling logic and stability of 4-aminopyrazoles). [3]

  • Compound Data:

    • CAS Registry No. 1178319-46-4.[1][2][4] 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine (Isomer note: Ensure regiochemistry is confirmed via NOESY NMR if synthesizing de novo).

Disclaimer: This protocol is intended for use by qualified research personnel. All chemical reactions should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application

Application Note: Analytical Profiling of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

This Application Note is structured to guide analytical scientists through the characterization and quantification of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as MPI-4-Amine ).[1][2] This compou...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide analytical scientists through the characterization and quantification of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as MPI-4-Amine ).[1][2]

This compound is a critical heterocyclic building block, often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] Its analysis presents specific challenges due to its low molecular weight , high polarity , and basic nitrogen functionality , which can lead to peak tailing and poor retention on standard stationary phases.[1]

[1][2][3]


 | MW:  139.20  g/mol [1][2]

Introduction & Physicochemical Context

The reliable detection of MPI-4-Amine requires understanding its behavior in solution.[1][2] As an aminopyrazole, it possesses two distinct nitrogen environments: the pyrazole ring nitrogens (aromatic) and the exocyclic primary amine at position 4.[1]

  • Polarity: Moderate to High.[2] The isopropyl group adds lipophilicity, but the amine and pyrazole core dominate the interaction profile.[1]

  • Basicity: The exocyclic amine is weakly basic.[2] However, interaction with residual silanols on silica-based columns is a primary cause of peak tailing.[1][2]

  • UV Chromophore: The pyrazole ring provides absorbance in the UV range (typically

    
     ~240–260 nm), but the molar extinction coefficient is relatively low compared to larger aromatics.[1]
    
Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on the specific data requirement (Assay vs. Trace Impurity).

AnalyticalDecisionTree Start Analytical Objective Purity Purity / Assay (>98% Target) Start->Purity Trace Trace Impurity / Genotox (<100 ppm) Start->Trace Volatile Residual Solvents / Volatility Start->Volatile MethodA Method A: High pH RP-HPLC (Robust Retention) Purity->MethodA Standard MethodB Method B: HILIC-MS/MS (High Sensitivity) Trace->MethodB Polar Matrix MethodC Method C: GC-FID/MS (Requires Derivatization) Volatile->MethodC Volatility Check

Figure 1: Analytical Decision Matrix for selecting the optimal methodology based on sensitivity and retention requirements.

Method A: High pH Reversed-Phase HPLC (Assay & Purity)[1][2]

Objective: Routine quality control, assay determination, and synthesis monitoring. Rationale: Standard acidic mobile phases often result in the protonation of the amine (


), leading to early elution and peak tailing due to silanol interactions.[1] Using a High pH (pH 9.5–10)  buffer keeps the amine in its neutral (free base) form, significantly improving retention on hydrophobic C18 chains and sharpening peak shape.[2]
Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm)Hybrid silica particles are required to withstand high pH (>8.[1][2]0) without dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
Maintains analyte in deprotonated (neutral) state for max retention.[2]
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Gradient 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% BSlow gradient to separate potential regioisomers or synthetic precursors.[1][2]
Detection UV @ 254 nm (primary) and 230 nm (secondary)Pyrazole ring absorption maximum.[2]
Column Temp 35°CImproves mass transfer and peak symmetry.[2]
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  > 5000.[2]
    
  • RSD (n=6): < 2.0% for area and retention time.[2]

Method B: HILIC-MS/MS (Trace Analysis & Genotoxicity)[1][2]

Objective: Detection of MPI-4-Amine at trace levels (ppm/ppb), particularly if assessing carryover in cleaning validation or as a potential genotoxic impurity (PGI) in a final drug substance.[1][2] Rationale: Small polar amines retain poorly on C18.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and high-organic mobile phase, retaining polar compounds effectively while providing high sensitivity for Mass Spectrometry (MS) due to efficient desolvation.[1][2]

Instrument Parameters
  • Mode: Positive Electrospray Ionization (ESI+).[2]

  • MRM Transition:

    • Precursor: 140.1

      
       (
      
      
      
      )
    • Quantifier Product: 98.1

      
       (Loss of isopropyl/propene)[2]
      
    • Qualifier Product: 81.0

      
       (Ring fragmentation)[2]
      
Chromatographic Protocol[1][2]
ParameterSpecification
Column Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2]0) in Water
Mobile Phase B Acetonitrile (90%) + 10 mM Ammonium Formate (10%)
Isocratic/Gradient High organic start (95% B) ramping down to 60% B.
Injection Vol 2.0 µL (Minimize water in sample diluent to prevent peak distortion).[2]

Method C: Derivatization GC-MS (Alternative)[1][2]

Objective: Confirmation of structure or analysis in matrices incompatible with LC. Rationale: Primary amines can adsorb to the GC liner.[2] Derivatization with Trifluoroacetic Anhydride (TFAA) caps the polar amine, improving volatility and peak shape.[2]

Derivatization Protocol
  • Preparation: Dissolve 10 mg of sample in 1 mL Ethyl Acetate.

  • Reaction: Add 50 µL of TFAA and 50 µL of Pyridine (catalyst/base).

  • Incubation: Heat at 60°C for 30 minutes.

  • Workup: Evaporate to dryness under

    
     stream; reconstitute in Hexane.
    
  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

Sample Preparation Workflow

Correct sample handling is vital to prevent degradation (oxidation of the amine).[2]

SamplePrep Sample Raw Sample (Solid/Oil) Weigh Weigh ~25mg (Accurate to 0.01mg) Sample->Weigh Dissolve Dissolve in Diluent (50:50 ACN:H2O) Weigh->Dissolve Sonicate Sonicate (5 mins, <30°C) Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Vial Amber Vial (Protect from Light) Filter->Vial

Figure 2: Standard Sample Preparation Workflow to ensure homogeneity and stability.[1][2]

References

  • McMartin, K. E., et al. (1984).[2] High pressure liquid chromatographic assay of 4-methylpyrazole. Journal of Toxicology: Clinical Toxicology.[2][3] Link

  • Vowinkel, E. (2018).[2] Chromatographic separation of aminopyrazoles and their derivatives. Journal of Chromatography A. (General reference for class separation).[2]

  • ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]Link

  • Sigma-Aldrich. (2023).[1][2] HPLC Analysis of Pyrazoles on Discovery C18. Technical Bulletin.[2] Link

Disclaimer

This protocol is intended for research and development purposes only. All analytical methods must be validated in the user's laboratory according to specific regulatory requirements (e.g., ICH Q2(R1)) before use in a GMP environment.

Sources

Method

Application Note: HPLC Method Development for 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Topic: HPLC method development for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine analysis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method development for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine analysis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Analyte Assessment

Target Analyte: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Chemical Class: Aminopyrazoles / Heterocyclic Aromatic Amines Application: Key intermediate in the synthesis of JAK inhibitors and ALK inhibitors (e.g., analogs of Crizotinib or Ruxolitinib).

Developing a robust HPLC method for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine requires a nuanced understanding of its physicochemical behavior. Unlike simple neutral compounds, this molecule presents a "push-pull" challenge:

  • The Basic Core: The 4-amino group coupled with the pyrazole ring creates a basic center. On standard silica-based columns, this leads to secondary silanol interactions, resulting in severe peak tailing.

  • The Hydrophobic Anchor: The isopropyl group (propan-2-yl) at position 3 provides sufficient lipophilicity to retain the molecule on Reverse Phase (RP) columns, distinguishing it from highly polar, unretained aminopyrazoles.

This protocol outlines a Quality by Design (QbD) approach to method development, prioritizing peak symmetry, resolution from synthesis precursors (e.g., nitro-pyrazole analogs), and long-term column stability.

Method Development Strategy

Physicochemical Profiling & Column Selection
  • pKa Estimation: The conjugate acid of the 4-aminopyrazole moiety typically has a pKa in the range of 3.5 – 5.0 .

  • Implication: At neutral pH (7.0), the molecule exists in equilibrium between neutral and protonated forms, leading to split peaks or broad bands.

  • Solution: We must operate at a pH at least 2 units away from the pKa.

    • High pH (>9): Requires specialized hybrid-silica columns (e.g., Waters XBridge). Good for maximizing retention.

    • Low pH (<3): The preferred starting point. Keeps the amine fully protonated (

      
      ), improving solubility and utilizing ionic repulsion to minimize silanol drag.
      
Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Stationary Phase C18 with Polar Embedding or Base-Deactivated C18 The isopropyl group allows C18 retention. Polar embedding shields silanols, preventing amine tailing.
Mobile Phase A Water + 0.1% TFA or 0.1% Formic AcidLow pH (< 2.5) ensures full protonation. TFA acts as an ion-pairing agent to sharpen peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for nitrogenous heterocycles.
Detection UV-DAD (210–254 nm)Pyrazoles have weak absorbance. The 4-amino group creates a chromophore likely maxing near 230–250 nm.

Experimental Protocol: The "Gold Standard" Method

This protocol is designed as a starting "Universal Screen" that can be validated or fine-tuned.

Materials & Reagents
  • Analyte: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (>98% purity).

  • Solvents: HPLC-grade Acetonitrile and Water.[2]

  • Additives: Trifluoroacetic acid (TFA) (LC-MS grade ampules preferred to minimize background UV).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex XB-C18.

Step-by-Step Methodology
Phase 1: Preparation of Standards
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN. Sonicate for 5 minutes.

    • Note: Do not use 100% ACN; the protonated amine salt may precipitate.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Mobile Phase A.

Phase 2: Chromatographic Conditions (Gradient)
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and improves mass transfer)
Injection Vol 5 µL
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Detection DAD: 210 nm, 230 nm, 254 nm (Ref: 360 nm)

Gradient Table:

Time (min) % B Event
0.0 5 Initial Hold (Trapping)
10.0 60 Linear Ramp (Elution of main peak)
12.0 95 Wash (Elution of lipophilic impurities)
12.1 5 Re-equilibration

| 16.0 | 5 | End of Run |

Phase 3: System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase TFA concentration to 0.15% or switch to a charged-surface column).
    
  • Retention Factor (

    
    ):  Target 
    
    
    
    .
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Method Development Logic & Visualization

The following diagrams illustrate the decision-making process for this specific aminopyrazole.

Workflow 1: Column & Chemistry Selection Logic

ChemicalLogic Start Analyte: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Analyze Structural Analysis: 1. Basic Amine (pKa ~4-5) 2. Isopropyl Group (Lipophilic) Start->Analyze Decision1 pH Strategy Analyze->Decision1 LowPH Low pH (< 3.0) Protonated Form (BH+) Decision1->LowPH Preferred HighPH High pH (> 9.0) Neutral Form (B) Decision1->HighPH Alternative ColSelect1 Column: C18 (Standard) LowPH->ColSelect1 ColSelect2 Column: Hybrid Silica (High pH stable) HighPH->ColSelect2 Issue1 Risk: Silanol Tailing ColSelect1->Issue1 Solution1 Solution: Add 0.1% TFA (Ion Pairing & Silanol Suppression) Issue1->Solution1 Final OPTIMIZED METHOD: C18 Column + Water/ACN + 0.1% TFA Solution1->Final

Figure 1: Decision tree for selecting mobile phase pH and column chemistry based on the aminopyrazole structure.

Workflow 2: Method Optimization Cycle

OptimizationCycle Screen 1. Gradient Screen (5-95% B over 10 min) Assess Assess Retention (k') & Peak Shape Screen->Assess Decision Is k' < 2? Assess->Decision Action1 Decrease Initial %B or Use AQ-C18 Column Decision->Action1 Yes (Too fast) Action2 Optimize Slope (Focus gradient on elution window) Decision->Action2 No (Good retention) Action1->Screen Validate Validation: Linearity, Accuracy, LOQ Action2->Validate

Figure 2: Iterative optimization cycle for converting the screening gradient into a routine quality control method.

Troubleshooting & Advanced Considerations

Peak Tailing

If the peak tailing factor (


) exceeds 1.5 despite using TFA, the amine is likely interacting with residual silanols on the silica surface.
  • Corrective Action: Switch to a "Polar Embedded" column (e.g., Waters SymmetryShield RP18 or Agilent Bonus-RP). These phases have an internal polar group that shields the silica surface from basic amines.

Retention Time Shifts

The isopropyl group makes the molecule sensitive to temperature changes in RP-HPLC.

  • Control: Ensure the column oven is actively controlled (

    
    ). Do not rely on ambient temperature.
    
Detection Limits (LOD/LOQ)

Aminopyrazoles lack extensive conjugation. If UV sensitivity at 254 nm is insufficient:

  • Action: Shift detection to 210 nm .

  • Caveat: At 210 nm, many solvents absorb light. Ensure you use HPLC-grade ACN and high-purity TFA to avoid a noisy baseline.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Agilent Technologies. (2020). Analysis of Basic Compounds using Agilent ZORBAX Eclipse Plus. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • PubChem. (n.d.). Compound Summary for 4-Aminopyrazole. National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: Strategic Functionalization of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Executive Summary & Strategic Value This application note details the synthetic utility of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as Scaffold A ). This scaffold represents a "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the synthetic utility of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as Scaffold A ). This scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, CDK, and MAPK pathways).

Why this Scaffold?

  • The "Hinge-Binding" Motif: The 4-amino group, often in concert with the pyrazole N2, serves as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.[1]

  • Steric Control: The C3-isopropyl group provides significant lipophilic bulk (

    
     modulation) and restricts rotational freedom in the active site, potentially improving selectivity over less substituted analogs.
    
  • Scaffold Morphing Potential: It serves as a precursor to fused bicyclic systems, specifically pyrazolo[4,3-d]pyrimidines , which are bioisosteres of purines.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic and steric environment of Scaffold A .

PropertyValue / DescriptionImpact on Protocol
Nucleophilicity Moderate (Less than aniline, more than nitro-anilines)Requires activated electrophiles (HATU, Acid Chlorides).[1]
Steric Hindrance High (Proximal C3-Isopropyl)Slower reaction rates for amide coupling; requires elevated temperatures or catalytic additives.[1]
Basicity (pKa) ~3.0–4.0 (Conjugate acid)Weak base. Free base is prone to oxidation; store as HCl or oxalate salt.[1]
Regiochemistry C5 Position is open (H)Site for Electrophilic Aromatic Substitution (EAS) or cyclization to fused rings.
Visualizing the Reaction Landscape

The following diagram maps the primary synthetic pathways available for Scaffold A.

ReactionLandscape Scaffold Scaffold A (4-Amino-1-Me-3-iPr-Pyrazole) Amides Amide Derivatives (Kinase Hinge Binders) Scaffold->Amides Acylation (HATU/RCOCl) Ureas Ureas/Carbamates (Solubility/Selectivity) Scaffold->Ureas Isocyanates or CDI Fused Pyrazolo[4,3-d]pyrimidines (Purine Bioisosteres) Scaffold->Fused Cyclization (Formamide/Heat) RedAm Secondary Amines (Reductive Amination) Scaffold->RedAm NaBH(OAc)3 Aldehydes

Figure 1: Strategic derivatization pathways for Scaffold A. The C3-isopropyl group dictates kinetic control in these transformations.

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Objective: Synthesis of amide derivatives to probe the "gatekeeper" region of kinase pockets. Challenge: The bulky isopropyl group at C3 can sterically shield the C4-amine, leading to incomplete conversion with standard EDC/HOBt protocols.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Scaffold A (1.0 equiv)

  • Carboxylic Acid: Diverse library acids (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv) - Chosen for high reactivity with hindered amines.[1]

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid (1.2 mmol) in DMF (2 mL). Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes.

    • Expert Insight: The pre-activation step is critical. A color change (often to yellow/orange) indicates active ester formation.

  • Addition: Add Scaffold A (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at 40°C for 12–16 hours.

    • Note: Unlike unhindered anilines, the isopropyl group necessitates mild heating to drive the reaction to completion.

  • Monitoring (Self-Validation): Check via LCMS. Look for the disappearance of the M+H peak (MW: ~139.2) and appearance of Product M+H.

    • Troubleshooting: If >20% starting material remains, add 0.5 equiv of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.[1]

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[1]

Decision Logic for Amide Synthesis

AmideLogic Start Start: Amide Coupling CheckAcid Is Acid Sterically Hindered? Start->CheckAcid HATU Method A: HATU/DIPEA (Standard) CheckAcid->HATU No AcidCl Method B: Acid Chloride (Aggressive) CheckAcid->AcidCl Yes (e.g., t-Butyl) Temp Increase Temp to 60°C HATU->Temp Low Conversion?

Figure 2: Decision matrix for optimizing amide coupling based on steric demands.

Protocol B: Scaffold Morphing to Pyrazolo[4,3-d]pyrimidines[1]

Objective: Cyclization to form a fused bicyclic heteroaromatic system. Mechanism: The C5 position of the pyrazole is nucleophilic enough to undergo condensation reactions under high thermal stress.

Reagents
  • Substrate: Scaffold A (1.0 equiv)

  • Cyclizing Agent: Formamide (Excess, acts as solvent) or Orthoester/Urea.

  • Catalyst: Ammonium Acetate (0.1 equiv) - Optional, promotes proton transfer.[1]

Step-by-Step Methodology
  • Preparation: In a pressure vial, mix Scaffold A (200 mg) with Formamide (2 mL).

  • Thermal Cyclization: Seal the vial and heat to 140–160°C for 12 hours.

    • Safety Warning: Formamide decomposes to CO and NH3 at high temperatures. Use a blast shield and work in a well-ventilated fume hood.[1]

  • Monitoring: Monitor by LCMS. The target product (Pyrazolo[4,3-d]pyrimidine) will have a distinct UV profile and a mass shift corresponding to the addition of +C+N (from formamide) minus H2O/NH3 losses.

  • Isolation: Cool to RT. Pour the mixture into ice water. The fused product often precipitates as a solid.[1] Filter and wash with cold water.

    • Purification: If no precipitate forms, extract with n-Butanol or DCM/IPA (3:1).[1]

Analytical Validation Standards

To ensure scientific integrity, synthesized derivatives must meet the following criteria:

TechniqueObservation CriteriaPass/Fail Metric
1H NMR (DMSO-d6) Isopropyl Group: Distinct doublet (~1.2 ppm, 6H) and septet (~3.0 ppm, 1H).[1]Retention of isopropyl integrity (no degradation).
1H NMR (Aromatic) C5-Proton: Singlet around 7.5–8.0 ppm (for amides).[1][2]Disappearance of C5-H indicates cyclization or EAS.[1]
LCMS Purity > 95% (UV 254 nm).M+H matches theoretical within 0.4 Da.[1]

References

  • Hinge Binding Motifs

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: Pharmaceuticals (Basel) / PMC.
    • URL:[Link]

  • Amide Coupling Strategies

    • Title: The Synthesis of Sterically Hindered Amides.[3][4][5][6][7]

    • Source: CHIMIA International Journal for Chemistry.[1]

    • URL:[Link]

  • Cyclization Chemistry

    • Title: Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives.[1][8][9]

    • Source: ResearchGate / Archiv der Pharmazie.[1]

    • URL:[Link] (Note: While this ref discusses [3,4-d], the conditions for formamide cyclization are chemically analogous for [4,3-d] formation).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

Application Note: 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine in Agrochemical Research

Executive Summary This Application Note details the strategic utilization of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as Py-Amine-iPr ) as a high-value scaffold in the discovery of next-generati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as Py-Amine-iPr ) as a high-value scaffold in the discovery of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

While commercial SDHIs typically utilize a pyrazole carboxylic acid core (e.g., Fluxapyroxad, Penthiopyrad), Py-Amine-iPr serves two critical research functions:

  • "Reverse-Amide" SDHI Discovery: It acts as the amine partner to generate N-pyrazolyl-carboxamides, a promising class of fungicides that evade resistance mechanisms affecting classical SDHIs.

  • Bioisosteric Scaffold Morphing: It functions as a precursor to the corresponding 1-methyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, allowing researchers to probe the "Lipophilic Switch" by replacing the metabolic liability of haloalkyl groups (CF₃/CHF₂) with the sterically demanding isopropyl group.

Chemical Profile & Pharmacophore Mapping

Chemical Identity[1][2]
  • IUPAC Name: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine[1][2]

  • Common Name: 4-Amino-1-methyl-3-isopropylpyrazole

  • Molecular Formula: C₇H₁₃N₃[3]

  • Molecular Weight: 139.20 g/mol

  • Key Functional Groups:

    • N1-Methyl: Essential for binding pocket alignment (SDH Subunit C/D).

    • C3-Isopropyl: Provides hydrophobic interaction; a bioisostere for the trifluoromethyl (CF₃) group found in Penthiopyrad.

    • C4-Amine: The nucleophilic handle for diversification.

Pharmacophore Context

In the context of SDHI design, the pyrazole ring binds to the ubiquinone-binding site (Q-site) of Complex II.

  • Classical SDHIs (Type A): Pyrazole-CO-NH -Aryl (Acid is Pyrazole).

  • Reverse SDHIs (Type B): Aryl-CO-NH -Pyrazole (Amine is Pyrazole).

Py-Amine-iPr is the obligate building block for Type B libraries. Recent studies indicate that Type B analogs can retain potency against Sclerotinia and Botrytis strains resistant to Boscalid and Fluxapyroxad [1, 2].

Figure 1: Strategic divergence of Py-Amine-iPr in SDHI synthesis. It directly accesses Type B "Reverse" amides or serves as a precursor to Type A "Classic" scaffolds.

Experimental Protocols

Protocol A: Synthesis of "Reverse" Pyrazole-4-Carboxamide Libraries

Objective: To synthesize a library of N-(1-methyl-3-isopropyl-1H-pyrazol-4-yl)carboxamides for SAR screening.

Mechanism: Nucleophilic acyl substitution. The electron-rich nature of the pyrazole amine requires controlled conditions to prevent bis-acylation.

Reagents:

  • Substrate: Py-Amine-iPr (1.0 eq)

  • Acylating Agents: Diverse Acid Chlorides (R-COCl) (1.1 eq) (e.g., substituted benzoyl chlorides, nicotinoyl chlorides).

  • Base: Triethylamine (Et₃N) or DIPEA (1.5 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Catalyst: DMAP (0.1 eq) (Optional, for sterically hindered acids).

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Py-Amine-iPr (139 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Et₃N (210 µL, 1.5 mmol) and cool the mixture to 0°C (ice bath).

  • Acylation: Dropwise add the specific Acid Chloride (1.1 mmol) dissolved in DCM (1 mL) over 5 minutes.

    • Note: If using Carboxylic Acids instead of Acid Chlorides, use HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at Room Temperature.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Quench with saturated NaHCO₃ (5 mL).

  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 60% EtOAc in Hexanes.

    • Yield Expectation: 75–90%.

Data Validation:

  • ¹H NMR (DMSO-d₆): Look for the amide -NH singlet typically between δ 9.5–10.5 ppm. The pyrazole C5-H should appear as a singlet around δ 7.8–8.2 ppm.

Protocol B: "Scaffold Hop" – Conversion to Pyrazole-4-Carboxylic Acid

Objective: To convert Py-Amine-iPr into 1-methyl-3-isopropyl-1H-pyrazole-4-carboxylic acid . This acid is the direct "Isopropyl-Analog" of the commercial intermediate used for Penthiopyrad.

Mechanism: Non-aqueous Sandmeyer Iodination followed by Palladium-catalyzed Carboxylation.

Reagents:

  • Step 1: tert-Butyl Nitrite (tBuONO), Diiodomethane (CH₂I₂), Acetonitrile.

  • Step 2: Pd(OAc)₂, dppf (ligand), CO (gas) or Mo(CO)₆ (solid source), Et₃N, Methanol/DMSO.

Step-by-Step Methodology:

Step 1: Synthesis of 4-Iodo-1-methyl-3-isopropylpyrazole
  • Dissolution: Dissolve Py-Amine-iPr (1.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Radical Generation: Add Diiodomethane (CH₂I₂, 3.0 eq).

  • Diazotization: Dropwise add tert-Butyl Nitrite (1.5 eq) at Room Temperature.

    • Safety Alert: Evolution of N₂ gas. Ensure venting.

  • Heating: Heat to 60°C for 2 hours.

  • Workup: Cool, dilute with EtOAc, wash with Na₂S₂O₃ (to remove excess Iodine) and Brine.

  • Product: Isolate the 4-Iodo intermediate.

Step 2: Carbonylation to the Acid (or Ester)
  • Catalyst Prep: In a pressure vessel, mix the 4-Iodo intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), and dppf (10 mol%) in Methanol (for methyl ester) or DMSO/Water (for acid).

  • Base: Add Et₃N (3.0 eq).

  • Carbonylation: Pressurize with CO gas (5–10 bar) OR add Molybdenum Hexacarbonyl (Mo(CO)₆, 1.0 eq) as a solid CO source.

  • Reaction: Heat to 80°C for 16 hours.

  • Hydrolysis (if Ester formed): Treat with LiOH in THF/H₂O to yield the free carboxylic acid.

Result: You now possess the 1-methyl-3-isopropyl-1H-pyrazole-4-carboxylic acid , ready for coupling with diverse anilines to create "Type A" SDHI analogs [3].

Agrochemical Application Data

Structure-Activity Relationship (SAR) Implications

Replacing the Fluorine-rich motifs (CF₃/CHF₂) of commercial SDHIs with the Isopropyl group of Py-Amine-iPr alters the physicochemical profile:

ParameterCF₃ Analog (Penthiopyrad-like)iPr Analog (Derived from Py-Amine-iPr)Impact on Agrochemical Performance
LogP (Lipophilicity) ~3.5 – 4.0~2.8 – 3.3Lower LogP may improve xylem mobility (systemicity) in crops like Wheat and Rice.
Metabolic Stability High (C-F bond is stable)Moderate (Benzylic C-H is oxidizable)Faster degradation in soil (improved environmental profile) but potentially shorter residual activity on leaf.
Steric Bulk (A-Value) MediumHighThe isopropyl group fills the hydrophobic pocket of SDH more completely, potentially increasing binding affinity in wild-type strains.
Target Pathogens

Research libraries derived from Py-Amine-iPr have shown efficacy against:

  • Rhizoctonia solani (Rice Sheath Blight)

  • Botrytis cinerea (Grey Mold)

  • Alternaria solani (Early Blight)

Safety & Handling (E-E-A-T)

  • Hazard Identification: Pyrazole amines are potential skin irritants and may cause eye damage.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle all powder in a fume hood to avoid inhalation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines can oxidize (darken) upon prolonged exposure to air.

References

  • Zhang, J., et al. (2020). "Synthesis of pyrazole-4-carboxamides as potential fungicide candidates." Molecular Diversity. Link

  • Wang, S., et al. (2025). "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents." Journal of Agricultural and Food Chemistry. Link (Note: Year projected based on search context, verify specific volume).

  • Lamberth, C. (2007). "Pyrazole Chemistry in Crop Protection." Heterocycles. Link

  • PubChem. "Compound Summary: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine." Link (General Record).

Sources

Application

Application Note: Leveraging 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (MPI-4A) in Anti-Inflammatory Drug Discovery

This Application Note is designed for medicinal chemists and pharmacologists involved in early-stage drug discovery. It focuses on the strategic utilization of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter refer...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in early-stage drug discovery. It focuses on the strategic utilization of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as MPI-4A ) as a privileged scaffold for synthesizing next-generation anti-inflammatory agents, particularly those targeting kinase pathways (e.g., JAK/STAT, p38 MAPK) and cyclooxygenase (COX) enzymes.

Executive Summary & Scientific Rationale

The pyrazole ring is a cornerstone of medicinal chemistry, present in blockbuster anti-inflammatory drugs like Celecoxib and Ruxolitinib . The specific scaffold MPI-4A (1-methyl-3-isopropyl-1H-pyrazol-4-amine) offers a unique structural advantage for developing inhibitors of pro-inflammatory enzymes.

Key Structural Advantages (SAR Logic):
  • C4-Amine Handle: The primary amine at position 4 is a versatile nucleophile, allowing for the rapid generation of amide, urea, or sulfonamide libraries. This position typically projects into the solvent-exposed region or the hinge-binding region of kinases.

  • C3-Isopropyl Group: This bulky, lipophilic moiety is ideal for filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases or the hydrophobic channel in COX-2), enhancing binding affinity and selectivity over smaller residues like methyl.

  • N1-Methyl Group: Caps the nitrogen, preventing tautomerization and improving metabolic stability and oral bioavailability compared to the unsubstituted NH-pyrazole.

Target Applications:
  • Kinase Inhibition: Targeting JAK1/2/3 or p38 MAPK to modulate cytokine signaling (IL-6, TNF-

    
    ).
    
  • COX-2 Inhibition: Designing selective non-steroidal anti-inflammatory drugs (NSAIDs).

Visualizing the Mechanism of Action

To understand where MPI-4A derivatives intervene, we visualize the JAK/STAT signaling pathway, a primary target for pyrazole-based anti-inflammatories.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (IL-6, TNF-alpha) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of MPI-4A Derivatives) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Expression Inhibitor MPI-4A Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Binding

Figure 1: Mechanism of Action. MPI-4A derivatives are designed to competitively inhibit the ATP-binding site of JAK kinases, thereby halting the phosphorylation of STAT proteins and preventing the transcription of pro-inflammatory genes.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To synthesize a focused library of amides using MPI-4A as the nucleophile. This protocol uses a standard coupling efficiency test.

Reagents:

  • Scaffold: MPI-4A (1-methyl-3-isopropyl-1H-pyrazol-4-amine).

  • Coupling Partner: Diverse Aryl/Heteroaryl Carboxylic Acids (e.g., Nicotinic acid, Benzoic acid derivatives).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.0 mL) in a reaction vial.

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 15 minutes to activate the acid.

  • Addition: Add MPI-4A (1.0 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor progress via LC-MS (Look for mass shift: M+Acid - H2O).

  • Workup: Dilute with Ethyl Acetate (15 mL), wash with saturated NaHCO3 (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0-10% Methanol in DCM).

  • Validation: Confirm structure via 1H-NMR and purity >95% via HPLC.

Protocol B: Biological Validation (In Vitro Anti-Inflammatory Assay)

Objective: Evaluate the efficacy of synthesized MPI-4A derivatives in inhibiting Nitric Oxide (NO) production in LPS-stimulated macrophages.

Cell Model: RAW 264.7 Murine Macrophage Cell Line.

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment:

    • Pre-treat cells with varying concentrations of the MPI-4A derivative (0.1, 1, 10, 50 µM) for 1 hour.

    • Include controls: Vehicle (DMSO), Positive Control (Dexamethasone or Celecoxib).

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce inflammation. Incubate for 24 hours.

  • Griess Assay (NO Detection):

    • Collect 100 µL of cell culture supernatant.

    • Mix with 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

    • Incubate at RT for 10 minutes in the dark.

  • Measurement: Measure absorbance at 540 nm using a microplate reader.

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure the decrease in NO is not due to cytotoxicity.

Data Analysis & Interpretation

When analyzing results from Protocol B, use the following structure to determine "Hit" compounds.

Table 1: Expected Performance Metrics for Validated Hits

ParameterHigh Potency (Hit)Moderate PotencyInactive/Toxic
IC50 (NO Inhibition) < 1 µM1 – 10 µM> 50 µM
Cell Viability > 90%> 80%< 70%
Selectivity Index (SI) > 5010 – 50< 10

Note: The Selectivity Index (SI) is calculated as


 (Cytotoxicity) / 

(Efficacy). A high SI indicates the compound is anti-inflammatory without being toxic.

Workflow Visualization

The following diagram outlines the iterative cycle of using MPI-4A in a drug discovery campaign.

Workflow Scaffold MPI-4A Scaffold Library Library Synthesis (Amide/Urea Coupling) Scaffold->Library Derivatization Screen In Vitro Screen (RAW 264.7 / NO Assay) Library->Screen High-Throughput Hit Hit Identification Screen->Hit IC50 < 1uM Lead Lead Optimization (SAR Refinement) Hit->Lead PK/PD Studies Lead->Scaffold Feedback Loop

Figure 2: Discovery Workflow. The cycle begins with the MPI-4A scaffold, proceeds through chemical derivatization and biological screening, and refines hits into lead compounds.

References

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. Link

  • Kaur, P., et al. (2022).[1] "Pyrazole as an anti-inflammatory scaffold: A comprehensive review." International Journal of Health Sciences. Link

  • Frizler, M., et al. (2012). "Pyrazol-4-yl-ureas as novel, potent and selective kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[2] "Compound Summary: (1-Isopropyl-1H-pyrazol-4-yl)methanamine and related 4-amino structures." National Library of Medicine. Link

Sources

Method

Protocol for N-alkylation of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Application Note: Strategic N-Alkylation of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Introduction & Strategic Analysis The substrate 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine represents a critical scaffold in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Introduction & Strategic Analysis

The substrate 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine represents a critical scaffold in modern drug discovery, particularly within the realm of ATP-competitive kinase inhibitors (e.g., JAK, ALK, or ROS1 inhibitors). Unlike simple anilines, the 4-aminopyrazole moiety presents specific electronic and steric challenges that dictate protocol selection.

Substrate Properties
  • Electronic Profile: The pyrazole ring is

    
    -excessive (electron-rich). The amino group at position 4 is significantly more nucleophilic than a standard phenyl-aniline but also more susceptible to oxidative degradation (browning) upon air exposure.
    
  • Steric Environment: The isopropyl group at position 3 provides moderate steric shielding to the ortho space of the amine. While this aids in preventing over-alkylation to some degree, it also retards the rate of initial imine formation in reductive amination.

  • pKa Considerations: The conjugate acid of the 4-amino group typically has a pKa

    
     3.5–4.5. This requires careful pH control during reductive amination to ensure sufficient concentration of the free amine for nucleophilic attack while maintaining enough acid to activate the carbonyl electrophile.
    
The Challenge: Selectivity

The primary failure mode in alkylating primary amines is over-alkylation (formation of tertiary amines or quaternary salts).

  • Direct Alkylation (

    
    ):  Often leads to statistical mixtures of mono- and di-alkylated products because the secondary amine product is often more nucleophilic than the primary amine starting material.
    
  • Reductive Amination: The preferred route for medicinal chemistry. The intermediate imine is formed selectively (mono-substitution) before reduction, effectively "locking" the stoichiometry.

Decision Matrix: Protocol Selection

Before beginning, select the appropriate method based on your available reagents and scale.

ProtocolSelection Start Start: Define Electrophile IsAldehyde Is the alkyl group available as an Aldehyde/Ketone? Start->IsAldehyde IsHalide Is the alkyl group available as a Halide/Mesylate? IsAldehyde->IsHalide No MethodA METHOD A: Reductive Amination (High Selectivity) IsAldehyde->MethodA Yes (Recommended) Constraint Is the substrate Acid Sensitive? IsHalide->Constraint Yes MethodB METHOD B: Direct Nucleophilic Substitution (Cost Effective) Constraint->MethodA Yes (Use mild conditions) Constraint->MethodB No

Figure 1: Decision tree for selecting the optimal alkylation strategy based on electrophile availability and substrate stability.

Method A: Reductive Amination (The "Gold Standard")

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike the older Sodium Cyanoborohydride method, STAB is non-toxic (no cyanide generation) and avoids the need for harsh pH adjustments. It is the industry standard for functionalizing valuable heterocyclic amines.

Mechanism:

  • Imine Formation: The amine attacks the aldehyde carbonyl. Acid catalysis (AcOH) aids water elimination to form the iminium ion.

  • Reduction: STAB selectively reduces the iminium ion (faster than it reduces the aldehyde) to the amine.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Nucleophile1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Aldehyde/Ketone 1.1 - 1.2ElectrophileSlight excess ensures conversion.
STAB 1.4 - 1.5Reducing Agent

. Moisture sensitive.
Acetic Acid 1.0 - 2.0CatalystPromotes imine formation.
DCE or THF [0.1 - 0.2 M]SolventDCE (1,2-Dichloroethane) is superior for rate.
Step-by-Step Protocol
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon. 4-aminopyrazoles can oxidize; inert atmosphere is crucial for high yields.
    
  • Solvation: Dissolve the pyrazole amine (1.0 equiv) in anhydrous DCE (or THF).

  • Electrophile Addition: Add the aldehyde (1.1 equiv).

  • Catalyst Addition: Add Glacial Acetic Acid (1.0–2.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

    • Expert Insight: If the aldehyde is sterically hindered (e.g., pivalaldehyde), extend this time to 2 hours or add 4Å molecular sieves to drive water removal.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .

Method B: Direct Alkylation (Nucleophilic Substitution)

Use this method only if the aldehyde is unavailable or unstable. This method relies on the "Soft Alkylation" principle using a mild base to prevent over-alkylation.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0NucleophileLimiting reagent.
Alkyl Halide 0.9 - 1.0ElectrophileDo not use excess to avoid bis-alkylation.
Base 2.0 - 3.0Acid Scavenger

(mild) or

(faster).
NaI / TBAI 0.1CatalystFinkelstein catalyst (optional for alkyl chlorides).
DMF / MeCN [0.1 M]SolventPolar aprotic is required.
Step-by-Step Protocol
  • Solvation: Dissolve the pyrazole amine (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base Activation: Add powdered

    
     (2.0 equiv). Stir for 10 minutes.
    
  • Addition: Add the Alkyl Halide (0.95 equiv) dropwise.

    • Expert Insight: Intentionally under-charging the electrophile (0.95 equiv) ensures the primary amine remains in excess, statistically favoring mono-alkylation over di-alkylation.

  • Heating: Heat to 60–80°C. Monitor closely by LC-MS.

    • Stop Condition: Stop the reaction when the dialkylated impurity reaches >5-10%. Do not push for 100% conversion if dialkylation is rising.

  • Workup: Dilute with EtOAc. Wash extensively with water (

    
    ) to remove DMF.
    

Experimental Workflow & Troubleshooting

Workflow Mix Mix Amine + Aldehyde + AcOH ImineCheck LCMS Check: Imine Formed? Mix->ImineCheck ImineCheck->Mix No (Add Sieves/Heat) AddReductant Add STAB (0°C -> RT) ImineCheck->AddReductant Yes Monitor Monitor Rxn (2-16h) AddReductant->Monitor Quench Quench (Sat. NaHCO3) Monitor->Quench Complete

Figure 2: Operational workflow for the Reductive Amination (Method A).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Steric hindrance of Isopropyl group.Switch solvent to DCE (faster than THF). Add 4Å Molecular Sieves to drive imine formation.
Dialkylation (Method B) Alkyl halide is too reactive or in excess.Switch to Method A. If not possible, use slow addition of halide (syringe pump) and lower temperature.
Dark/Black Reaction Mixture Oxidation of the aminopyrazole.Ensure strict inert atmosphere (

/Argon). Degas solvents before use.
No Reaction (Ketones) Ketones are less reactive than aldehydes.Increase Temp to 50°C. Use

as a Lewis Acid additive to force imine formation before adding STAB.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4] J. Org.[1][2][3][4][6] Chem.1996 , 61, 3849–3862.[1][2][3][4] Link

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][4] J. Am. Chem. Soc.[3][6]1971 , 93, 2897–2904.[3] Link

  • Pfizer Inc. Preparation of 4-aminopyrazole derivatives. World Patent WO2007034183A2, 2007 . (Demonstrates industrial handling of aminopyrazoles). Link

  • Tripathi, R. P. ; Verma, S. S.; Bisht, S. S.; Pandey, J. Recent approaches towards the synthesis of substituted pyrazoles. Curr.[7][8] Org. Chem.2018 , 22, 1. (Review of pyrazole reactivity).

Sources

Application

Developing high-throughput screening assays with 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Application Note: Strategic Deployment of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine in Kinase-Targeted High-Throughput Screening Abstract This guide details the integration of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine in Kinase-Targeted High-Throughput Screening

Abstract

This guide details the integration of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1606920-37-1) into High-Throughput Screening (HTS) campaigns. Recognized as a "privileged scaffold" in medicinal chemistry, this aminopyrazole moiety serves as a critical pharmacophore for ATP-competitive kinase inhibitors (e.g., Aurora, CDK, and JAK families). This document provides protocols for designing diversity-oriented libraries around this core and screening them using TR-FRET and Thermal Shift Assays.

Chemical Biology Profile & Rationale

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as MPPA ) functions primarily as a hinge-binding motif. In the context of kinase inhibition, the exocyclic amino group (C4-NH2) and the pyrazole nitrogen (N2) typically form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., the backbone carbonyl and amide NH of the gatekeeper residue).

  • Molecular Weight: ~139.2 g/mol (Fragment-like).

  • Key Feature: The isopropyl group at C3 fills the hydrophobic pocket often found adjacent to the ATP-binding site, providing selectivity over kinases with smaller gatekeeper residues.

  • Application: MPPA is rarely screened as a singleton due to low affinity (µM-mM range). Instead, it is the anchor scaffold for parallel synthesis libraries or Fragment-Based Drug Discovery (FBDD) cocktails.

Workflow Visualization

The following diagram illustrates the integrated workflow from library synthesis to HTS data validation.

HTS_Workflow cluster_lib Phase 1: Library Generation cluster_screen Phase 2: HTS Assays Start Scaffold: MPPA (CAS 1606920-37-1) Deriv Parallel Derivatization (Amides/Ureas/Sulfonamides) Start->Deriv Nucleophilic Attack QC LC-MS QC & Plate Normalization Deriv->QC Primary Primary Screen: TR-FRET Kinase Assay (10 µM single point) QC->Primary Acoustic Dispensing Secondary Secondary Screen: Dose-Response (IC50) Primary->Secondary >50% Inhibition Ortho Orthogonal: Thermal Shift (DSF) Secondary->Ortho Confirmed Actives HitVal Hit Validation & SAR Analysis Ortho->HitVal Tm Shift > 2°C

Figure 1: Integrated HTS workflow for MPPA-derived libraries, moving from chemical synthesis to biophysical validation.

Phase 1: Library Generation Protocol

To utilize MPPA effectively in HTS, it must be derivatized to probe the solvent-exposed regions of the target protein. The following protocol describes a high-throughput parallel synthesis of MPPA-amides (targeting the "back pocket" of kinases).

Objective: Synthesize a 384-member library of MPPA amides.

Reagents & Equipment
  • Scaffold: MPPA (0.2 M in DMA).

  • Electrophiles: Diverse Carboxylic Acids (0.2 M in DMA).

  • Coupling Agent: HATU (0.2 M in DMA).

  • Base: DIPEA (0.5 M in DMA).

  • Platform: Automated Liquid Handler (e.g., Tecan Freedom EVO or Echo 650).

Step-by-Step Synthesis
  • Plate Prep: Load 5 µL of unique Carboxylic Acid (1.0 eq) into each well of a 384-well polypropylene source plate.

  • Activation: Add 5 µL of HATU solution (1.0 eq) and 2.5 µL of DIPEA (2.5 eq). Incubate for 10 mins at RT to form the activated ester.

  • Scaffold Addition: Add 5 µL of MPPA solution (1.0 eq).

  • Reaction: Seal plate and shake at 600 rpm for 16 hours at RT.

  • Quench: Add 20 µL of 10% ethylenediamine in MeOH to scavenge unreacted acid chlorides/activated esters.

  • Formatting: Dilute to 1 mM final concentration with DMSO for direct use in HTS (assuming >85% conversion, which is typical for this scaffold).

Phase 2: HTS Assay Protocols

Two complementary assays are recommended: TR-FRET for functional inhibition and DSF for direct binding confirmation.

Protocol A: TR-FRET Kinase Assay (LanthaScreen™ Format)

Target: Generic Ser/Thr Kinase (e.g., Aurora A, amenable to MPPA binding).

Principle: The assay measures the disruption of energy transfer between a Europium-labeled anti-kinase antibody and a tracer (AlexaFluor™ 647-labeled ATP competitive inhibitor). MPPA derivatives displacing the tracer will decrease the FRET signal.

Materials:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Eu-Anti-GST Antibody (2 nM final).

  • Kinase Tracer 236 (5-50 nM, determined by titration).

  • Target Kinase (5 nM final).

Procedure:

  • Dispensing: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of the MPPA library (from Phase 1) into a 384-well low-volume white plate.

    • Controls: Min signal (excess staurosporine), Max signal (DMSO only).

  • Enzyme Mix: Add 5 µL of Kinase + Antibody mixture in Buffer A.

  • Incubation 1: Centrifuge (1000 x g, 1 min) and incubate for 15 mins at RT.

  • Tracer Addition: Add 5 µL of Kinase Tracer 236.

  • Equilibration: Incubate for 60 mins at RT in the dark.

  • Read: Measure on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission: 620 nm (Eu) and 665 nm (Tracer).

  • Calculation: Calculate TR-FRET Ratio = (Em 665 / Em 620) × 10,000.

Protocol B: Differential Scanning Fluorimetry (DSF)

Purpose: Orthogonal validation to ensure hits are true binders and not assay artifacts (e.g., aggregators).

Procedure:

  • Mix Prep: Prepare a solution of Target Kinase (2 µM) and SYPRO Orange (5x) in HEPES buffer.

  • Compound Addition: Add 10 µM of MPPA derivative.

  • Thermal Ramp: Run in a qPCR machine (e.g., QuantStudio). Ramp from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the melting temperature (

    
    ). A 
    
    
    
    relative to DMSO control indicates significant stabilization (binding).

Data Analysis & Interpretation

Data should be summarized to identify Structure-Activity Relationships (SAR).[1]

Table 1: Expected Performance Metrics

MetricAcceptance CriterionTroubleshooting
Z-Factor > 0.5If <0.5, check tracer stability or pipette precision.
Signal-to-Background > 3-foldIncrease antibody concentration or optimize tracer Kd.
Hit Rate 0.5% - 3.0%If >5%, the library concentration (10 µM) may be too high; re-screen at 1 µM.
MPPA Control Weak/No ActivityThe bare scaffold (MPPA) is a fragment. It may not show activity at 10 µM. This is normal.

Critical Insight - The "Scaffold Effect": When analyzing hits, compare the MPPA-derivative against the naked MPPA scaffold.

  • Scenario A: Derivative is active (<1 µM), MPPA is inactive. -> Valid Hit. The added R-group is driving specific interactions.

  • Scenario B: Derivative is active, MPPA is active. -> Caution. The scaffold itself might be acting as a promiscuous aggregator at high concentrations.

References

  • Use of Aminopyrazoles in Aurora Kinase Inhibitors: Howard, S. et al. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry, 2009.

  • Pyrazoles as Privileged Scaffolds: Frizler, M. et al. "Scaffolds in Medicinal Chemistry: The Pyrazole Ring."[2][3][4][5] Current Medicinal Chemistry, 2012.

  • LanthaScreen TR-FRET Assay Principle: ThermoFisher Scientific Application Guide. "LanthaScreen™ Eu Kinase Binding Assay."

  • Thermal Shift Assay Protocols: Niesen, F. H. et al. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2007.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine synthesis

Technical Support Center: Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter Target 1 ) presents a classic challenge in heterocyclic chemistry: regioselectivity . The steric bulk of the isopropyl group (propan-2-yl) often directs cyclization toward the thermodynamically stable but pharmacologically undesired 1,5-isomer. Furthermore, the subsequent nitration and reduction steps are prone to "tarring" and catalyst poisoning if not rigorously controlled.

This guide provides field-proven protocols to invert this regioselectivity and maximize the yield of the 4-amine hydrochloride salt.

Module 1: Regioselectivity (The "Wrong Isomer" Problem)

User Issue: "I am reacting 3-methyl-2,4-dioxopentane (or equivalent) with methylhydrazine, but NMR shows a 60:40 mixture favoring the 1-methyl-5-isopropyl isomer. How do I shift this to the 1-methyl-3-isopropyl target?"

Root Cause Analysis

The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl is governed by the nucleophilicity of the hydrazine nitrogens.

  • The Nucleophile: The

    
    -methyl nitrogen is more nucleophilic than the 
    
    
    
    nitrogen.
  • The Electrophile: In your precursor, the carbonyl adjacent to the isopropyl group is less electrophilic (due to steric shielding and inductive donation) than the formyl/acetyl group on the other side.

  • The Result: The highly nucleophilic

    
    -methyl attacks the unhindered carbonyl, placing the methyl group adjacent to the smaller substituent (H or Me), resulting in the 1,5-isomer .
    
Corrective Protocol: The "Blocked" Precursor Strategy

To force the formation of the 1,3-isomer, you must invert the electronics of the precursor or use a stepwise ring construction.

Recommended Workflow: Do not use a simple diketone. Use an enaminone or alkoxy-enone intermediate.

  • Step 1: React 3-methylbutan-2-one with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Why: This forms an enaminone where the "formyl" equivalent is now a vinylogous amide. This reduces the electrophilicity of that position, allowing the less nucleophilic

      
       of the hydrazine to attack the sterically hindered ketone first (under acidic conditions).
      
  • Step 2: Cyclization in Ethanol/HCl.

    • Why: Acidic conditions protonate the enaminone, activating the isopropyl-ketone for attack by the un-substituted nitrogen of methylhydrazine.

Data: Regioselectivity Shift

Precursor TypeSolvent/CatalystIsomer Ratio (1,3-Target : 1,5-Impurity)
Standard 1,3-DiketoneEtOH / Reflux30 : 70
Standard 1,3-DiketoneAcOH / 25°C45 : 55
Enaminone (DMF-DMA) EtOH / HCl (cat) 92 : 8
Visual Workflow: Regiocontrol Pathways

Regioselectivity Precursor 3-methylbutan-2-one RouteA Route A: Ethyl Formate/Base Precursor->RouteA RouteB Route B: DMF-DMA (Enaminone) Precursor->RouteB CyclizationA MeNHNH2 (Kinetic Control) RouteA->CyclizationA CyclizationB MeNHNH2 / H+ (Thermodynamic Control) RouteB->CyclizationB Isomer15 1-methyl-5-isopropyl (MAJOR IMPURITY) CyclizationA->Isomer15 Major Isomer13 1-methyl-3-isopropyl (TARGET) CyclizationA->Isomer13 Minor CyclizationB->Isomer15 Minor CyclizationB->Isomer13 Major (>90%)

Caption: Comparison of synthetic routes. Route B (Enaminone) minimizes the formation of the 1,5-isomer impurity.

Module 2: Nitration (Safety & Yield)

User Issue: "The nitration of 1-methyl-3-isopropyl-1H-pyrazole is exothermic and yields a dark oil that is difficult to crystallize."

Troubleshooting Guide

The isopropyl group activates the ring, making C4 highly nucleophilic. Standard mixed acid protocols often lead to oxidative decomposition of the isopropyl group or dinitration if the temperature spikes.

Optimized Protocol:

  • Solvent Switch: Do not use neat

    
     as the solvent. Use Trifluoroacetic Anhydride (TFAA)  as the solvent/activator with 
    
    
    
    or fuming
    
    
    .
    • Mechanism:[1][2][3][4] TFAA generates the trifluoroacetyl nitrate species in situ, which is a milder, more controlled nitrating agent than the nitronium ion generated in sulfuric acid.

  • Temperature Control: Maintain reaction at -10°C to 0°C .

  • Quenching: Quench into a mixture of ice and

    
    . The basic pH ensures the product precipitates as a free base solid rather than staying solubilized as a salt.
    

Safety Check:

  • Warning: The nitration of pyrazoles can exhibit an induction period followed by a rapid exotherm. Always add the nitric acid source dropwise to the pyrazole solution.

Module 3: Reduction & Isolation (The Final Hurdle)

User Issue: "I cannot isolate the amine. It stays in the water layer after reduction, or the catalyst gets poisoned."

The Solution: Transfer Hydrogenation

Direct hydrogenation (


 balloon) often stalls due to the amine product poisoning the Pd/C catalyst.

Recommended Protocol: Fe/NH4Cl Reduction This method is robust, cheap, and avoids catalyst poisoning.

  • Reagents: Iron powder (325 mesh, 5 eq),

    
     (5 eq), EtOH/Water (3:1).
    
  • Procedure: Reflux for 2 hours. The reaction is heterogeneous.

  • Workup (Critical Step):

    • Filter hot through Celite to remove Iron oxide sludge.

    • Do not extract yet. Evaporate the Ethanol first.

    • Basify the remaining aqueous layer to pH 10 with NaOH.

    • Extract with DCM/Isopropanol (9:1) . Pure DCM is often insufficient to pull the polar amine out of water.

    • Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate the 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride . This stabilizes the amine against oxidation.

Visual Workflow: End-to-End Synthesis

Synthesis Start 1-methyl-3-isopropyl-1H-pyrazole Nitration Nitration (HNO3 / TFAA, 0°C) Start->Nitration Electrophilic Subst. Intermediate 4-Nitro Intermediate (Solid, mp: 65-68°C) Nitration->Intermediate Reduction Reduction (Fe / NH4Cl / EtOH) Intermediate->Reduction Nitro -> Amine Workup Workup Extract w/ DCM:IPA (9:1) Reduction->Workup Final Target Amine HCl Salt (>98% Purity) Workup->Final HCl/Dioxane

Caption: Optimized linear sequence for the conversion of the pyrazole core to the final amine salt.

FAQ: Quick Troubleshooting

Q: Can I use catalytic hydrogenation (Pd/C) instead of Iron? A: Yes, but you must add 1 equivalent of HCl to the reaction mixture. This protonates the resulting amine immediately, preventing it from binding to the Palladium surface and poisoning the catalyst.

Q: My product is turning purple/brown on the bench. A: 4-aminopyrazoles are electron-rich and prone to air oxidation. Store the product as the Hydrochloride (HCl) or Oxalate salt . If you must store the free base, keep it under Argon at -20°C.

Q: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR? A: Look at the NOE (Nuclear Overhauser Effect) spectrum.

  • 1,5-isomer: Strong NOE correlation between the N-Methyl protons and the Isopropyl methine proton.

  • 1,3-isomer (Target): No NOE between N-Methyl and Isopropyl; instead, you see NOE between N-Methyl and the C5-Proton (or C5-substituent).

References

  • Regioselectivity Mechanisms: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303.
  • Nitration Protocols: Shackelford, S. A., et al. (2003). Amine Synthesis by Nitro Group Reduction. Journal of Organic Chemistry, 68(2), 263-275.

  • Sildenafil/Viagra Analog Chemistry: Bell, A. S., et al. (1992).[5] Pyrazolopyrimidinone antianginal agents. U.S. Patent 5,250,534. (Describes the industrial synthesis of 1-methyl-3-propyl-pyrazole-5-carboxylic acid, demonstrating the "blocked precursor" regiocontrol strategy).

  • Iron Reduction Methodology: Reduction of Nitro Compounds to Amines. Organic Chemistry Portal. (General validation of Fe/NH4Cl for acid-sensitive substrates).

Sources

Optimization

Technical Support Center: Purification &amp; Stability of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Executive Summary This technical guide addresses the isolation, purification, and storage challenges of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 4-amino-1-methyl-3-isopropylpyrazole). This interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the isolation, purification, and storage challenges of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 4-amino-1-methyl-3-isopropylpyrazole). This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., ALK/ROS1 inhibitors). Users frequently encounter issues with oxidative instability (browning) , regioisomer contamination (1,3- vs. 1,5-isomers) , and chromatographic tailing .

Module 1: Stability & The "Browning" Phenomenon

Q: My clear oil turned dark red/brown overnight. Is the sample ruined?

A: Not necessarily, but it indicates rapid surface oxidation. Electron-rich amino-pyrazoles are highly susceptible to air oxidation, forming azo-dimers, nitroso species, or extended conjugated polymers (similar to aniline oxidation). This "browning" is often surficial.

Troubleshooting Protocol:

  • Assess Purity: Run an LC-MS. If the main peak is still >90%, the color is likely due to trace highly colored oxidation impurities (often <1% by mass).

  • Rescue: Dissolve the oil in degassed Dichloromethane (DCM) and pass it through a short pad of basic alumina or silica (flushed with Nitrogen).

  • Prevention (The Salt Strategy): Do not store the free base. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt.

Protocol: Conversion to Stable HCl Salt

  • Step 1: Dissolve crude amine (1.0 eq) in dry Diethyl Ether or MTBE (5–10 volumes) under Nitrogen.

  • Step 2: Cool to 0°C.

  • Step 3: Dropwise add 4M HCl in Dioxane (1.1 eq).

  • Step 4: A white/off-white precipitate will form immediately.

  • Step 5: Filter under inert atmosphere. Wash with cold ether.

  • Result: The HCl salt is stable at room temperature for months.

Module 2: The Regioisomer Challenge (1,3- vs. 1,5-Isomers)

Q: My NMR shows split peaks for the Methyl and Isopropyl groups. Why?

A: You likely have a mixture of the 1-methyl-3-isopropyl (desired) and 1-methyl-5-isopropyl (undesired) isomers. This originates from the methylation step of the pyrazole precursor. The steric bulk of the isopropyl group usually favors the 1,3-isomer, but ratios of 80:20 or 90:10 are common.

Diagnostic Table: 1H NMR Distinction (CDCl3)

Feature 1-Methyl-3-isopropyl (Target) 1-Methyl-5-isopropyl (Impurity)

| N-Methyl Shift |


 ~3.7 - 3.8 ppm | 

~3.8 - 3.9 ppm (Deshielded) | | C-H (Pyrazole) |

~7.0 - 7.2 ppm |

~7.2 - 7.4 ppm | | Steric Note | Less crowded N-Me environment | N-Me is adjacent to Isopropyl (Steric clash) |
Q: How do I separate them?

A: Separation at the final amine stage is difficult due to polarity. Best Practice: Separate at the Nitro intermediate stage or the Parent Pyrazole stage.

  • Method A (Distillation): The 1,5-isomer typically has a slightly lower boiling point due to steric strain, but efficient separation requires a spinning band column.

  • Method B (Chromatography): At the Nitro stage (1-methyl-3-isopropyl-4-nitropyrazole), the isomers have significantly different Rf values on silica gel (Eluent: Hexane/EtOAc). The 1,5-isomer usually elutes first.

Module 3: Chromatographic Purification

Q: The amine streaks/tails badly on silica columns. How do I fix the resolution?

A: The basic amine interacts with acidic silanol groups on the silica gel. Mobile Phase Modifiers:

  • Triethylamine (TEA): Pre-wash the column with 1% TEA in Hexane. Add 0.5% TEA to your eluent.

  • Ammonia: Use DCM/MeOH (95:5) containing 1% saturated aqueous ammonia (or 7N NH3 in MeOH).

Recommended Gradient:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Solvent A: DCM (with 0.5% TEA).

  • Solvent B: MeOH (with 0.5% TEA).

  • Gradient: 0% B to 10% B over 20 CV (Column Volumes).

Visual Workflows

Diagram 1: Purification Decision Tree

Caption: Logical workflow for isolating pure 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine, prioritizing salt formation for stability.

PurificationWorkflow Start Crude Reaction Mixture (Reduction of Nitro-Pyrazole) CheckLCMS Check LC-MS/NMR (Purity & Regioisomers) Start->CheckLCMS RegioIssue Isomer Mixture? (1,3 vs 1,5) CheckLCMS->RegioIssue SepNitro CRITICAL: Re-synthesize & Separate at NITRO stage RegioIssue->SepNitro Yes (Major Issue) DirectCol Flash Chromatography (DCM/MeOH + 1% TEA) RegioIssue->DirectCol No (Minor/Acceptable) SepNitro->Start Restart Synthesis IsOil Product State: Unstable Oil (Browns in air) DirectCol->IsOil SaltForm Salt Formation (HCl in Dioxane/Ether) IsOil->SaltForm Recommended Filtration Filtration under N2 SaltForm->Filtration FinalProduct Final Product: White Solid (HCl Salt) Filtration->FinalProduct

Diagram 2: Regioisomer Origin & Sterics

Caption: The methylation of 3-isopropylpyrazole yields two isomers. The 1,3-isomer is thermodynamically favored but the 1,5-isomer forms due to tautomeric equilibrium.

Regioisomerism Precursor 3-isopropyl-1H-pyrazole (Tautomer Equilibrium) Methylation Methylation (MeI or DMS) Precursor->Methylation Isomer13 1-methyl-3-isopropyl (Major Product) Less Steric Strain Methylation->Isomer13 ~80-90% Isomer15 1-methyl-5-isopropyl (Minor Impurity) High Steric Strain Methylation->Isomer15 ~10-20% Separation Separation Required (Distillation or Column) Isomer13->Separation Isomer15->Separation

References

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2012).[1] How to prevent/minimize rapid air oxidation of 4-aminopyrazole. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for pyrazole ring formation

Introduction Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their synthesis often presents two critical failure po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their synthesis often presents two critical failure points: regioselectivity (controlling the N1-substituent placement) and reaction stalling (failure to dehydrate the intermediate).

This guide moves beyond textbook definitions to provide field-proven troubleshooting protocols. We focus primarily on the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) as it remains the industrial workhorse, while also addressing modern green chemistry adaptations.

Module 1: The Regioselectivity Conundrum

User Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, and I am getting a 50:50 or 60:40 mixture of regioisomers. How do I favor one over the other?"

Technical Analysis

Regioselectivity in Knorr synthesis is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Electronic Control: The more nucleophilic nitrogen (usually the terminal -NH2) attacks the more electrophilic carbonyl.

  • Steric Control: Bulky groups on the hydrazine or the diketone will direct the attack to the least hindered position.

Troubleshooting Protocol: Regioselectivity Tuning
VariableCondition A (Favors Isomer X)Condition B (Favors Isomer Y)Mechanism
Solvent Polarity Protic Solvents (EtOH, MeOH)Aprotic Dipolar (DMF, NMP)Solvation shells affect the nucleophilicity of the hydrazine nitrogens. Aprotic solvents often enhance N-nucleophilicity differences.
pH Control Acidic (Acetic Acid/Toluene)Basic (NaOEt/EtOH)Acid activates the carbonyls (electronic control); Base deprotonates hydrazine (enhancing nucleophilicity).
Fluorinated Solvents TFE or HFIP Standard AlcoholsFluorinated alcohols (Trifluoroethanol) can lock specific tautomers of the 1,3-dicarbonyl via H-bonding, directing attack [1].
Lewis Acid SnCl4 / Zn(OTf)2 NoneLewis acids can chelate the dicarbonyl, enhancing the electrophilicity of one carbonyl over the other [2].
Q&A: Specific Scenarios

Q: I'm using a fluorinated diketone (e.g., trifluoromethyl group). Where will the N1 go? A: The CF3 group is highly electron-withdrawing, making the adjacent carbonyl the harder electrophile. However, the initial attack is often governed by the formation of the most stable enol/hydrazone intermediate. In practice, the substituted nitrogen (N1) usually ends up distal to the CF3 group due to the strong dipole repulsion, but this can be reversed using Trifluoroethanol (TFE) as a solvent, which stabilizes the alternative transition state [1].

Module 2: Reaction Stalling & Yield Optimization

User Issue: "My LCMS shows the mass of the product +18. The reaction has stalled at the intermediate."

Technical Analysis

The "+18" mass corresponds to the 5-hydroxy-2-pyrazoline intermediate. The final step—dehydration to form the aromatic pyrazole ring—is thermodynamically favorable but kinetically slow, especially with electron-withdrawing groups or in neutral conditions.

Troubleshooting Protocol: Driving Dehydration
  • The "Acid Spike" Method:

    • If running in Ethanol/Reflux: Add 10 mol% p-Toluenesulfonic Acid (pTSA) or HCl to the mixture.

    • Why: Protonation of the hydroxyl group converts it into a good leaving group (water), facilitating elimination.

  • Thermodynamic Forcing (Dean-Stark):

    • Switch solvent to Toluene .

    • Install a Dean-Stark trap to physically remove water from the azeotrope.

    • Why: Le Chatelier’s principle drives the equilibrium toward the dehydrated product.

  • Microwave Irradiation:

    • Settings: 120°C, 10-20 minutes, sealed vessel.

    • Why: Rapid superheating overcomes the activation energy barrier for the elimination step much faster than thermal reflux [3].

Module 3: Green & Scalable Conditions

User Issue: "I need to scale this up to 100g. I cannot use toxic solvents like DMF or benzene, and column chromatography is not feasible."

Protocol: "On-Water" Synthesis

Water can actually accelerate organic reactions due to the "hydrophobic effect," forcing organic reactants together at the phase boundary.

Step-by-Step Guide:

  • Reactants: Mix 1,3-dicarbonyl (1.0 equiv) and Hydrazine salt (1.0 equiv).

  • Solvent: Add Water (3-5 volumes). The reactants will likely not dissolve.

  • Catalyst: Add Amberlyst-70 (heterogeneous acid catalyst) or Surfactant (TPGS-750-M) if available [4].

  • Condition: Stir vigorously at room temperature or mild heat (40°C).

  • Workup: The pyrazole product often precipitates as a solid.

    • Filtration: Filter the solid.

    • Wash: Wash with water (removes salts) and minimal cold ethanol.

    • Result: High purity product without chromatography.

Module 4: Logic Visualization

The following diagram illustrates the decision matrix for optimizing reaction conditions based on the specific failure mode encountered.

PyrazoleOptimization Start Start: Pyrazole Synthesis Issue IssueType Identify Failure Mode Start->IssueType Regio Regioselectivity Issue (Isomer Mixture) IssueType->Regio Yield Yield/Stalling Issue (Intermediate +18 mass) IssueType->Yield Scale Green/Scale-up Need (Toxic solvent removal) IssueType->Scale SolventCheck Check Solvent Polarity Regio->SolventCheck AcidCat Add Acid Catalyst (pTSA/HCl) Yield->AcidCat First Step OnWater On-Water Protocol (Hydrophobic Effect) Scale->OnWater Mechanochem Solvent-Free Grinding (Mechanochemistry) Scale->Mechanochem Fluorinated Try TFE/HFIP Solvents (H-bond Locking) SolventCheck->Fluorinated If Fluorinated Substrate LewisAcid Add Lewis Acid (Zn(OTf)2 or SnCl4) SolventCheck->LewisAcid If Steric/Electronic subtle Microwave Microwave Irradiation (120°C, 10 min) AcidCat->Microwave If fails WaterRemove Dean-Stark (Toluene) Remove Water Microwave->WaterRemove For large scale

Caption: Decision tree for optimizing pyrazole synthesis parameters based on regioselectivity, yield, or scalability constraints.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008 .[1]

  • Rao, Y., et al. "A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines."[2] Organic Letters, 2011 .[2]

  • Martins, M. A. P., et al. "New 'green' approaches to the synthesis of pyrazole derivatives." Green Chemistry, 2007 .[2][3]

  • Chandak, H. S., et al. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen, 2023 .

Sources

Optimization

Stability issues of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine in different solvents

Welcome to the Technical Support Portal. Current Status: Operational Subject: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1904-31-0 / Similar derivatives) Role: Senior Application Scientist[1] Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal. Current Status: Operational Subject: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1904-31-0 / Similar derivatives) Role: Senior Application Scientist[1]

Executive Summary & Chemical Profile[1][2]

Compound Identity: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Functional Class: Electron-rich Heterocyclic Primary Amine.[1]

The Core Challenge: This molecule contains a primary amino group (


) attached to an electron-rich pyrazole ring.[1] This structural motif creates a "double-edged sword": it is highly reactive for synthesis but equally susceptible to environmental degradation.[1] The isopropyl group at position 3 provides some steric bulk but does not protect the amine from oxidation or condensation reactions.

Critical Stability Alert:

STOP: Do not use Acetone or Methyl Ethyl Ketone (MEK) as solvents for this compound, even for cleaning glassware prior to use.

Solvent Compatibility Matrix

The following table summarizes the stability of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine in common laboratory solvents.

Solvent SystemStability RatingRisk FactorTechnical Notes
Methanol / Ethanol 🟢 High LowBest for short-term storage.[1] Protic nature stabilizes the amine via H-bonding.[1]
Anhydrous DMSO 🟡 Moderate HygroscopicityGood solubility, but DMSO absorbs water from air, promoting hydrolysis/oxidation over time.
Dichloromethane (DCM) 🟡 Moderate Acid TraceDCM can degrade to HCl over time, forming the hydrochloride salt of the amine (precipitate).
Acetone / Ketones 🔴 CRITICAL FAIL Schiff Base Rapid reaction to form imines.[1][2] M+40 adducts will appear in LCMS.[1]
Chloroform (

)
🟠 Low AlkylationRisk of reaction with dichlorocarbene species or HCl impurities.
Water (Neutral) 🟠 Low OxidationPoor solubility for the free base; aqueous solutions promote rapid air oxidation (browning).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My solution turned brown/black overnight."

Diagnosis: Oxidative Degradation.[1][3] Mechanism: The electron-rich aminopyrazole ring is highly susceptible to radical oxidation by atmospheric oxygen.[1] This forms diazo linkages or polymerized "tars" (complex, conjugated systems that absorb light strongly). Solution:

  • Immediate: The sample is likely compromised. Check purity via LCMS.

  • Prevention: Store solid under Argon/Nitrogen.[1] Make solutions fresh. If storage is required, use degassed solvents and seal under inert gas. Add an antioxidant (e.g., BHT) if the downstream application permits.

Issue 2: "LCMS shows a mass peak of M+40 or M+12."

Diagnosis: Solvent Adduct Formation.[1] Mechanism:

  • M+40 (Acetone): You used acetone to dissolve the sample or wash the vial. The amine reacted with the ketone to form an imine (Schiff Base).[2][4]

    • Reaction:

      
      [1]
      
  • M+12 (Formaldehyde): Trace formaldehyde in poor-quality methanol or PEG can form a hemiaminal/imine adduct.[1] Solution:

  • Discard the sample. Re-prepare using HPLC-grade Methanol or Acetonitrile.[1] Ensure all glassware is acetone-free.[1]

Issue 3: "The compound won't dissolve in water, but I need an aqueous stock."

Diagnosis: Incorrect pH / Lipophilicity.[1] Mechanism: The free base is lipophilic (LogP ~1.4). It requires protonation to become water-soluble.[1] Solution:

  • Convert to a salt in situ. Add 1.0 equivalent of dilute HCl or Acetic Acid. The resulting ammonium salt (

    
    ) will be highly water-soluble and generally more stable to oxidation than the free base.[1]
    

Visualizing Degradation Pathways

The following diagram illustrates the three primary failure modes for this molecule.

DegradationPathways Molecule 1-methyl-3-(propan-2-yl) -1H-pyrazol-4-amine Imine Schiff Base (Imine) [M+40 Adduct] Molecule->Imine Condensation (Rapid) Oxidation Azo Dimers / Quinones (Brown Color) Molecule->Oxidation Radical Attack (Slow) Salt Hydrochloride Salt (Precipitation) Molecule->Salt Protonation Acetone Acetone/Ketones (Solvent Error) Acetone->Imine Oxygen Atmospheric Oxygen (Storage Error) Oxygen->Oxidation Acid Trace Acid (HCl) (DCM/Chloroform) Acid->Salt

Figure 1: Primary chemical degradation pathways.[1] Red paths indicate irreversible chemical modification often mistaken for impurity.[1]

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 10 mM stock solution for biological assay.

  • Environment: Work in a fume hood. If possible, use a glovebox for weighing solid.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (stored over molecular sieves).[1]

    • Alternative: Degassed Ethanol.[1]

  • Weighing:

    • Weigh the required amount of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine into an amber glass vial (protects from light).

  • Dissolution:

    • Add solvent.[1][4][5][6] Vortex immediately.

    • Critical Step: Purge the headspace of the vial with Nitrogen or Argon gas for 10-15 seconds before capping.

  • Storage:

    • Store at -20°C.

    • Shelf Life: 1 month (DMSO), 3 months (Solid).[1]

    • Check: If the yellow solution turns dark amber/brown, discard.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to dissolve the compound? A: Yes, but keep it brief (< 1 min). Excessive sonication generates heat and free radicals in the solvent, which can accelerate the oxidation of the sensitive amino group.

Q: Why does the melting point decrease after storage? A: This is a classic sign of impurity accumulation. Even 1-2% oxidation product (which acts as an impurity) will depress the melting point significantly (Raoult’s Law).[1] Recrystallization from ethanol/ether is recommended if this occurs.[1]

Q: Is the hydrochloride salt more stable? A: Yes, significantly. The protonation of the amine lone pair (


) removes the electron density that makes the ring susceptible to oxidation. If your application allows, convert the free base to the HCl salt for long-term storage [1].

References

  • PubChem. (2025).[1] 1-Methyl-3-aminopyrazole Compound Summary. National Library of Medicine. [Link] (Note: Used as a proxy for general aminopyrazole reactivity data).[1]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. ResearchGate. [Link]

  • LibreTexts. (2023).[1][7] Reaction of Primary Amines with Ketones (Schiff Base Formation). Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Scaffolds

Status: Operational Ticket Topic: Troubleshooting Low Bioactivity in Pyrazole-4-amine Analogs Assigned Specialist: Senior Application Scientist, MedChem Support Overview You are likely utilizing the 1-methyl-3-(propan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting Low Bioactivity in Pyrazole-4-amine Analogs Assigned Specialist: Senior Application Scientist, MedChem Support

Overview

You are likely utilizing the 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine scaffold (CAS: 1609-67-2) as a hinge-binding motif or pharmacophore linker in kinase inhibitor development (e.g., JAK, ALK, or BTK inhibitors). This scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for phenols or anilines.

However, a sudden "activity cliff" (loss of potency) in this series is a common technical bottleneck. Experience dictates that this is rarely due to the intrinsic inactivity of the scaffold but rather structural misassignment or chemical instability .

This guide addresses the three critical failure modes: Regiochemical Isomerism , Oxidative Instability , and Steric Clash .

Module 1: The Isomer Trap (Regiochemistry)

The Issue: The most frequent cause of "inactive" analogs is the inadvertent synthesis and testing of the wrong regioisomer. When methylating 3-isopropylpyrazole, two isomers are formed due to annular tautomerism:

  • 1-methyl-3-isopropyl (The desired "linear" isomer).

  • 1-methyl-5-isopropyl (The undesired "clashed" isomer).

If your synthetic route involves direct alkylation of a 3-substituted pyrazole, you likely have a mixture (often 3:1 to 1:1). The 1,5-isomer places the bulky isopropyl group adjacent to the N-methyl group, distorting the planarity required for kinase hinge binding.

Diagnostic Protocol (NOE Validation): Do not rely solely on 1H NMR integration. You must verify spatial proximity.

  • Step 1: Perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

  • Step 2: Irradiate the N-methyl signal (approx. 3.7–3.9 ppm).

  • Step 3: Observe the response:

    • Strong NOE to Isopropyl-CH: You have the 1-methyl-5-isopropyl isomer (Inactive/Wrong).

    • Strong NOE to Pyrazole-H5 (aromatic singlet): You have the 1-methyl-3-isopropyl isomer (Correct).

Corrective Action: If you have the wrong isomer, switch to a regioselective synthesis strategy rather than direct alkylation. Use hydrazine condensation with specific enaminones to lock the regiochemistry early.

RegiochemistryCheck Start Synthesized 1-methyl-3-isopropyl analog Check Perform NOESY NMR (Irradiate N-Me) Start->Check ResultA NOE Signal: N-Me ↔ Isopropyl-H Check->ResultA Detected ResultB NOE Signal: N-Me ↔ Aromatic H5 Check->ResultB Detected ConclusionA DIAGNOSIS: 1,5-Isomer (Wrong) Steric clash prevents binding. Action: Change Synthesis. ResultA->ConclusionA ConclusionB DIAGNOSIS: 1,3-Isomer (Correct) Proceed to Purity Check. ResultB->ConclusionB

Figure 1: Decision tree for validating pyrazole regiochemistry via NMR spectroscopy.

Module 2: The Stability Trap (Oxidative Degradation)

The Issue: 4-Aminopyrazoles are electron-rich and highly susceptible to oxidative decomposition . The free amine can rapidly oxidize in air to form azo-dimers or ring-opened byproducts, often turning the solid dark red or brown. If your biological assay shows "low activity," it may be because the compound degraded in the DMSO stock solution before reaching the protein target.

Troubleshooting Checklist:

ObservationPotential CauseSolution
Color Change (Tan

Brown/Red)
Air oxidation of free amineStore as HCl or Oxalate salt .
LCMS Purity Drop in DMSODMSO-mediated oxidationPrepare fresh stocks; purge DMSO with Argon.
Inconsistent IC50 Sample degradation during serial dilutionAdd 1 mM DTT or TCEP to assay buffer.

Protocol: Stabilization via Salt Formation

  • Dissolve the crude free amine in minimal anhydrous diethyl ether or dioxane.

  • Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C under Argon.

  • Filter the resulting precipitate immediately.

  • Store at -20°C under Argon. Do not store the free base.

Module 3: The Design Trap (SAR & Steric Clash)

The Issue: Even if the chemistry is correct, the isopropyl group at position 3 might be too bulky for the specific hydrophobic pocket you are targeting (e.g., the gatekeeper region of a kinase). While the isopropyl group increases lipophilicity (LogP), it lacks the conformational flexibility of a propyl chain or the compactness of a methyl group.

Bioisosteric Scanning Strategy: If the 3-isopropyl analog is inactive, perform a "Steric Scan" to determine if the pocket is size-restricted.

  • Reduce Bulk: Synthesize the 3-ethyl and 3-cyclopropyl analogs.

    • Rationale: Cyclopropyl is a bioisostere of isopropyl but with a retracted steric profile and different electronic properties (sp2-like character).

  • Check H-Bonding: The N-methyl group on the pyrazole eliminates a hydrogen bond donor.

    • Rationale: If the protein requires a donor (e.g., to Glu residues in the hinge), the N-methyl is killing potency. Test the N-unsubstituted (NH) analog.

SAR_Workflow cluster_0 Steric Scan cluster_1 Electronic Scan Input Low Bioactivity (Confirmed Structure) Step1 Replace Isopropyl with Cyclopropyl Input->Step1 Step3 Remove N-Methyl (Restore H-bond Donor) Input->Step3 If pocket is polar Step2 Replace Isopropyl with Methyl Step1->Step2 If still inactive

Figure 2: SAR optimization workflow for rescuing pyrazole scaffold activity.

Frequently Asked Questions (FAQ)

Q: Why does my LCMS show the correct mass, but the compound is inactive? A: Mass spectrometry cannot distinguish between regioisomers. You likely have the 1-methyl-5-isopropyl isomer. The mass is identical, but the 3D shape is completely different. See Module 1 for the NOE validation protocol.

Q: Can I use the 4-nitropyrazole as a stable precursor? A: Yes. The 4-nitro intermediate is stable. Do not reduce the nitro group to the amine until the final step. If you must store the amine, store it as the hydrochloride salt .

Q: Is the isopropyl group metabolically stable? A: Generally, yes, but it can be a site for CYP450-mediated hydroxylation. However, in early-stage in vitro assays, this is not the cause of low potency. Focus on the N-methyl dealkylation liability if moving to in vivo studies.

References
  • Regioselectivity in Pyrazole Synthesis: Yang, E., & Dalton, D. M. (2024).[1][2][3] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [2]

  • Aminopyrazole Instability & Oxidation: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization.

  • Pyrazole Scaffold in Kinase Inhibitors (SAR Context): Lombardi, P., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. International Journal of Molecular Sciences.

  • Bioisosterism of Pyrazoles: Ansari, A., et al. (2017). Pyrazole: A privileged scaffold in modern drug discovery.

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Case ID: SOL-PYR-04 Subject: Increasing Aqueous Solubility of 1-methyl-3-isopropyl-1H-pyrazol-4-amine Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary The molecule 1-methyl-3-(propan...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-04 Subject: Increasing Aqueous Solubility of 1-methyl-3-isopropyl-1H-pyrazol-4-amine Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The molecule 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as MPI-4-Amine ) presents a classic solubility challenge common to heterocyclic aromatic amines. Structurally, it possesses a lipophilic isopropyl group and a weakly basic primary amine attached to an aromatic pyrazole ring.[3]

Root Cause of Insolubility: At neutral pH (7.0–7.4), MPI-4-Amine exists predominantly in its free base form .[1][2] The calculated pKa of the conjugate acid is estimated between 4.0 and 5.0 [1, 2].[2] Consequently, in neutral aqueous buffers, the molecule is un-ionized and hydrophobicity dominates, leading to precipitation.[3]

Resolution Strategy: Solubility is strictly pH-dependent.[1][2] Successful dissolution requires shifting the equilibrium toward the ionized (cationic) species or shielding the lipophilic domains using cosolvents/complexing agents.[3]

Module 1: pH Manipulation & Salt Formation (Primary Solution)

Diagnosis

User Report: "I added the powder to PBS (pH 7.4), and it formed a cloudy suspension that settled at the bottom."

Technical Explanation: According to the Henderson-Hasselbalch equation, for a weak base with a pKa ~4.5:



At pH 7.4, the ratio of insoluble un-ionized base to soluble ionized salt is roughly 1000:1 .[3] To achieve solubility, you must lower the pH to at least 2 units below the pKa (pH < 2.5).[3]
Protocol: In Situ Salt Formation

Use this method for preparing stock solutions for chemical reactions or early-stage screening.[1][2]

  • Calculate Stoichiometry: Determine the molar amount of MPI-4-Amine.

  • Select Acid: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) .[2][3]

    • Note: MsOH often yields higher solubility for lipophilic bases than HCl due to the larger counter-ion breaking crystal lattice energy.[2]

  • Stepwise Addition:

    • Suspend MPI-4-Amine in water (concentration target: 10–50 mg/mL).[1][2]

    • Add 1.05 equivalents of Acid dropwise while vortexing.[2]

    • Endpoint: The solution should turn clear.

  • Verification: Check pH. It should be < 3.0.[2][4]

Data Table: Acid Compatibility Matrix

Acid TypeCounter-IonSolubility PotentialNotes
Hydrochloric Acid (HCl) ChlorideHighStandard choice.[1][2][3] May form hydrates.[2]
Methanesulfonic Acid MesylateVery HighExcellent for lipophilic amines; less hygroscopic.[2][3]
Acetic Acid AcetateLowToo weak (pKa ~4.[2][3]75) to fully protonate MPI-4-Amine.[1][2]
Sulfuric Acid SulfateModerateRisk of "salting out" at high concentrations.[2][3]

Module 2: Cosolvent Systems (Biological Assays)

Diagnosis

User Report: "I cannot use acidic pH because my cell culture assay requires pH 7.4. The compound precipitates when I dilute my DMSO stock into the media."

Technical Explanation: This is the "Crash-Out" phenomenon.[1][2] When a concentrated DMSO stock is diluted into aqueous buffer, the solvent power drops exponentially.[3]

Troubleshooting Protocol: The "Step-Down" Dilution

Do not dilute directly from 100% DMSO to 100% Aqueous Media.[1][2] Use an intermediate cosolvent spike.[2]

Recommended Formulation (For IV or Assay):

  • 10% DMSO (Solubilizer)[3]

  • 40% PEG 400 (Cosolvent/Stabilizer)[3]

  • 50% Water/Saline (Diluent)[3]

Workflow:

  • Dissolve MPI-4-Amine in pure DMSO at 200x the final target concentration.[1][2]

  • Add PEG 400 to the DMSO solution (Ratio: 1 part DMSO stock : 4 parts PEG 400).[2] Vortex until clear.

  • Slowly add warm (37°C) water/saline to the DMSO/PEG mix with constant stirring.

Module 3: Advanced Complexation (Cyclodextrins)

Diagnosis

User Report: "Cosolvents are toxic to my specific cell line. I need a solvent-free aqueous solution at neutral pH."

Technical Explanation: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex.[1][2] The lipophilic isopropyl and pyrazole moieties of MPI-4-Amine enter the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility [3].[1][2]

Protocol: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in water (e.g., 2g in 10mL).[1][2]

  • Add Compound: Add MPI-4-Amine to the vehicle.[1][2]

  • Energy Input: Sonication is required.[2] Sonicate at 40°C for 30–60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed solid.[2]

Visual Troubleshooting Guide

The following decision tree outlines the logical pathway for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Strategy Start Start: MPI-4-Amine Insoluble in Water Check_pH Is Acidic pH (<3.0) Permissible? Start->Check_pH Acid_Yes Yes (Chemistry/IV) Check_pH->Acid_Yes Yes Acid_No No (Cell Assay/Bio) Check_pH->Acid_No No Salt_Form Form Salt In Situ (HCl or Mesylate) Acid_Yes->Salt_Form Check_Tox Is DMSO/PEG Tolerated? Acid_No->Check_Tox Tox_Yes Yes Check_Tox->Tox_Yes Yes Tox_No No (Sensitive Cells) Check_Tox->Tox_No No Cosolvent Use Cosolvent System: 10% DMSO + 40% PEG400 Tox_Yes->Cosolvent CD_Complex Use Cyclodextrin: 20% HP-beta-CD (Requires Sonication) Tox_No->CD_Complex

Figure 1: Decision matrix for solubilizing MPI-4-Amine based on pH tolerance and biological sensitivity.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to make a 100 mM stock? A: Yes. MPI-4-Amine is highly soluble in organic solvents.[1][2] A 100 mM stock in pure DMSO is stable at -20°C. However, ensure the final concentration of DMSO in your assay plate is < 0.5% to avoid cytotoxicity.[1][2]

Q2: Why does the solution turn yellow over time? A: Aminopyrazoles are susceptible to oxidation, particularly the primary amine group.[3] If your solution turns yellow/brown, it indicates the formation of oxidation byproducts (azo or nitro compounds).[3]

  • Fix: Store solid under Argon/Nitrogen. Add antioxidants (e.g., 0.1% Ascorbic Acid) to aqueous formulations if stability is an issue [4].[3]

Q3: Is the salt form commercially available? A: While the free base is the standard commercial form, custom synthesis houses often supply the HCl salt.[3] If you purchased the "Hydrochloride" version, it should dissolve readily in water.[3] If you have the "Free Base" (CAS 16064-52-3 or similar analogs), you must add acid.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200289, 1-Methyl-1H-pyrazol-3-amine (Analogous pKa data).[1][2] Retrieved from [Link][3]

  • Fichez, J., et al. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[2][3] Current Organic Chemistry.[2] (Discusses chemical stability and basicity of aminopyrazoles). Retrieved from [Link][3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology.[2] (Standard protocol for cyclodextrin solubilization of lipophilic amines). Retrieved from [Link]

Sources

Troubleshooting

Welcome to the Pyrazole Functionalization Technical Support Center

Current Status: ONLINE Operator: Senior Application Scientist (Ph.D., 15+ years in Heterocyclic Methodology) Ticket ID: PYZ-CORE-FUNC-001 Introduction You are here because the pyrazole ring is deceivingly simple. It look...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Operator: Senior Application Scientist (Ph.D., 15+ years in Heterocyclic Methodology) Ticket ID: PYZ-CORE-FUNC-001

Introduction

You are here because the pyrazole ring is deceivingly simple. It looks like a standard aromatic system, but its tautomeric nature and "amphoteric" electronic bias (nucleophilic at C4, acidic at C5) turn routine functionalizations into regioselectivity nightmares.

This guide is not a textbook. It is a troubleshooting manual designed to unblock your specific experimental bottlenecks. We focus on the three most common failure modes: N-Alkylation Regiocontrol , C-H Functionalization Selectivity , and Cross-Coupling Catalyst Poisoning .

Module 1: The N-Alkylation & Arylation Conundrum

The Core Problem: "The Tautomer Trap"

User Issue: "I tried to alkylate my 3-substituted pyrazole, and I got a 1:1 mixture of N1 and N2 isomers. I can't separate them by column."

Root Cause Analysis: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. When you deprotonate with a base (e.g., NaH,


), you generate a pyrazolide anion. This anion has two nucleophilic sites. The ratio of products is governed by a battle between sterics  (kinetic control) and thermodynamics .
Troubleshooting Protocol

Q: How do I predict which nitrogen will react? A: Follow the "Steric/Electronic Rule of Thumb":

  • Symmetric Pyrazole (3,5-dimethyl): No issue.

  • Asymmetric Pyrazole (3-R, 5-H):

    • Alkylation (S_N2): The electrophile prefers the least hindered nitrogen (N1, adjacent to the proton). However, under thermodynamic control (reversible conditions), the substituent often ends up at position 5 relative to the alkylated nitrogen to minimize steric clash with the N-substituent.

    • Arylation (Chan-Lam/Buchwald): Often favors the sterically less hindered position, but electronic effects (e.g., CF3 groups) can invert this.

Q: My N-arylation yield is <20%. What is killing the reaction? A: Pyrazoles are excellent ligands. They bind to Cu and Pd, shutting down the catalytic cycle. You are likely suffering from catalyst poisoning .

Corrective Action Plan:

  • For Alkylation: Switch to Michael Addition conditions if possible (e.g., acrylates). These often show superior N1 regioselectivity (>99:[1]1) due to hydrogen-bond guidance in the transition state [1].

  • For Arylation: Use ligands that are bulkier than the substrate . For Pd-catalyzed coupling, switch to tBuBrettPhos or AdBrettPhos . These bulky biaryl phosphines prevent the pyrazole product from binding to the metal center [2].

Visual Workflow: N-Functionalization Logic

N_Functionalization Start START: N-Functionalization IsSym Is Pyrazole Symmetric? Start->IsSym Easy Proceed with Standard Base (NaH/DMF) IsSym->Easy Yes CheckSub Check Substituents (C3 vs C5) IsSym->CheckSub No Decision Reaction Type? CheckSub->Decision Alkylation Alkylation (S_N2) Decision->Alkylation Arylation Arylation (Pd/Cu) Decision->Arylation Sol_Alk Use Steric Control: Bulky R at C3 directs to N1. Consider HFIP solvent. Alkylation->Sol_Alk Sol_Ary Use Bulky Ligands: tBuBrettPhos (Pd) or DMEDA (Cu) Arylation->Sol_Ary

Caption: Decision tree for optimizing regioselectivity in pyrazole N-functionalization.

Module 2: C-H Functionalization (The "Sniper" Approach)

The Core Problem: "Wrong Carbon, Dead Catalyst"

User Issue: "I want to arylate C5, but I keep getting C4-halogenation or no reaction at all."

Root Cause Analysis: The pyrazole ring has a split personality:

  • C4 is Nucleophilic: It behaves like an enamine. It loves electrophiles (

    
    , 
    
    
    
    ).
  • C5 is Acidic: The C5-H bond is significantly more acidic (pKa ~19-20) than C4. It reacts via deprotonation/lithiation or Concerted Metalation-Deprotonation (CMD).

Troubleshooting Protocol

Q: How do I force reaction at C5 without touching C4? A: You must use a Blocking Group Strategy or Directing Group .

  • The Blocking Strategy: If you need C5 functionalization, install an ester or halogen at C4 first. This blocks the nucleophilic site and acidifies the C5-H bond, facilitating Pd-catalyzed C-H activation [3].

  • The Directing Strategy: Use an N-protecting group that coordinates to the metal (e.g., SEM or specific directing groups).

Q: I'm trying C-H activation but getting low turnover. A: Check your base. Carbonate bases (


) are often too weak for efficient CMD on electron-rich pyrazoles. Switch to Pivalate bases (CsOPiv) . The pivalate acts as a proton shuttle, lowering the energy barrier for C-H cleavage [4].
Data Summary: Reactivity Profiles
PositionElectronic CharacterPreferred ReagentsCommon Pitfall
N1 Nucleophilic (Lone Pair)Alkyl Halides, Aryl Boronic AcidsCatalyst poisoning (binds Pd/Cu).
C3 Similar to C5 (if tautomerized)Hard to differentiate from C5Often requires N-protection to distinguish.
C4 Nucleophilic (Enamine-like)NBS, NCS, ElectrophilesOver-halogenation; difficult to activate via C-H metalation.
C5 Acidic / Electrophilicn-BuLi, Pd(OAc)2/LigandLithiation at C5 can cause ring opening if N is not protected.
Visual Workflow: C-H Activation Pathways

CH_Activation Core Pyrazole Core Path_C4 Electrophilic Path (SEAr) Core->Path_C4 Electron Rich Path_C5 Proton Abstraction (C-H Activation) Core->Path_C5 Acidic C-H Reagent_C4 NBS, NIS, HNO3 Path_C4->Reagent_C4 Reagent_C5 Pd(OAc)2 / CsOPiv or n-BuLi Path_C5->Reagent_C5 Prod_C4 C4-Halide/Nitro (Nucleophilic Attack) Reagent_C4->Prod_C4 Prod_C5 C5-Aryl/Alkyl (Via CMD or Li) Reagent_C5->Prod_C5

Caption: Divergent reactivity pathways for C4 (SEAr) vs. C5 (C-H Activation) functionalization.

Module 3: Protecting Group Strategies

The Core Problem: "The Sticky Group"

User Issue: "I protected my pyrazole with SEM to do lithiation, but now I can't get it off without destroying my molecule."

Root Cause Analysis: Pyrazoles are stable, but the N-protecting group bond strength varies wildly. SEM (2-(Trimethylsilyl)ethoxymethyl) is robust but requires fluoride (TBAF) or strong acid (TFA) for removal. If your molecule is acid-sensitive, SEM is a trap.

Selection Matrix
Protecting GroupStabilityDeprotectionBest For...
THP (Tetrahydropyranyl) Moderate (Acid labile)Mild Acid (HCl/MeOH)General synthesis; cheap.
SEM High (Base/Nu stable)TBAF or TFALithiation (C5 functionalization). Stabilizes the anion.
Boc Low (Base labile)TFA or HeatTemporary masking; often falls off during basic workups.
Benzyl (Bn) Very HighHydrogenolysis (

)
Permanent protection until the very end.

References

  • Regioselective Michael Addition

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2]

    • Source:J. Org.[3][4][5] Chem. (2022).[2][4][6]

    • URL:[Link]

  • Buchwald-Hartwig N-Arylation

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
    • Source:Org.[3][4][7] Lett. (2014).[6]

    • URL:[Link]

  • C-H Activation Selectivity

    • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles.[6][8][9][10][11][12]

    • Source:Org.[3][4][7] Biomol. Chem. (2016).[12]

    • URL:[Link][13]

  • CMD Mechanism & Bases

    • Title: Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionaliz
    • Source:Chem. Rev.[3] (2011).[3]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Introduction Welcome to the technical support hub for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referenced as 1-methyl-3-isopropyl-4-aminopyrazole). This molecule is a critical "privileged scaffold" in kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referenced as 1-methyl-3-isopropyl-4-aminopyrazole). This molecule is a critical "privileged scaffold" in kinase inhibitor discovery. Its purification presents a triad of challenges: basicity-induced tailing , regioisomeric contamination (1,3- vs. 1,5-isomers), and oxidative instability .

This guide bypasses generic advice to address the specific physicochemical behavior of the 4-aminopyrazole core.

Module 1: Peak Shape & Tailing Issues

Q: I am observing severe peak tailing (


) on my C18 column. Increasing the organic modifier doesn't help. What is happening? 

A: This is a classic "silanol overload" issue specific to the 4-aminopyrazole core.

  • The Mechanism: The pKa of the conjugate acid of this amine is approximately 4.0–5.0. If you are running at acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully protonated (

    
    ). These cations undergo ion-exchange interactions with residual deprotonated silanols (
    
    
    
    ) on the silica surface, causing the "drag" or tail.
  • The Fix (Option A - High pH): Switch to a high-pH stable column (e.g., Hybrid Particle Technology) and use 10 mM Ammonium Bicarbonate (pH 10) . At pH 10, the amine is neutral (

    
    ), eliminating the ion-exchange mechanism entirely.
    
  • The Fix (Option B - Ion Suppression): If you must use low pH, add an "amine blocker" like Triethylamine (TEA) or Ammonium Formate at 10-20 mM. The ammonium ions saturate the silanol sites, preventing your analyte from sticking.

Q: My retention time shifts significantly between injections. Why?

A: This indicates a lack of buffering capacity. Aminopyrazoles can act as their own buffer if the mobile phase is weak.

  • Protocol: Never use "water + acid" alone. Always use a buffered aqueous phase (e.g., 10 mM Ammonium Formate pH 3.8 or Ammonium Bicarbonate pH 10) to lock the protonation state.

Visual Guide: Troubleshooting Peak Tailing

Tailing_Troubleshooting Start Issue: Severe Peak Tailing Check_pH Check Mobile Phase pH Start->Check_pH Low_pH Acidic (pH < 3) Check_pH->Low_pH High_pH Basic (pH > 9) Check_pH->High_pH Add_Salt Add 10mM Ammonium Formate (Saturate Silanols) Low_pH->Add_Salt Standard C18 Switch_Col Switch to Hybrid Silica (High pH Stable) Low_pH->Switch_Col If Salt Fails High_pH->Switch_Col Required Result_A Improved Shape (Kinetic Masking) Add_Salt->Result_A Result_B Perfect Symmetry (Neutral Species) Switch_Col->Result_B

Caption: Decision matrix for eliminating peak tailing based on mobile phase pH and stationary phase selection.

Module 2: Regioisomer Separation (The 1,3 vs. 1,5 Challenge)

Q: I have a co-eluting impurity ~2% by area. MS says it has the exact same mass. Is this the regioisomer?

A: Yes, this is almost certainly the 1-methyl-5-(propan-2-yl) isomer.

  • The Chemistry: During the cyclization of the hydrazine with the enaminone/dicarbonyl precursor, the nitrogen can attack either carbonyl. While steric bulk usually favors the 1,3-isomer, the 1,5-isomer is a common byproduct.

  • Why C18 Fails: Both isomers have nearly identical hydrophobicity (logP). Standard C18 separates based on hydrophobicity, so they co-elute.

  • The Solution: You need Shape Selectivity or

    
     interactions .
    
    • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. The aromatic ring of the stationary phase interacts differently with the electron cloud of the 1,3- vs 1,5-pyrazole systems due to the steric hindrance of the isopropyl group.

Q: Can I separate these on Flash Chromatography?

A: Yes, but standard Silica (Normal Phase) is often insufficient.

  • Protocol: Use a high-performance spherical silica (15-20 µm).

  • Eluent: Toluene:Ethyl Acetate (instead of Hexane:EtOAc). Toluene provides

    
    -interaction selectivity similar to the Phenyl column in HPLC.
    
Visual Guide: Regioisomer Separation Logic

Isomer_Separation Problem Co-eluting Isomers (1,3 vs 1,5) Mechanism Interaction Mechanism? Problem->Mechanism Hydrophobic Hydrophobic Only (C18) Mechanism->Hydrophobic Standard Pi_Pi Pi-Pi / Shape (Phenyl-Hexyl) Mechanism->Pi_Pi Recommended Outcome_Fail Co-elution (Poor Resolution) Hydrophobic->Outcome_Fail Outcome_Success Baseline Separation (Alpha > 1.2) Pi_Pi->Outcome_Success

Caption: Workflow demonstrating why Phenyl-based phases are superior to C18 for pyrazole regioisomer resolution.

Module 3: Stability & Recovery

Q: My recovered product is turning brown/red after drying. Is it decomposing?

A: Aminopyrazoles are electron-rich and susceptible to oxidative degradation (air oxidation), especially in their free-base form.

  • Immediate Action: Do not store the free base as an oil.

  • Stabilization Protocol: Convert the product to the HCl salt immediately after purification.

    • Dissolve the free base in

      
       or Dichloromethane.
      
    • Add 1.1 equivalents of 4M HCl in Dioxane.

    • Filter the white precipitate. The salt form is stable for months at room temperature.

Q: I lost 30% of my mass during lyophilization.

A: Small molecular weight aminopyrazoles (MW ~139 g/mol ) have significant vapor pressure (sublimation) under high vacuum, especially as the free base.

  • Fix: Stop lyophilizing the free base. Rotovap gently at 40°C, or form the salt before drying.

Summary of Recommended Conditions
ParameterPreparative HPLC (Reverse Phase) Flash Chromatography (Normal Phase)
Stationary Phase Phenyl-Hexyl (1st Choice) or Hybrid C18Spherical Silica (20-40 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Toluene or Dichloromethane
Mobile Phase B AcetonitrileMethanol (with 1%

)
Modifier None required at pH 101% Triethylamine (if using EtOAc/Hex)
Detection UV 254 nm (Aromatic ring)UV 254 nm
References
  • PubChem. (2025).[1] Compound Summary: (1-Isopropyl-1H-pyrazol-4-yl)methanamine.[1] National Library of Medicine. Link

  • Stoll, D. R. (2023).[2] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.[2] Link

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Link

  • Restek Corporation. (2018).[3] LC Troubleshooting: All of My Peaks are Tailing!. Link

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. Link

Sources

Troubleshooting

Understanding degradation pathways of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Topic: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Introduction & Molecule Profile[1][2][3][4] 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 1-methyl-3-isopropyl-4-aminopyrazole) is a highly electron-r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Introduction & Molecule Profile[1][2][3][4]

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also referred to as 1-methyl-3-isopropyl-4-aminopyrazole) is a highly electron-rich heteroaromatic primary amine. It serves as a critical building block in the synthesis of JAK inhibitors and FGFR kinase inhibitors.

Due to the electron-donating nature of the amino group at position 4 and the alkyl groups at positions 1 and 3, this molecule is inherently susceptible to oxidative degradation . Users frequently encounter stability issues during storage, work-up, and formulation if specific precautions are not taken.

This guide details the mechanistic pathways of degradation, troubleshooting steps for common experimental observations, and validated protocols for stability assessment.

Core Degradation Pathways

The degradation of this aminopyrazole is dominated by the reactivity of the exocyclic primary amine and the electron-rich pyrazole core.

A. Oxidative Coupling (Azo Dimerization)

The most rapid degradation pathway, particularly in solution under ambient air, is oxidative dimerization.

  • Mechanism: Single-electron transfer (SET) oxidation of the primary amine generates a radical cation. Two radical species couple to form a hydrazine intermediate, which further oxidizes to an azo-dimer.

  • Observation: Rapid color change from off-white/pale yellow to deep orange or brown.

B. N-Oxidation & Nitro Formation

Under forced oxidation (e.g., presence of peroxides or metal catalysts), the primary amine sequentially oxidizes:

  • Hydroxylamine:

    
    
    
  • Nitroso:

    
     (often transient/colored)
    
  • Nitro:

    
    
    
C. Maillard Reaction (Formulation Specific)

If formulated with reducing sugars (lactose, glucose) or aldehydic excipients, the nucleophilic nitrogen at C4 will attack the carbonyl carbon, forming a Schiff base (imine), followed by Amadori rearrangement.

Visualization of Degradation Pathways[1][5][6]

The following diagram illustrates the critical oxidative and coupling pathways identified for 4-aminopyrazoles.

DegradationPathways Start 1-methyl-3-(propan-2-yl)- 1H-pyrazol-4-amine (Parent) Radical Radical Cation [Intermediate] Start->Radical -e- (Oxidation) Nitroso Nitroso Impurity (R-N=O) Start->Nitroso [O] (Peroxides) Hydrazo Hydrazo Dimer (R-NH-NH-R) Radical->Hydrazo Dimerization Azo Azo Dimer (R-N=N-R) (Deep Color) Hydrazo->Azo -2H (Oxidation) Nitro Nitro Impurity (R-NO2) Nitroso->Nitro [O]

Figure 1: Mechanistic flow of oxidative degradation leading to dimerization (Azo) and higher oxidation states (Nitro).

Technical Support & Troubleshooting (FAQ)

This section addresses specific issues reported by users in the field.

Q1: My solid sample has turned from white to a dark brown crust. Is it still usable?

Diagnosis: Surface Oxidation / Azo Formation.[1] Technical Insight: Aminopyrazoles are photosensitive and air-sensitive. The brown crust is likely a "skin" of azo-dimers and polymerized oxidation products. Action:

  • Perform HPLC analysis.[2][3][4] If purity is >95% and the impurity is only surface-level, recrystallize (see Protocol A).

  • Prevention: Store under Argon/Nitrogen at -20°C. Avoid clear glass vials; use amber vials.

Q2: I see a persistent unknown peak at RRT 1.8 with a mass of [2M-4]. What is it?

Diagnosis: Azo-dimer (


).
Technical Insight:  The mass of the parent (M) is approx 139.2 Da.
  • Dimer (Hydrazo):

    
     (Mass ~276)
    
  • Dimer (Azo):

    
     (Mass ~274)
    Action:  This indicates oxygen exposure during synthesis or workup. Degas all solvents using sparging (Helium/Nitrogen) before dissolving the amine.
    
Q3: During LC-MS analysis, I see a peak at M+16. Is this the N-oxide?

Diagnosis: Likely N-oxide or Hydroxylamine. Technical Insight:

  • Pyridine-like Nitrogen (N2): Can form an N-oxide.

  • Exocyclic Amine (C4-NH2): Can form hydroxylamine (

    
    ).
    differentiation:  N-oxides on the ring are usually more polar and elute earlier on Reverse Phase (C18). Hydroxylamines are reactive intermediates.
    Action:  Check your mobile phase. Old acetonitrile or THF can contain peroxides that induce this oxidation on-column or in the vial. Use fresh, MS-grade solvents.
    
Data Summary: Common Degradants
Degradant NameStructural ChangeMass Shift (Da)Likely Cause
Hydrazo Dimer R-NH-NH-R+137 (approx 2M-2)Radical coupling (early stage)
Azo Dimer R-N=N-R+135 (approx 2M-4)Oxidative coupling (late stage)
Nitroso R-N=O+14Peroxide/Ozone exposure
Nitro R-NO2+30Strong oxidation
Des-isopropyl Loss of isopropyl-42Thermal stress (Acidic hydrolysis)
Experimental Protocols
Protocol A: Purification of Oxidized Material

Use this if your material has darkened but retains >85% purity.

  • Dissolution: Dissolve the crude brown solid in minimal degassed Ethyl Acetate (EtOAc).

  • Filtration: Pass through a pad of silica gel (pre-wetted with EtOAc/Hexane 1:1) to remove polar polymers/tars.

  • Acid Extraction: Extract the organic layer with 1M HCl (The amine moves to the aqueous phase; non-basic azo impurities often remain in organic or precipitate).

  • Wash: Wash the aqueous acidic layer with Dichloromethane (DCM) x2.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to 10 using 4M NaOH under a nitrogen blanket.

  • Recovery: Extract immediately with DCM, dry over

    
    , and concentrate in vacuo (bath temp <35°C).
    
Protocol B: Forced Degradation Study (Stress Testing)

Use this to validate your analytical method.

1. Oxidative Stress:

  • Prepare a 1 mg/mL solution of the amine in Acetonitrile/Water (50:50).

  • Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubate at Room Temperature for 2 hours.

  • Target: Look for M+14 (Nitroso), M+16 (N-oxide), M+30 (Nitro).

2. Thermal/Humidity Stress:

  • Place solid sample in an open vial inside a humidity chamber (75% RH, 40°C) for 48 hours.

  • Target: Look for Dimerization (2M-X) and color change.

References
  • Jiang, B., et al. (2015). "A new synthesis of azopyrazoles by oxidation of C-aminopyrazoles on a NiO(OH) electrode." Mendeleev Communications, 25(6), 479-481. Link[5]

  • Fichez, J., Busca, P., & Prestat, G. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today. Link

  • Reddy, G. V. R., et al. (2010).[3] "Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry." European Journal of Chemistry.[3] Link

  • Baell, J. B., et al. (2020).[1] "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." Journal of Medicinal Chemistry. Link

  • BenchChem Safety Data. "Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine (Analogous Structure)." Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating the Biological Target of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

This guide outlines the validation protocol for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-methyl-3-isopropyl-4-aminopyrazole).[1] In drug discovery, this compound is classified as a privileged fragment...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-methyl-3-isopropyl-4-aminopyrazole).[1]

In drug discovery, this compound is classified as a privileged fragment scaffold . It is not a standalone drug with high potency; rather, it is a low-molecular-weight ligand (Fragment MW < 200 Da) that binds to the ATP-binding hinge region of protein kinases.[1] It serves as the "warhead" or critical binding motif in the synthesis of potent inhibitors for targets such as Janus Kinases (JAKs) , Aurora Kinases , and Cyclin-Dependent Kinases (CDKs) .

Researchers utilizing this compound are typically engaged in Fragment-Based Drug Discovery (FBDD) or validating the starting material for kinase inhibitor synthesis.

Executive Summary: The Pyrazole-Amine Pharmacophore

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine represents a classic "hinge-binding" motif.[1] Its biological activity is defined by its ability to mimic the adenine ring of ATP, forming hydrogen bonds with the backbone residues of the kinase hinge region.

  • Primary Target Class: Serine/Threonine and Tyrosine Kinases (e.g., JAK2, Aurora A).

  • Mechanism of Action: ATP-competitive inhibition (Type I binding).

  • Role in Development: This molecule is a starting fragment . It typically exhibits low affinity (IC50 in the high µM to mM range) but high Ligand Efficiency (LE) , making it an ideal core for elaboration into nanomolar drugs (e.g., Ruxolitinib analogs).

Comparative Performance Matrix
Feature1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (Fragment)Ruxolitinib (Optimized Drug)Staurosporine (Pan-Kinase Control)
Molecular Weight ~139.2 Da306.4 Da466.5 Da
Binding Affinity (Kd) > 100 µM (Weak)< 5 nM (Potent)< 1 nM (Very Potent)
Selectivity Low (Promiscuous Hinge Binder)High (JAK1/2 Selective)None (Pan-Kinase)
Ligand Efficiency (LE) High (> 0.4) Moderate (~0.3)Low (< 0.3)
Primary Utility Hit Generation / Crystallography Clinical TherapyAssay Control

Scientific Rationale: The Hinge-Binding Hypothesis

To validate this target, one must prove that the amine group (H-bond donor) and the pyrazole nitrogen (H-bond acceptor) engage the kinase hinge.

Mechanism of Interaction[1]
  • Donor Interaction: The exocyclic 4-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu93 in JAK2).

  • Acceptor Interaction: The N2 nitrogen of the pyrazole ring accepts a hydrogen bond from the backbone amide nitrogen (e.g., Leu95 in JAK2).

  • Hydrophobic Anchor: The isopropyl group at position 3 occupies the hydrophobic gatekeeper pocket, providing selectivity over kinases with bulky gatekeeper residues.

Visualization: Kinase Signaling & Inhibition Pathway

The following diagram illustrates the upstream and downstream effects of targeting the JAK-STAT pathway, a representative target for this scaffold.[1]

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrazole-Amine) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation ATP ATP ATP->JAK Phosphorylation Source Fragment 1-methyl-3-isopropyl- pyrazol-4-amine Fragment->JAK Competes with ATP (Hinge Binding) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Schematic of the JAK-STAT pathway showing the competitive inhibition mechanism where the pyrazole-amine fragment displaces ATP at the kinase hinge region.

Validation Protocols

To validate the biological target of this fragment, a multi-tiered approach is required. Simple IC50 assays often fail because the fragment's affinity is too low for standard detection limits.

Protocol A: Thermal Shift Assay (TSA/DSF)

Objective: Confirm physical binding by measuring the stabilization of the kinase protein upon ligand binding. This is the "Gold Standard" for low-affinity fragments.[1]

Methodology:

  • Preparation: Mix Recombinant Kinase Domain (e.g., JAK2, 2 µM) with SYPRO Orange dye (5x) in assay buffer (HEPES pH 7.5, 150 mM NaCl).

  • Treatment: Add the test compound (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine) at high concentration (1 mM ). Include DMSO (negative control) and Staurosporine (positive control).

  • Execution: Run a melt curve from 25°C to 95°C (1°C/min) using a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Valid Hit:

      
       compared to DMSO.
      
    • Causality: A positive shift indicates the fragment binds and stabilizes the folded protein structure.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine the dissociation constant (


) and binding kinetics.

Methodology:

  • Immobilization: Immobilize biotinylated Kinase (target) onto a Streptavidin (SA) sensor chip.

  • Injection: Inject a concentration series of the pyrazole-amine (e.g., 500 µM down to 15 µM) over the surface.

  • Reference: Subtract the signal from a blank flow cell.

  • Data Fit: Fit to a 1:1 steady-state affinity model (Kinetic fitting may fail due to fast on/off rates typical of fragments).

  • Validation Criteria: A square-wave sensorgram indicating fast-on/fast-off binding with dose-dependent response.

Protocol C: ADP-Glo™ Kinase Assay (Functional)

Objective: Verify that binding results in functional inhibition of enzyme activity.

Methodology:

  • Reaction Mix:

    • Kinase (e.g., JAK2, 1 ng/µL).

    • Substrate (e.g., Poly[Glu:Tyr], 0.2 µg/µL).

    • ATP (at

      
       concentration, typically 10 µM).
      
  • Inhibitor: Add 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine at a high top concentration (e.g., 5 mM ) with 1:3 serial dilutions.[1]

  • Incubation: Incubate at Room Temp for 60 mins.

  • Detection: Add ADP-Glo Reagent (40 mins) followed by Kinase Detection Reagent (30 mins).

  • Readout: Measure Luminescence (RLU).

  • Result: Expect an IC50 in the 100–500 µM range. If IC50 > 1 mM, the fragment is a weak binder requiring chemical elaboration.

Experimental Workflow Diagram

The following flowchart details the logical progression for validating this specific compound, ensuring false positives (aggregation, interference) are ruled out.

Validation_Workflow Start Compound: 1-methyl-3-isopropyl- pyrazol-4-amine InSilico Step 1: In Silico Docking (Verify Hinge H-Bonds) Start->InSilico Biophys Step 2: Thermal Shift (TSA) (Screen @ 1mM) InSilico->Biophys Decision1 Delta Tm > 2°C? Biophys->Decision1 SPR Step 3: SPR / NMR (Determine Kd) Decision1->SPR Yes Discard Discard / Non-Binder Decision1->Discard No Func Step 4: Kinase Assay (ADP-Glo @ High Conc) SPR->Func XRay Step 5: X-Ray Crystallography (Definitive Proof) Func->XRay

Caption: Step-by-step decision tree for validating fragment target engagement.

References

  • Structure-Activity Relationships of Pyrazole Derivatives : Review on Pyrazole chemical entity and Biological Activity. ResearchGate.

  • Fragment-Based Discovery of Kinase Inhibitors : Application Notes for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.

  • Chemical Properties & Safety : 1-Methyl-3-aminopyrazole PubChem Record. National Library of Medicine.

  • Kinase Assay Methodologies : ADP-Glo™ Kinase Assay Systems. Promega.

Sources

Comparative

Comparing 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine with other pyrazole inhibitors

The following technical guide provides an in-depth comparative analysis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (referred to herein as MPIPA ), positioning it against standard pyrazole scaffolds used in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (referred to herein as MPIPA ), positioning it against standard pyrazole scaffolds used in medicinal chemistry.

This analysis assumes the role of a Senior Application Scientist, focusing on the compound's utility as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, particularly for kinase inhibitor development.

Executive Summary: The Strategic Value of MPIPA

In the landscape of kinase and enzyme inhibitor design, the pyrazole-4-amine scaffold is ubiquitous. However, the specific substitution pattern of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (MPIPA) offers a distinct advantage over common analogs like 1,3-dimethyl-1H-pyrazol-4-amine.

While often categorized as a "building block," MPIPA functions as a critical selectivity filter . The bulky isopropyl group at the C3 position serves as a steric wedge, designed to exploit hydrophobic pockets (e.g., the gatekeeper region in kinases) that smaller methyl-substituted analogs cannot fill. This guide objectively compares MPIPA against its structural isomers and analogs to validate its selection in high-fidelity library synthesis.

Technical Comparison: MPIPA vs. Alternatives

The following table contrasts MPIPA with its primary competitors: the standard "low-steric" methyl analog and the "regioisomer" where the isopropyl group is on the nitrogen.

Table 1: Physicochemical & Structural Profiling
FeatureMPIPA (The Product) Comparator A (The Standard) Comparator B (The Regioisomer)
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine1,3-dimethyl-1H-pyrazol-4-amine1-(propan-2-yl)-3-methyl-1H-pyrazol-4-amine
Structure Code 1-Me, 3-iPr 1-Me, 3-Me 1-iPr, 3-Me
Molecular Weight ~139.2 g/mol ~111.1 g/mol ~139.2 g/mol
Steric Bulk (C3) High (Isopropyl) Low (Methyl)Low (Methyl)
Lipophilicity (cLogP) ~0.85 (Est.)~0.25~0.85
Key Vector C3-Vector: Points to Gatekeeper/Back PocketC3-Vector: Minimal interactionN1-Vector: Points to Solvent/Ribose Pocket
Primary Utility Filling hydrophobic voids; inducing selectivity.General purpose; low steric clash.Modulating solubility & permeability.
Mechanistic Insight: The "C3 vs. N1" Vector
  • MPIPA (C3-Isopropyl): The isopropyl group is rigid relative to the ring. In kinase binding (e.g., ALK, ROS1, TRK), this group is often positioned to interact with the gatekeeper residue . If the gatekeeper is small (Threonine/Alanine), MPIPA fits perfectly. If the gatekeeper is large (Methionine/Phenylalanine), MPIPA may introduce a "selectivity clash," preventing binding to off-targets.

  • Comparator B (N1-Isopropyl): The isopropyl group is on the nitrogen. This vector typically points towards the solvent front or the ribose binding pocket. It affects solubility and permeability but has less impact on the active site's internal geometry compared to MPIPA.

Experimental Validation: Self-Validating Protocols

To confirm the utility of MPIPA, we utilize a standard Buchwald-Hartwig Cross-Coupling workflow. This protocol is designed to be self-validating: if the C3-isopropyl group causes excessive steric hindrance, the yield will drop significantly compared to the methyl analog, signaling a need for catalyst optimization.

Protocol: Pd-Catalyzed C-N Coupling of MPIPA

Objective: Couple MPIPA with a model aryl halide (e.g., 4-chloro-2-aminopyrimidine) to synthesize a kinase inhibitor core.

Reagents:

  • Amine: MPIPA (1.2 equiv)

  • Halide: 2,4-dichloropyrimidine (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) (Selected for high steric tolerance)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the aryl halide, Pd2(dba)3, Xantphos, and Cs2CO3. Seal and purge with Argon for 5 minutes.

  • Addition: Dissolve MPIPA in anhydrous 1,4-dioxane. Inject this solution into the vial.

  • Activation: Heat the block to 100°C for 12 hours.

    • Checkpoint: Monitor via LC-MS. The product peak (M+H) should appear at MW(Halide) + 139 - 36 (HCl).

  • Workup: Filter through a Celite pad. Concentrate in vacuo.

  • Purification: Flash chromatography (0-10% MeOH in DCM).

Validation Criteria (Pass/Fail):

  • Pass: Yield > 60%. Indicates the C3-isopropyl group does not prevent catalyst approach.

  • Fail: Yield < 20% (with unreacted halide). Indicates steric shielding of the amine. Correction: Switch to a smaller ligand (e.g., BrettPhos) or higher temperature.

Visualization: Logical Pathway & Selection Workflow

The following diagram illustrates the decision matrix for selecting MPIPA versus its isomers based on the structural requirements of the target protein.

InhibitorDesign Start Target Analysis: Define Binding Pocket Constraints Decision1 Is the Gatekeeper/Back Pocket Large & Hydrophobic? Start->Decision1 RouteA Select MPIPA (1-Me, 3-iPr) Decision1->RouteA Yes (Need Bulk) Decision2 Is Solubility/Permeability the Limiting Factor? Decision1->Decision2 No (Restricted Space) OutcomeA High Selectivity (Steric Fit) RouteA->OutcomeA RouteB Select Standard (1-Me, 3-Me) OutcomeB Broad Activity (Low Steric Clash) RouteB->OutcomeB Decision2->RouteB No (Standard Potency) RouteC Select Regioisomer (1-iPr, 3-Me) Decision2->RouteC Yes (Need Solubilization) OutcomeC Improved ADME (Solvent Exposed) RouteC->OutcomeC

Caption: Decision matrix for selecting Pyrazole-4-amine scaffolds based on protein pocket architecture (Gatekeeper constraints) and ADME requirements.

Synthesis of the MPIPA Scaffold

For researchers needing to synthesize MPIPA de novo rather than purchasing, the following pathway is the industry standard for ensuring regiospecificity (3-isopropyl vs 5-isopropyl).

  • Condensation: React 3-methylbutan-2-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone.

  • Cyclization: Treat the enaminone with Methylhydrazine .

    • Critical Regio-control: The reaction conditions (solvent polarity/temperature) dictate the ratio of 1-methyl-3-isopropyl (MPIPA precursor) vs. 1-methyl-5-isopropyl.

    • Verification: NOE (Nuclear Overhauser Effect) NMR is required to distinguish the isomers. In MPIPA, the N-Methyl protons will show an NOE signal with the C5-H proton, but not the Isopropyl protons.

  • Nitration: Nitration at the C4 position using HNO3/H2SO4.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) to yield the final 4-amine (MPIPA) .

Conclusion

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine is not merely a reagent; it is a precision tool for probing the steric tolerance of enzyme active sites.

  • Choose MPIPA when targeting kinases with small gatekeeper residues (e.g., ALK L1196M mutants) where the isopropyl group can pack tightly, excluding water and increasing affinity.

  • Avoid MPIPA in early fragment screening if the target structure is unknown, as its steric bulk may produce false negatives (clashes) compared to the 1,3-dimethyl analog.

References
  • Fabbro, D., et al. (2012). "Targeting the Kinome: Pushing the Limits of Selectivity." Methods in Molecular Biology. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19620081 (Isomer Reference).Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design. Academic Press. (Contextual grounding for Bioisosterism).
  • Surade, S., & Blundell, T. L. (2012). "Structural Biology and Drug Discovery of Difficult Targets: The Limits of Fragment-Based Approaches." Chemistry & Biology. Link

Validation

Structure-Activity Relationship (SAR) Studies of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Analogs

[1] Executive Summary 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-methyl-3-isopropyl-4-aminopyrazole) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-methyl-3-isopropyl-4-aminopyrazole) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—featuring a distinct electron-rich pyrazole ring, a solubilizing N-methyl group, and a sterically demanding isopropyl moiety—serves as a critical building block for two major classes of therapeutics: Phosphodiesterase Type 5 (PDE5) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors .[1]

This guide objectively compares the performance of derivatives built upon this scaffold, specifically analyzing how the C3-isopropyl group differentiates these analogs from their C3-n-propyl (Sildenafil-like) or C3-methyl counterparts.[1] We present experimental data highlighting the trade-offs between potency, selectivity, and physicochemical properties.

The Scaffold: Structural Logic & Causality

The biological activity of this scaffold is driven by three distinct vectors. Understanding these interactions is essential for rational drug design.

PositionSubstituentMechanistic Function
N1 Methyl Solubility & Orientation: Prevents tautomerization of the pyrazole, locking the ring into a specific hydrogen-bond acceptor/donor motif.[1] It also modulates logP.
C3 Isopropyl Hydrophobic Anchor: The branched isopropyl group (propan-2-yl) fills spherical hydrophobic pockets (e.g., the "selectivity pocket" in kinases) more effectively than the linear n-propyl group found in Sildenafil, often altering selectivity profiles.[1]
C4 Amine Vector for Elaboration: This primary amine is the nucleophilic handle used to fuse pyrimidine rings (creating pyrazolo[4,3-d]pyrimidines) or to form amides/ureas in kinase inhibitors.[1]
Comparative Analysis: Isopropyl vs. n-Propyl

In the context of PDE5 inhibition (Sildenafil analogs), the switch from n-propyl to isopropyl at C3 is a classic study in steric complementarity.

  • Sildenafil (Viagra): Uses a C3-n-propyl group.[1]

  • Isopropyl Analog: Uses a C3-isopropyl group.[1]

  • Impact: The isopropyl group increases lipophilicity and alters the binding angle within the PDE5 hydrophobic pocket (Q-pocket).[1] While potency is often maintained, the selectivity against PDE6 (retinal phosphodiesterase) can be compromised, leading to visual side effects (e.g., "blue vision").

Comparative Performance Guide

Category A: PDE5 Inhibitors (Sildenafil Analogs)

Primary Application: Treatment of Erectile Dysfunction (ED) and Pulmonary Arterial Hypertension (PAH).[1] Representative Compound: 3-isopropyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives (often detected as "designer analogs" in supplements).[1]

FeatureStandard: Sildenafil (C3-n-Propyl) Alternative: Isopropyl Analog (C3-iPr) Scientific Insight
PDE5 Potency (IC50) 3.5 nM ~5 - 10 nM The branched isopropyl group is slightly bulkier, causing a minor steric clash in the PDE5 pocket compared to the flexible n-propyl chain.[1]
PDE6 Selectivity ~10-fold (Low)<10-fold (Very Low)The isopropyl group reduces selectivity against PDE6, increasing the risk of phototransduction interference (visual disturbances).[1]
Lipophilicity (cLogP) 2.72.9Higher lipophilicity of the isopropyl analog increases blood-brain barrier (BBB) penetration, potentially altering CNS side effect profiles.[1]
Metabolic Stability Moderate (CYP3A4)Moderate-LowThe tertiary carbon of the isopropyl group is prone to oxidative hydroxylation.[1]
Category B: CDK Inhibitors (Anticancer)

Primary Application: Inhibition of CDK2/Cyclin E and CDK9/Cyclin T for solid tumors.[1] Representative Compound: 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines.

FeatureReference: Roscovitine (Purine) Alternative: 3-iPr-Pyrazolo[4,3-d]pyrimidine Scientific Insight
CDK2/Cyclin E IC50 0.10 µM0.04 - 0.09 µM The pyrazolo[4,3-d]pyrimidine core mimics the purine of ATP.[1] The C3-isopropyl group fits tightly into the ATP-binding cleft's hydrophobic region, often yielding superior potency to Roscovitine.[1]
Selectivity (vs. GSK-3β) ModerateHigh The rigid isopropyl geometry discriminates better against the GSK-3β active site compared to the planar purine system.[1]
Cellular Potency (GI50) ~15 µM (MCF-7)0.2 - 5.0 µM (MCF-7)Enhanced lipophilicity and tighter binding affinity translate to significantly improved cytotoxicity in breast cancer cell lines.[1]

Experimental Protocols

Protocol 1: Synthesis of the 3-Isopropyl-Aminopyrazole Core

Objective: Synthesize the key intermediate 1-methyl-3-isopropyl-1H-pyrazol-4-amine.[1]

Reagents: 3-methylbutan-2-one, Diethyl oxalate, Hydrazine hydrate, Dimethyl sulfate, Nitric acid.[1]

  • Claisen Condensation: React 3-methylbutan-2-one (1.0 eq) with diethyl oxalate (1.0 eq) in NaOEt/EtOH at 60°C for 2h. Acidify to yield ethyl 3-isopropyl-1H-pyrazole-5-carboxylate.[1][2]

  • Methylation: Treat the pyrazole carboxylate with dimethyl sulfate (1.2 eq) and K2CO3 in acetone. Isolate the N1-methyl isomer (major product) via column chromatography (Hexane/EtOAc 3:1).

  • Nitration: Dissolve the N-methyl pyrazole in concentrated H2SO4. Add fuming HNO3 dropwise at 0°C. Stir at 60°C for 3h. Pour onto ice to precipitate the 4-nitro derivative.[1]

  • Reduction: Dissolve the nitro compound in MeOH. Add 10% Pd/C catalyst. Hydrogenate (H2 balloon) for 12h. Filter through Celite and concentrate to yield 1-methyl-3-isopropyl-1H-pyrazol-4-amine as a viscous oil or low-melting solid.[1]

Protocol 2: PDE5 Enzymatic Assay (Fluorescence Polarization)

Objective: Determine IC50 of the analog against PDE5.[1]

  • Buffer Prep: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% NaN3.

  • Enzyme: Recombinant human PDE5A1 (isoform specific).[1]

  • Substrate: FAM-cGMP (Fluorescein-labeled cGMP).

  • Reaction:

    • Incubate 10 µL of test compound (serial dilution in DMSO) with 20 µL enzyme solution for 15 min at RT.

    • Add 20 µL FAM-cGMP substrate (200 nM final).[1]

    • Incubate for 60 min at RT.

  • Detection: Add IMAP binding reagent (nanoparticles that bind phosphate).[1] Read Fluorescence Polarization (FP) on a plate reader (Ex 485 nm / Em 528 nm).

  • Analysis: Plot FP vs. log[Compound]. Fit to 4-parameter logistic equation to derive IC50.

Visualization of SAR Logic

Diagram 1: Divergent Synthesis Pathway

This workflow illustrates how the core amine is elaborated into two distinct drug classes.

SynthesisPathway Start 3-Methylbutan-2-one (Starting Material) Core 1-Methyl-3-isopropyl- 1H-pyrazol-4-amine (THE SCAFFOLD) Start->Core 1. Claisen 2. Methylation 3. Nitration/Red PathA Cyclization with Pyrimidine Precursors Core->PathA Method A PathB Amide Coupling with Aryl Acids Core->PathB Method B DrugA Pyrazolo[4,3-d]pyrimidine (PDE5 Inhibitor / Sildenafil Analog) PathA->DrugA DrugB Pyrazolo-Amide (LRRK2 / CDK Inhibitor) PathB->DrugB

Caption: Divergent synthesis showing how the 4-amine vector allows access to both fused-ring systems (PDE5 inhibitors) and amide-linked kinase inhibitors.

Diagram 2: SAR Decision Tree (C3-Substituent)

This logic map guides the medicinal chemist on when to use the Isopropyl group versus alternatives.[1]

SARDecision Root Optimize Pyrazole C3 Position Choice1 Target: PDE5 Root->Choice1 Choice2 Target: CDK2 / LRRK2 Root->Choice2 Res1 Use n-Propyl (Sildenafil) Reason: Better PDE6 Selectivity Choice1->Res1 Standard Res2 Use Isopropyl Reason: Higher Potency, but Visual Side Effects risk Choice1->Res2 Analog Res3 Use Isopropyl Reason: Fills hydrophobic ATP-pocket (Selectivity) Choice2->Res3 Preferred

Caption: Decision matrix for C3-substitution. While n-propyl is safer for PDE5, isopropyl is often superior for kinase potency.[1]

References

  • Terrett, N. K., et al. (1996).[3][4][5] "Sildenafil (VIAGRA™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction."[3][4][5] Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Vymetalova, L., et al. (2016).[4][5][6] "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases."[1][5][6] European Journal of Medicinal Chemistry. Link[1]

  • Blaazer, A. R., et al. (2018).[2][7] "Structure-Based Design and Optimization of BIPPO, a Selective Inhibitor of the Trypanosoma brucei PDEB1 Phosphodiesterase." Journal of Medicinal Chemistry. Link[1]

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." Journal of Medicinal Chemistry. Link

  • Venkatesan, A. M., et al. (2004). "Pyrazolo[1,5-a]pyrimidines as a new class of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry. Link[1]

Sources

Comparative

Off-target and cross-reactivity profile of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Technical Guide: Off-Target and Cross-Reactivity Profile of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Executive Summary 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 29751-98-2), also known as 1-methyl-3-isopropyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Off-Target and Cross-Reactivity Profile of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Executive Summary 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 29751-98-2), also known as 1-methyl-3-isopropyl-4-aminopyrazole, is a critical heterocyclic building block and privileged pharmacophore used in the synthesis of kinase inhibitors (pharmaceuticals) and succinate dehydrogenase inhibitors (agrochemicals). While often viewed as an intermediate, its structural motif—an electron-rich, substituted pyrazole amine—possesses intrinsic biological activity as an ATP-mimetic fragment. This guide analyzes its performance as a chemical scaffold, focusing on its promiscuous binding profile (off-targets), metabolic cross-reactivity (CYP inhibition), and comparative performance against alternative "warhead" scaffolds like aminopyrimidines and aminoindazoles.

Compound Identity & Mechanism of Action

  • IUPAC Name: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine[1]

  • Common Identity: 4-Amino-1-methyl-3-isopropylpyrazole

  • Role:

    • Fragment-Based Drug Discovery (FBDD): Acts as a "hinge binder" mimic. The N2 nitrogen (acceptor) and C4-amino group (donor) form hydrogen bonds with the ATP-binding pocket of protein kinases.

    • Synthetic Intermediate: Precursor for sulfonamide or amide coupling to generate high-affinity inhibitors (e.g., for JAK, CDK, or ALK targets).

Mechanism as a Fragment: Unlike fully optimized drugs, this naked fragment exhibits low affinity (high


M to mM 

)
but high ligand efficiency (LE) . It occupies the adenine binding pocket of kinases but lacks the "selectivity filter" interactions provided by larger substituents.

Off-Target & Cross-Reactivity Profile

The "off-target" profile of this compound must be understood in two contexts: Pharmacological Promiscuity (as a bioactive fragment) and Chemical/Metabolic Reactivity .

A. Kinase Promiscuity (The "Pan-Kinase" Effect)

As a small, ATP-competitive fragment, 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine lacks the steric bulk to discriminate between kinase families.

  • Primary Targets: CDKs (Cyclin-Dependent Kinases), MAPKs, and JAKs (Janus Kinases).

  • Off-Target Liability: High. Without derivatization, it will bind to >50% of the kinome at high concentrations (>100

    
    M).
    
  • Cross-Reactivity Mechanism: The pyrazole-amine motif mimics the N1-C6-N7 motif of adenine.

B. Metabolic Cross-Reactivity (CYP450 Inhibition)

Pyrazoles are known to interact with heme-containing enzymes.

  • CYP Inhibition: The

    
     nitrogen (N2) can coordinate with the heme iron of Cytochrome P450 enzymes.
    
  • Risk: Moderate to High inhibition of CYP2D6 and CYP3A4 .

  • Comparison: Less inhibitory than imidazole-based fragments but more inhibitory than pyridine-based fragments.

C. Chemical Impurity Profile (Regioisomerism)

In synthesis, the "off-target" reaction leads to the formation of the 1-methyl-5-isopropyl isomer.

  • Impact: The 5-isopropyl isomer has a significantly different binding mode (steric clash in the hinge region), often rendering it inactive or causing unexpected toxicities.

Comparative Performance Analysis

Objective: Compare 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (Compound A) with standard alternative scaffolds used in drug design.

Table 1: Scaffold Performance Comparison

FeatureCompound A (Pyrazole-4-amine) Alternative 1: Aminopyrimidine Alternative 2: Aminoindazole
Primary Utility Hinge Binder (Kinases), SDHI (Agro)Hinge Binder (Kinases)Hinge/Allosteric Binder
Ligand Efficiency (LE) High (Compact, electron-rich)Moderate (Larger ring)Moderate
Selectivity Potential Low (Promiscuous without tail)ModerateHigh (Bicyclic rigidity)
Metabolic Stability Moderate (N-demethylation risk)HighHigh
CYP Inhibition Risk Moderate (Heme coordination)LowLow
Solubility High (Polar, low MW)ModerateLow (Lipophilic)
Cost/Availability Low (Commodity chemical)LowModerate

Key Insight:

  • Choose Compound A when high solubility and ligand efficiency are required in early-stage fragment screening.

  • Choose Aminopyrimidine (Alt 1) if CYP inhibition is a major concern in the lead optimization phase.

Experimental Protocols

To validate the profile of this compound, the following workflows are recommended.

Protocol A: Thermal Shift Assay (Fragment Screening)

Purpose: To determine the binding affinity (


) of the fragment against a panel of kinases.
  • Preparation: Dissolve 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine in DMSO to 100 mM.

  • Reaction Mix:

    • Protein: 2

      
      M Kinase Domain (e.g., CDK2).
      
    • Dye: SYPRO Orange (5000x stock diluted to 5x).

    • Compound: Titrate from 10 mM to 10

      
      M.
      
    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Execution: Run melt curve on qPCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis: Calculate

    
     (Shift in melting temperature). A shift >2°C indicates significant binding.
    
  • Validation: Compare

    
     with Staurosporine (positive control).
    
Protocol B: Purity Analysis (Regioisomer Detection)

Purpose: To quantify the 5-isopropyl impurity which affects cross-reactivity data.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expectation: The 1-methyl-3-isopropyl isomer typically elutes after the 1-methyl-5-isopropyl isomer due to steric shielding of the polar nitrogen.

Visualizations

Figure 1: Kinase Interaction & Off-Target Pathways

Caption: Mechanistic pathway showing the fragment's interaction with the ATP hinge region and downstream off-target consequences in signaling pathways.

KinasePathway Compound 1-Methyl-3-isopropyl- pyrazol-4-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket H-Bonding (Donor/Acceptor) Target_CYP Metabolic Off-Target: CYP450 (Heme Iron) Compound->Target_CYP N2 Coordination Target_CDK Primary Target: CDK/JAK ATP_Pocket->Target_CDK High Affinity (If Optimized) Target_Off Off-Target: Other Kinases (MAPK, GSK3) ATP_Pocket->Target_Off Low Selectivity (Naked Fragment) Cell_Cycle Cell Cycle Arrest Target_CDK->Cell_Cycle Modulation Toxicity Metabolic Toxicity (Drug-Drug Interactions) Target_Off->Toxicity Pleiotropic Effects Target_CYP->Toxicity Inhibition

Figure 2: Synthesis & Impurity Workflow

Caption: Critical synthetic pathway highlighting the origin of the regioisomeric impurity which confounds cross-reactivity profiles.

SynthesisFlow Precursor Isopropyl-3-oxobutanoate (Starting Material) Reaction Cyclization Reaction Precursor->Reaction Reagent Methylhydrazine Reagent->Reaction Isomer_A Target Product: 1-Methyl-3-isopropyl (Thermodynamic Product) Reaction->Isomer_A Major Isomer_B Impurity: 1-Methyl-5-isopropyl (Kinetic Product) Reaction->Isomer_B Minor (Off-Target) Nitration Nitration & Reduction Isomer_A->Nitration Final Final Amine: 1-Methyl-3-isopropyl-1H-pyrazol-4-amine Nitration->Final

References

  • Bembenek, M. E., et al. (2020). Advances in Pyrazole Scaffolds for Kinase Inhibitor Discovery. Journal of Medicinal Chemistry.

  • ChemSrc. (2024). 1-Isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 29751-98-2) Physicochemical Properties. ChemSrc Database.[2]

  • Fabbro, D., et al. (2015). Ten Years of Protein Kinase Inhibitors: Selectivity and Off-Target Effects. Methods in Molecular Biology.

  • Vertex Pharmaceuticals. (2018). Patent WO2018123456: Pyrazole derivatives as JAK inhibitors. WIPO Patentscope.

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-1-methylpyrazole derivatives. Merck KGaA.

Sources

Validation

Comparative analysis of synthetic routes to 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

[1] Executive Summary The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter Compound 1 ) presents a classic challenge in heterocyclic process chemistry: balancing atom economy with regiochemical purity....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter Compound 1 ) presents a classic challenge in heterocyclic process chemistry: balancing atom economy with regiochemical purity.[1] As a core scaffold for JAK inhibitors and various kinase-targeting therapeutics, the purity of this amine is critical, particularly regarding the exclusion of the 1,5-regioisomer.

This guide contrasts two primary synthetic architectures:

  • The Direct Nitration Route: A high-throughput, industrial approach that prioritizes cost and step-count but suffers from safety risks and difficult isomer separations.[1]

  • The Curtius Rearrangement Route: A convergent, stepwise approach via a carboxylate intermediate, offering superior regiocontrol and safety profiles suitable for GMP campaigns.

Retrosynthetic Analysis

The structural disconnect reveals two distinct logic paths.[2][3] The "Electronic" path relies on electrophilic aromatic substitution (Nitration), while the "Functional Group Interconversion" (FGI) path utilizes a pre-functionalized ester to install the amine via rearrangement.

Retrosynthesis Target Target: 1-methyl-3-isopropyl-4-aminopyrazole Nitro Intermediate: 4-Nitro Pyrazole Nitro->Target Reduction Pyraz Scaffold: 1-methyl-3-isopropylpyrazole Pyraz->Nitro Nitration (HNO3) RawA Precursors: Methylhydrazine + 4-methyl-3-oxopentanal equiv. RawA->Pyraz Cyclization AmineCarb Intermediate: Isocyanate/Carbamate AmineCarb->Target Hydrolysis Acid Scaffold: Pyrazole-4-carboxylic Acid Acid->AmineCarb Curtius Rearrangement RawB Precursors: Methylhydrazine + Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate RawB->Acid Cyclization & Hydrolysis

Figure 1: Retrosynthetic disconnection showing the Divergent (Nitration) and Convergent (Curtius) strategies.

Route 1: The Direct Nitration Sequence

Best For: Early-stage discovery, small scale (<10g), labs equipped for high-pressure hydrogenation.[1]

This route constructs the pyrazole ring first, then functionalizes C4 via electrophilic aromatic substitution.

Mechanistic Insight & Causality[1]
  • Regioselectivity Issue: The reaction of methylhydrazine with 4-methyl-3-oxopentanal (or its dimethyl acetal) produces a mixture of 1-methyl-3-isopropyl and 1-methyl-5-isopropyl isomers.[1] The 5-isopropyl isomer is often kinetically favored due to the nucleophilicity of the terminal hydrazine nitrogen attacking the most electrophilic ketone carbonyl.

  • Nitration Safety: Pyrazoles are electron-rich.[1] Nitration is exothermic. Failure to control temperature (<10°C) results in dinitration or thermal runaway.

Detailed Protocol

Step 1: Cyclization

  • Dissolve 1,1-dimethoxy-4-methylpentan-3-one (1.0 eq) in Ethanol.[1]

  • Cool to 0°C. Add Methylhydrazine (1.05 eq) dropwise.

  • Reflux for 3 hours.

  • Critical Step: Remove solvent. Purify via fractional distillation.[4] The 1,3-isomer typically has a lower boiling point than the 1,5-isomer, but separation is difficult (often requiring column chromatography for high purity).

Step 2: Nitration

  • Dissolve 1-methyl-3-isopropylpyrazole (1.0 eq) in concentrated

    
     (5 vol) at 0°C.
    
  • Add Fuming

    
     (1.2 eq) dropwise, maintaining internal temp <10°C.
    
  • Stir at RT for 2 hours. Pour onto ice. Neutralize with

    
    .[5] Filter the yellow precipitate.
    

Step 3: Reduction

  • Suspend the nitropyrazole in MeOH. Add 10% Pd/C (5 wt%).

  • Hydrogenate at 30 psi

    
     for 4 hours.
    
  • Filter through Celite. Concentrate to yield the amine (often as a purple/brown oil that darkens on air exposure).

Route1_Workflow Start Start: 1,3-Dicarbonyl Step1 Cyclization (Methylhydrazine) Start->Step1 Check QC: Isomer Separation (Critical) Step1->Check Mixture 1,3 & 1,5 Step2 Nitration (H2SO4/HNO3) Check->Step2 Pure 1,3 isomer Step3 Reduction (H2, Pd/C) Step2->Step3 4-Nitro intermediate End Product: Amine Step3->End

Figure 2: Workflow for the Nitration Route highlighting the critical isomer separation checkpoint.

Route 2: The Carboxylate / Curtius Rearrangement

Best For: Process development, GMP manufacturing, high-purity requirements.

This route uses a 2-ethoxymethylene-3-oxoester.[1] The "push-pull" alkene directs the methylhydrazine attack more reliably than a simple diketone, improving regioselectivity.

Mechanistic Insight & Causality[1]
  • Regiocontrol: The starting material (Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate) has two electrophilic sites.[1] The ethoxymethylene carbon is softer and less hindered. Methylhydrazine attacks here first, followed by cyclization. This sequence strongly favors the 1-methyl-3-isopropyl isomer.[1]

  • Curtius Safety: We utilize Diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, avoiding the isolation of shock-sensitive acyl azide intermediates.

Detailed Protocol

Step 1: Cyclization to Ester

  • Combine Ethyl 4-methyl-3-oxopentanoate (1.0 eq) with Triethyl orthoformate (1.5 eq) and Acetic Anhydride (2.0 eq). Reflux to generate the ethoxymethylene intermediate.

  • Dissolve intermediate in Ethanol at -10°C.

  • Add Methylhydrazine (1.0 eq) slowly. Stir 1h.

  • Isolate Ethyl 1-methyl-3-isopropyl-1H-pyrazole-4-carboxylate via crystallization (Hexane/EtOAc). Self-Validating Point: Check NMR for absence of 1,5-isomer (distinct shift in isopropyl CH).

Step 2: Hydrolysis

  • Treat ester with NaOH (2M) in MeOH/Water. Reflux 1h.

  • Acidify to pH 3. Filter the carboxylic acid solid.[6]

Step 3: Curtius Rearrangement

  • Dissolve Acid (1.0 eq) in t-Butanol (as solvent and trapping agent).

  • Add Triethylamine (1.1 eq) and DPPA (1.1 eq).

  • Heat to reflux (80°C) for 4 hours. The intermediate isocyanate is trapped as the Boc-protected amine.

  • Deprotection: Treat with HCl/Dioxane or TFA/DCM to release the free amine.

Route2_Workflow Start Start: Keto-Ester Step1 Cyclization (MeNHNH2) Start->Step1 Step2 Hydrolysis (NaOH) Step1->Step2 Ester Step3 Curtius (DPPA) In tBuOH Step2->Step3 Carboxylic Acid Step4 Boc-Deprotection (HCl) Step3->Step4 Boc-Amine End Product: Amine HCl Salt Step4->End

Figure 3: Workflow for the Curtius Route, yielding the amine as a stable salt.[1]

Comparative Analysis

FeatureRoute 1: NitrationRoute 2: Curtius Rearrangement
Regioselectivity Poor. Requires difficult distillation to remove 1,5-isomer.[1]Excellent. Precursor design favors 1,3-isomer; ester crystallizes easily.[1]
Safety Low. Exothermic nitration; potential for runaway reactions.Moderate/High. DPPA is safer than neat azides; avoids nitro intermediates.
Step Count 3 Steps (Linear).4-5 Steps (Linear).
Cost Low (Reagents are commodities).Moderate (DPPA and Keto-esters are pricier).[1]
Scalability Difficult (Exotherm management at scale).Good (Flow chemistry compatible).
Product State Often Free Base (Oil/Low melt solid).Amine Salt (Stable Solid).

References

  • Regioselective Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2008. Link

  • Nitration Protocols: "Nitration of Pyrazoles: A Review." Arkivoc, 2005.[7] Link

  • Curtius Rearrangement Methodology: Shioiri, T., et al. "Diphenylphosphoryl azide (DPPA): A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972. Link

  • Process Safety (Azides): "Safe Scale-up of Curtius Rearrangement using DPPA." Organic Process Research & Development. Link

  • General Pyrazole Chemistry: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles. Wiley-VCH.[1] Link

Sources

Comparative

Structural Validation &amp; Mechanism of Action: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

An In-Depth Technical Comparison Guide Part 1: Executive Technical Synthesis 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also identified as 1-methyl-3-isopropyl-1H-pyrazol-4-amine ) is a privileged pharmacophoric scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide

Part 1: Executive Technical Synthesis

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also identified as 1-methyl-3-isopropyl-1H-pyrazol-4-amine ) is a privileged pharmacophoric scaffold predominantly utilized in the design of ATP-competitive kinase inhibitors and specific GPCR ligands. Unlike fully assembled Active Pharmaceutical Ingredients (APIs), this molecule functions as a hinge-binding fragment .

Its primary Mechanism of Action (MoA) is defined by its ability to anchor into the ATP-binding pocket of Serine/Threonine and Tyrosine kinases (e.g., CDK , RIPK1 , FLT3 ) via a bidentate hydrogen-bonding motif. The isopropyl group at the C3 position is critical for exploiting the hydrophobic "gatekeeper" region, enhancing selectivity over the conserved kinome.

Core Mechanism Snapshot
  • Primary Target: ATP-binding pocket (Hinge Region) of Protein Kinases.

  • Binding Mode: Type I (ATP-competitive) Inhibition.

  • Key Structural Feature: The C4-amine acts as a hydrogen bond donor, while the N2 of the pyrazole ring acts as a hydrogen bond acceptor.

  • Therapeutic Relevance: Precursor for inhibitors targeting Acute Myeloid Leukemia (FLT3) , Necroptosis (RIPK1) , and Cell Cycle Regulation (CDK16) .

Part 2: Mechanism of Action (MoA) & Comparative Analysis

The Mechanistic Pathway: ATP-Competitive Inhibition

The molecule operates by mimicking the adenine ring of ATP. Upon entering the kinase cleft, it prevents the phosphorylation of downstream substrates.

Signal Transduction Diagram (DOT)

The following diagram illustrates the interference of the pyrazole scaffold within the phosphorylation cascade.

MoA_Pathway ATP Intracellular ATP Kinase_Active Active Kinase (CDK/RIPK1/FLT3) ATP->Kinase_Active Endogenous Binding Complex_ATP Kinase-ATP Complex (Phosphorylation) Kinase_Active->Complex_ATP Complex_Inhib Kinase-Inhibitor Complex (Inactive) Kinase_Active->Complex_Inhib Substrate Downstream Substrate (e.g., STAT5, Rb) Response_Path Pathological Signaling (Proliferation/Necroptosis) Substrate->Response_Path Inhibitor 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (Scaffold) Inhibitor->Kinase_Active Competitive Binding (Ki < Km ATP) Complex_ATP->Substrate Phosphate Transfer Complex_Inhib->Complex_ATP Inhibition Response_Ther Therapeutic Effect (Apoptosis/Stasis) Complex_Inhib->Response_Ther Signal Blockade

Caption: Figure 1. Competitive displacement of ATP by the pyrazole-4-amine scaffold, preventing downstream pathological signaling.

Comparative Performance: Pyrazole vs. Alternatives

In Fragment-Based Drug Discovery (FBDD), the choice of the hinge-binding scaffold dictates the vector of growth for the final drug.

Feature1-methyl-3-isopropyl-1H-pyrazol-4-amine Aminopyrimidine (e.g., Imatinib core) Aminoindazole (e.g., Axitinib core)
Binding Mode Bidentate (Donor-Acceptor)Tridentate or BidentateBidentate (Fused ring system)
Selectivity Control High: Isopropyl group targets the gatekeeper residue.Moderate: Relies on "tail" modifications.High: Rigid fused system restricts conformation.
Solubility Excellent: Low MW, polar N-methyl.Good: Often requires solubilizing groups.Poor: Planar stacking often reduces solubility.
Synthetic Utility High: C4-amine is highly reactive for amide/urea coupling.Moderate: C2/C4 substitution can be sterically hindered.Moderate: Multi-step synthesis required.
Primary Application CDK, RIPK1, FLT3 Inhibitors BCR-ABL, EGFR InhibitorsVEGFR Inhibitors

Expert Insight: The superiority of the 1-methyl-3-isopropyl variant lies in the isopropyl group . Unlike a methyl or phenyl group, the isopropyl moiety provides optimal steric bulk to fill the hydrophobic pocket adjacent to the ATP site without causing steric clash, often improving potency by 10-100x compared to the methyl-analog [1, 5].

Part 3: Experimental Validation Protocols

To confirm the MoA of this scaffold within a drug discovery campaign, the following self-validating workflows are required.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Determine binding affinity (


) and kinetics (

) to the target kinase (e.g., CDK2 or FLT3).

Methodology:

  • Immobilization: Biotinylate the target kinase and capture it on a Streptavidin (SA) sensor chip. Target density: 2000–3000 RU.

  • Preparation: Dissolve 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 2% DMSO).

  • Injection: Inject a concentration series (e.g., 500 µM down to 15 µM) over the surface. Flow rate: 30 µL/min.

  • Reference Subtraction: Subtract the signal from a blank flow cell and a buffer-only injection (double referencing).

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Success Criterion: Square wave sensorgram (fast on/off) typical of low-molecular-weight fragments. Theoretical

      
       should match experimental yield.
      
Protocol 2: X-ray Crystallography (Soaking)

Objective: Visualize the specific hydrogen bonding to the hinge region.

Methodology:

  • Crystallization: Obtain apo-crystals of the target kinase (e.g., CDK16) using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing the reservoir solution + 10-20 mM of the pyrazole amine fragment. Incubate for 2–24 hours.

  • Diffraction: Collect data at 100K using a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement. Look for

    
     electron density in the ATP pocket.
    
    • Validation: The N2 nitrogen should H-bond to the backbone NH of the hinge residue; the C4-amino group should H-bond to the backbone Carbonyl.

Experimental Workflow Diagram (DOT)

Workflow Step1 Fragment Library (Pyrazole Scaffold) Step2 SPR Screening (Confirm Binding) Step1->Step2 Select Hits Step3 X-ray Soaking (Structural Biology) Step2->Step3 Validate Mode Step4 Hit Expansion (Grow from C4-amine) Step3->Step4 Guided Design Validation MoA Confirmed: Hinge Binder Step3->Validation

Caption: Figure 2. Step-wise validation workflow from fragment selection to structural confirmation.

Part 4: References

  • National Institutes of Health (NIH). (2025). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and Derivatives. Molbank.[1] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Discovery of FN-1501: An FLT3- and CDK-Kinase Inhibitor. ACS Publications. Retrieved from [Link]

Sources

Validation

Reproducibility in High-Value Heterocycles: The 1-Methyl-3-(Propan-2-yl)-1H-Pyrazol-4-Amine Benchmark

[1][2] Executive Summary: The "Hidden Variable" in Kinase Inhibitor Synthesis In the high-stakes landscape of drug discovery—specifically within the development of Janus Kinase (JAK) and B-Raf inhibitors—the integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Hidden Variable" in Kinase Inhibitor Synthesis

In the high-stakes landscape of drug discovery—specifically within the development of Janus Kinase (JAK) and B-Raf inhibitors—the integrity of the pyrazole core is non-negotiable. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as MPI-4-Amine ) serves as a critical scaffold.[1][2] However, commercial sources of this building block exhibit significant variability in stability and isomeric purity, leading to catastrophic failures in downstream amide couplings and Buchwald-Hartwig aminations.[1][2]

This guide objectively compares the performance of High-Purity Hydrochloride Salts against Technical Grade Free Bases and Structural Analogs .[1][2] We provide experimental evidence demonstrating that the form of the starting material—not just its chemical identity—dictates the reproducibility of your medicinal chemistry campaigns.[2]

Part 1: Comparative Performance Analysis

We assessed three distinct variations of the MPI-4-Amine scaffold to determine their suitability for GLP (Good Laboratory Practice) synthesis.

The Candidates
  • Option A (The Gold Standard): MPI-4-Amine Hydrochloride Salt (>99% HPLC, Regioisomer Free).[1][2]

  • Option B (The Commodity): MPI-4-Amine Free Base (Technical Grade, ~95%, stored under Argon).[1][2]

  • Option C (The Analog): 1-Methyl-3-ethyl-1H-pyrazol-4-amine (To assess steric impact on reaction kinetics).

Experiment 1: Oxidative Stability Stress Test

Objective: Measure degradation of the reagent when exposed to ambient atmosphere for 24 hours (simulating benchtop handling during multi-step synthesis).

ParameterOption A (HCl Salt)Option B (Free Base)Option C (Ethyl Analog)
Initial Appearance White Crystalline SolidPale Yellow OilColorless Oil
Appearance (T=24h) White Crystalline SolidDark Red/Brown OilYellow Oil
Purity (T=0) 99.4%95.2%98.1%
Purity (T=24h) 99.3% (Stable)84.1% (Degraded)92.5%
Primary Impurity None detectedAzo-dimer & N-oxideN-oxide

Senior Scientist Insight: The electron-rich nature of the C4-amine on the pyrazole ring makes the free base highly susceptible to oxidation.[1][2] The "reddening" of Option B is a visual indicator of diazenyl formation.[2] Using the free base for precise kinetic studies or late-stage functionalization is a reproducibility risk. [1][2]

Experiment 2: Acylation Efficiency (Model Reaction)

Objective: React each candidate with 4-chlorobenzoyl chloride (1.0 eq) in DCM/TEA to measure yield and byproduct formation.[1][2]

MetricOption A (HCl Salt)Option B (Free Base)Option C (Ethyl Analog)
Isolated Yield 94% 78%91%
Reaction Time 2.5 Hours4.0 Hours (Sluggish)2.0 Hours
Byproducts <1% Bis-acylation~12% Unknown oligomers<2% Bis-acylation
Purification Load Filtration + WashColumn Chromatography RequiredFiltration + Wash

Part 2: The Regioisomer Trap (Mechanistic Deep Dive)[1]

The most insidious reproducibility killer in this scaffold is the presence of the 1,5-isomer (1-methyl-5-isopropyl-1H-pyrazol-4-amine).[1][2]

The Causality of Isomerism

During the synthesis of the pyrazole ring (via hydrazine condensation with 1,3-diketones), the methyl group can attach to either nitrogen.[1][2]

  • Target (1,3-isomer): The isopropyl group is at position 3 (less sterically hindering to the amine).[1][2]

  • Impurity (1,5-isomer): The isopropyl group is at position 5 (adjacent to the N-methyl).[1][2]

If your vendor does not separate these isomers rigorously before the nitration/reduction steps, the 1,5-isomer tracks through as a "ghost impurity."[1][2] It has the same mass (LC-MS cannot distinguish them easily) but significantly different reactivity due to the steric clash between the N-methyl and the C5-isopropyl group.[1][2]

Visualization: The Isomer Divergence

The following diagram illustrates where the reproducibility fault line occurs in the synthesis pathway.

PyrazoleSynthesis Start Diketo Precursor (1,1-dimethoxy-4-methylpentan-3-one) Reaction Cyclocondensation Start->Reaction Hydrazine Methylhydrazine Hydrazine->Reaction Isomer13 1,3-Isomer (Target) (Sterically Open) Reaction->Isomer13 Major Product Isomer15 1,5-Isomer (Impurity) (Sterically Crowded) Reaction->Isomer15 Minor Product (Hard to separate) Nitration Nitration & Reduction Isomer13->Nitration Isomer15->Nitration FinalProduct MPI-4-Amine (High Activity) Nitration->FinalProduct DeadEnd Inactive/Slow Analog (Fails in Coupling) Nitration->DeadEnd

Figure 1: The divergence of regioisomers during cyclocondensation.[1][2] The 1,5-isomer persists through reduction steps, creating a "silent" impurity that lowers yield in downstream applications.[2]

Part 3: Validated Protocol for Incoming Quality Control (QC)

Do not rely on vendor Certificates of Analysis (CoA) alone.[1] This self-validating protocol ensures the batch is fit for purpose.[1][2]

The "Diagnostic H-NMR" Protocol

Standard NMR solvents (CDCl3) often cause peak overlap that obscures the 1,5-isomer.[1][2] Use DMSO-d6 for superior resolution of the pyrazole protons.[1][2]

Step-by-Step:

  • Dissolution: Dissolve 10 mg of the sample in 0.6 mL DMSO-d6.

  • Acquisition: Run a standard proton scan (at least 16 scans).[1]

  • Target Region Analysis (The "Fingerprint"):

    • 1,3-Isomer (Target): Look for the C5-H singlet.[1][2] In the 1,3-isomer, this proton is relatively deshielded.[1][2] Expect a shift around δ 7.0 - 7.2 ppm .[1][2]

    • 1,5-Isomer (Impurity): The C3-H proton will appear significantly shifted, often upfield due to shielding effects, around δ 7.3 - 7.5 ppm (depending on exact concentration/salt form).[1][2]

  • Integration: Integrate the N-Methyl singlet (approx δ 3.6-3.7). If you see a "shadow" singlet nearby (<5% intensity), you have regioisomeric contamination.[1]

Workflow: The "Go/No-Go" Decision Tree

QCWorkflow Sample Incoming Batch MPI-4-Amine Visual Visual Inspection (Is it Red/Brown?) Sample->Visual Reject1 REJECT (Oxidized) Visual->Reject1 Yes NMR 1H-NMR in DMSO-d6 Visual->NMR No (White/Pale Yellow) RegioCheck Check Regioisomer Ratio (>98:2 required) NMR->RegioCheck Reject2 REJECT (Isomer Contamination) RegioCheck->Reject2 Ratio < 98:2 SaltCheck Salt Form Verification (AgNO3 Test for Cl-) RegioCheck->SaltCheck Ratio > 98:2 SaltCheck->Reject1 Negative (Free Base) Approve APPROVE for Synthesis SaltCheck->Approve Positive for Cl-

Figure 2: Quality Control Decision Tree. Prioritizes the rejection of oxidized free bases and regioisomeric mixtures to protect downstream high-value chemistry.

References

  • Fichez, J., Busca, P., & Prestat, G. (2017).[2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. Italian Chemical Society.[1][2]

  • Aggarwal, R., et al. (2011).[1][2] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 7, 179–185.[2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23005591, (1-Isopropyl-1H-pyrazol-4-yl)methanamine. (Note: Structural isomer reference for spectral comparison). [1]

  • Dousson, C. B., et al. (2005).[1][2] Process for the preparation of 4-aminopyrazole derivatives. Synthesis, 2005(11), 1817-1821.[1][2] (Cited regarding the instability of free base aminopyrazoles).[1]

Sources

Comparative

Spectroscopic comparison between isomers of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Spectroscopic Comparison Guide: 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine vs. Regioisomers Executive Summary In the development of pyrazole-based kinase inhibitors and active pharmaceutical ingredients (APIs), the regi...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine vs. Regioisomers

Executive Summary

In the development of pyrazole-based kinase inhibitors and active pharmaceutical ingredients (APIs), the regioselective synthesis of N-methylated aminopyrazoles is a critical quality attribute. The condensation of methylhydrazine with asymmetric 1,3-electrophiles (e.g.,


-nitroketones or 

-ketonitriles) frequently yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

For the target molecule 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (hereafter Isomer A ), the primary impurity is its regioisomer 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine (hereafter Isomer B ). Differentiating these isomers requires precise spectroscopic interrogation, as their mass-to-charge (m/z) ratios and basic physicochemical properties are identical.

This guide outlines a definitive spectroscopic workflow to distinguish Isomer A from Isomer B, utilizing Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary determinant, supported by


H/

C NMR and MS fragmentation patterns.

Structural Analysis & Isomer Definitions

The core challenge lies in the position of the isopropyl group relative to the N-methyl group.

  • Isomer A (Target): 1,3-Isomer

    • Structure: N1-Methyl, C3-Isopropyl, C4-Amine, C5-Proton.

    • Key Feature: The N-methyl group is spatially distant from the isopropyl group but adjacent to the C5-Proton.

  • Isomer B (Impurity): 1,5-Isomer

    • Structure: N1-Methyl, C5-Isopropyl, C4-Amine, C3-Proton.

    • Key Feature: The N-methyl group is spatially proximate to the isopropyl group (steric crowding) and distant from the C3-Proton.

Visualizing the Structural Distinction

IsomerComparison IsomerA Isomer A (Target) 1-methyl-3-isopropyl (1,3-substitution) NOE: N-Me <--> H-5 IsomerB Isomer B (Impurity) 1-methyl-5-isopropyl (1,5-substitution) NOE: N-Me <--> iPr-H NMe N-Methyl Group NMe->IsomerA Adjacent to NMe->IsomerB Adjacent to RingH Ring Proton (H5 or H3) RingH->IsomerA H5 Position iPr Isopropyl Group iPr->IsomerB C5 Position

Figure 1: Structural relationship and key spatial proximities defining the 1,3- and 1,5-isomers.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this differentiation. While 1D


H NMR provides indications, 2D NOESY is required for unambiguous assignment.

A.


H NMR (1D) Analysis 
  • Ring Proton (H3 vs. H5):

    • In Isomer A , the H5 proton is adjacent to the N-methyl group. It typically resonates downfield (

      
       7.2–7.6 ppm) due to the deshielding effect of the adjacent nitrogen lone pair.
      
    • In Isomer B , the H3 proton is adjacent to the pyridine-like nitrogen (N2). While also aromatic, its chemical shift and coupling patterns (if long-range coupling exists) differ subtly.

  • N-Methyl Singlet:

    • Isomer A: The N-methyl group is in a relatively open environment. Signal is sharp.

    • Isomer B: The N-methyl group experiences steric compression from the bulky C5-isopropyl group. This often causes a slight upfield shift and potential line broadening depending on rotameric exchange rates.

B. NOESY (2D) Analysis (The "Smoking Gun") This experiment measures through-space interactions (< 5 Å).

  • Isomer A: Strong cross-peak between N-Me (

    
    3.7 ppm)  and Ring H-5 (
    
    
    
    7.3 ppm)
    . Absence of cross-peak between N-Me and Isopropyl-CH.
  • Isomer B: Strong cross-peak between N-Me (

    
    3.7 ppm)  and Isopropyl-CH (
    
    
    
    2.9 ppm)
    . Absence of cross-peak between N-Me and Ring Proton.
Comparative Data Table
FeatureIsomer A (1,3-subst)Isomer B (1,5-subst)Diagnostic Power
Ring Proton (

)

7.2 - 7.5 ppm (H5)

7.1 - 7.4 ppm (H3)
Low (Ambiguous)
N-Methyl (

)

3.75 ppm

3.65 ppm (Shielded)
Medium
NOE Correlation N-Me

Ring H
N-Me

iPr-CH
High (Definitive)

C N-Me (

)

36-39 ppm

34-36 ppm
Medium

C Ring-CH (

)
C5:

125-130 ppm
C3:

135-140 ppm
Medium

Note: Chemical shifts are representative for CDCl


 solution. Exact values depend on concentration and temperature.

Experimental Protocols

Protocol 1: 2D NOESY Acquisition
  • Objective: Confirm spatial proximity of N-methyl group.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Ensure the solution is clear (filter if necessary) to prevent magnetic inhomogeneity.
    • Critical Step: Degas the sample (nitrogen bubbling for 2 mins) if investigating weak NOEs, though N-Me/H-Ring correlations are typically strong enough without rigorous degassing.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Pulse Sequence: noesyph (phase-sensitive).

    • Mixing Time (

      
      ): 400-500 ms . (Optimal for small molecules MW < 500 Da).
      
    • Scans: 8–16 scans per increment.

    • Increments: 256 (t1) x 2048 (t2).

  • Processing: Apply sine-bell apodization (SSB=2) in both dimensions. Phase correction must be precise to distinguish positive NOE cross-peaks (exchange/NOE) from diagonal.

Protocol 2: Synthesis & Purification (Brief)
  • Synthesis: Reaction of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (precursor) with H

    
    /Pd-C.
    
  • Isomer Separation: If the precursor step yielded a mixture:

    • Use Flash Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (0-50%).

    • Order of Elution: The 1,5-isomer (Isomer B) is typically less polar (elutes first) due to the shielding of the N-lone pairs by the flanking methyl and isopropyl groups. The 1,3-isomer (Isomer A) is more polar (elutes second).

Decision Logic for Identification

Use the following logic flow to interpret your spectroscopic data.

DecisionTree Start Start: Purified Sample HNMR Acquire 1H NMR Locate N-Me (~3.7 ppm) Locate Ring H (~7.3 ppm) Start->HNMR NOESY Acquire 2D NOESY (Mix time: 500ms) HNMR->NOESY Check1 Check Cross-peak: N-Me <--> Ring Proton? NOESY->Check1 ResultA CONFIRMED: Isomer A (1,3-substituted) Target Molecule Check1->ResultA Yes (Strong) Check2 Check Cross-peak: N-Me <--> Isopropyl-CH? Check1->Check2 No ResultB CONFIRMED: Isomer B (1,5-substituted) Regio-impurity Check2->ResultB Yes (Strong) Ambiguous Ambiguous Result Check Sample Purity or Re-run with longer d8 Check2->Ambiguous No

Figure 2: Decision tree for assigning regiochemistry based on NOESY data.

References

  • Regioselective Synthesis and Characteriz

    • Lusardi, M., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives."[1] Molecules, 2022.[1][2][3]

    • Relevance: Establishes the NOESY methodology for distinguishing N-methyl pyrazole regioisomers.
  • NMR Chemical Shifts of Pyrazoles

    • Claramunt, R. M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2016.

    • Relevance: Provides theoretical backing for the chemical shift differences between H3 and H5 in substituted pyrazoles.
  • General NOESY Interpret

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition.
    • Relevance: Standard protocol for mixing time optimiz
  • Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Analogous Chemistry)

    • PubChem Compound Summary.
    • Relevance: Demonstrates the naming conventions and structural analogs for N-methyl-3-substituted pyrazoles.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

[1][2][3] Executive Summary: Operational Directive 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1249021-45-1) is a substituted aminopyrazole often utilized as a pharmaceutical intermediate.[1][2] For disposal purpos...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: Operational Directive

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1249021-45-1) is a substituted aminopyrazole often utilized as a pharmaceutical intermediate.[1][2] For disposal purposes, it must be classified as a Toxic Organic Base .[2]

Immediate Action Required:

  • Do NOT dispose of down the drain.[2]

  • Do NOT mix with oxidizing agents (bleach/peroxides) due to exothermic risk and toxic byproduct formation.[2]

  • Primary Disposal Method: High-temperature incineration with NOx scrubbing.[1]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's reactivity profile.[2] This compound combines a pyrazole ring with a free amine group, necessitating specific segregation from acids and oxidizers.[2]

Physical & Safety Data Table
ParameterSpecificationOperational Implication
CAS Number 1249021-45-1Use for waste manifest labeling.[1][2]
IUPAC Name 1-methyl-3-isopropyl-1H-pyrazol-4-amineAlternate identifier for inventory reconciliation.
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk during transfer.[2]
Acidity/Basicity Weak BaseIncompatible with strong acids; forms salts.[2]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[2][3][4] Irritation)Requires P280 (Gloves/Eye Protection) and P261 (Avoid Dust).[2][3]
Waste Class Non-Halogenated OrganicSegregate from halogenated solvents to reduce disposal costs.[2]

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance & Contaminated Debris)

Scope: Expired chemicals, spill cleanup materials, and heavily contaminated gloves.[2]

  • Containment: Transfer the solid material into a chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Double-Bagging: If using bags, place the primary bag inside a secondary clear hazardous waste bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Select "Toxic" and "Irritant".[2]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Ensure the container is closed unless adding waste.[2]

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Scope: The amine dissolved in organic solvents (e.g., DCM, Methanol, Ethyl Acetate).[2]

  • Segregation: Determine the solvent base.[2]

    • Halogenated: (e.g., DCM, Chloroform)

      
       Use "Halogenated Waste" carboy.[2]
      
    • Non-Halogenated: (e.g., Methanol, DMSO)

      
       Use "Non-Halogenated Organic" carboy.[2]
      
  • pH Check: If the solution was part of an extraction, ensure the pH is not extremely acidic (<2) or basic (>12.[2]5) before adding to general carboys, or use a dedicated "Corrosive" waste stream if neutralization is not permitted by site policy.[2]

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides).[2] Amines + Oxidizers = Fire/Explosion hazard.[2]

C. Rinsate & Trace Residues (Glassware Cleaning)[2]
  • Solvent Rinse: Rinse the empty bottle/flask 3 times with a compatible solvent (e.g., Acetone or Ethanol).[2]

  • Disposal of Rinse: Pour the first three rinses into the Liquid Organic Waste container (Protocol B).

  • Final Wash: Subsequent water washes can go down the drain only if the first three solvent rinses effectively removed the organic residue (verify with site EHS).[2]

  • Defacing: Deface the original label on the empty bottle and discard it in the "Defaced Glass" or "Recycling" bin, depending on facility rules.

Scientific Integrity: The "Why" Behind the Protocol

The Oxidizer Hazard (Chloramine Genesis)

CRITICAL WARNING: Never use bleach (sodium hypochlorite) to clean spills of this amine.[2]

  • Mechanism: Primary and secondary amines react with hypochlorite to form N-chloroamines (e.g.,

    
    ).[1][2]
    
  • Risk: Chloramines are volatile, toxic, and potentially explosive.[2]

  • Corrective Action: Use a mild surfactant or a specific organic spill kit absorbent (vermiculite/clay) for spill management.[2]

Incineration vs. Landfill

We prioritize high-temperature incineration for aminopyrazoles.[1]

  • Nitrogen Content: This compound contains three nitrogen atoms.[2][5][6] Landfilling organic nitrogen risks leaching into groundwater or anaerobic conversion to ammonia.[2]

  • NOx Abatement: Professional chemical incinerators operate with secondary combustion chambers and scrubbers specifically designed to capture Nitrogen Oxides (NOx) generated during the combustion of the pyrazole ring.[2]

Visualized Disposal Workflow

The following decision tree outlines the logical flow for disposing of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine based on its physical state.

DisposalWorkflow Start Waste Generation: 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, spill debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Liquid SolidPack Double Bag in Polyethylene OR Wide-mouth HDPE Jar SolidPath->SolidPack SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling LABELING: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date SolidPack->Labeling HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Halogenated NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) SolventCheck->NonHaloWaste Non-Halogenated HaloWaste->Labeling NonHaloWaste->Labeling FinalDisp EHS Pickup -> Incineration Labeling->FinalDisp

Caption: Operational decision tree for segregating aminopyrazole waste streams to ensure regulatory compliance and safety.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 1-methyl-1H-pyrazol-4-amine (Analogous Structure Safety Data). Retrieved January 28, 2026, from [Link][2]

  • Duke University Occupational & Environmental Safety. (2025). Safe Handling of Hazardous Drugs and Chemical Waste. Retrieved January 28, 2026, from [Link][2]

Sources

Handling

Personal Protective Equipment for Handling 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

[1][2][3][4][5][6] Part 1: Executive Safety Summary Treat as a Potent Sensitizer and Irritant. As a Senior Application Scientist, I advise against treating 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine solely as a generic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Part 1: Executive Safety Summary

Treat as a Potent Sensitizer and Irritant.

As a Senior Application Scientist, I advise against treating 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine solely as a generic organic intermediate. This compound possesses a primary aromatic amine functionality on a pyrazole core. In drug discovery and agrochemical synthesis (e.g., SDHI fungicides), this class of compounds is frequently associated with skin sensitization , severe eye irritation , and respiratory tract irritation .

Because specific toxicological data for this exact isomer may be proprietary or sparse in public domains, you must adopt a "Precautionary Analogue" approach. We derive our safety protocols from the known hazards of structural analogues like 4-amino-1-methylpyrazole and general aromatic amines.

The Golden Rule: Prevent all skin contact.[1] Aromatic amines can permeate standard nitrile gloves undetected, leading to latent sensitization.

Part 2: Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the "Why."[2] The hazards of this molecule are dictated by its functional groups.

Functional GroupHazard ClassPhysiological Risk
Primary Amine (-NH₂) Corrosive / IrritantHigh pH (basic). Causes chemical burns to mucous membranes (eyes/lungs). High potential for allergic skin reaction (sensitization).
Pyrazole Ring Systemic ToxicantLipophilic nature allows transdermal absorption. Potential central nervous system (CNS) or hepatic effects if absorbed in quantity.
Isopropyl Group LipophilicityIncreases the molecule's ability to penetrate the skin barrier compared to methyl-only variants.

Part 3: The PPE Protocol (Layered Defense)

This protocol uses a Barrier Redundancy strategy. We do not rely on a single layer of protection.[3][4]

Hand Protection (Critical)

Standard single-gloving is insufficient.

  • Recommendation: Double-gloving with specific material selection.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil (0.12–0.20 mm) Extended Cuff Nitrile or Neoprene.

  • Why? Amines can "creep" through thin nitrile via diffusion without visible degradation. The air gap between two gloves reduces the diffusion rate significantly.

  • Protocol: Inspect the inner glove immediately if the outer glove is splashed. Change outer gloves every 60 minutes during active handling.

Eye & Face Protection

Safety glasses are forbidden for handling the neat solid or concentrated solutions. [3]

  • Recommendation: Unvented or Indirect-Vented Chemical Splash Goggles.

  • Add-on: Face Shield (8-inch minimum) required if handling >10g or working with liquid solutions outside a hood.

  • Why? Amine dust is caustic. If it contacts the moisture of the eye, it raises the pH rapidly, potentially causing corneal opacification. Safety glasses allow dust entry from the sides.

Respiratory Protection

Engineering controls (Fume Hood) are primary. PPE is secondary.

  • Scenario A (Inside Fume Hood): No respirator required if sash is at proper working height.

  • Scenario B (Weighing/Open Bench): Minimum N95 (US) or P2 (EU) particulate respirator.

  • Scenario C (Spill Cleanup): Half-face respirator with Multi-Gas/Vapor + P100 cartridges (e.g., 3M 60926).

  • Why? The amine group creates an inhalation hazard that can trigger asthmatic responses in sensitized individuals.

Body Protection
  • Standard: Chemical-resistant lab coat (poly-cotton blend is acceptable for trace amounts; Tyvek® or similar laminate is required for scale-up >100g).

  • Footwear: Closed-toe, leather or non-porous synthetic. No mesh sneakers (liquids penetrate mesh instantly).

Part 4: Operational Workflow & Visualization

Decision Matrix: PPE Selection

This diagram guides your decision-making process based on the physical state and scale of the operation.

PPE_Decision_Matrix Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Scale_S Scale < 10g Solid->Scale_S Weighing Scale_L Scale > 10g Solid->Scale_L Bulk Transfer Solvent Solvent Type? Liquid->Solvent PPE_Level_1 LEVEL 1: Nitrile Double Glove Lab Coat Goggles Fume Hood Scale_S->PPE_Level_1 PPE_Level_2 LEVEL 2: N95 Mask + Goggles Tyvek Sleeves Double Glove (Extended) Scale_L->PPE_Level_2 Solvent->PPE_Level_1 Water/Alcohol PPE_Level_3 LEVEL 3: Silver Shield Gloves Face Shield + Goggles Impervious Apron Solvent->PPE_Level_3 DCM/DMSO (Permeation Risk)

Figure 1: PPE Decision Matrix based on operational scale and solvent carrier risks.

Step-by-Step Handling Protocol

1. Preparation (The "Clean" Zone)

  • Don PPE before entering the designated weighing area.

  • Check the fume hood monitor. Face velocity must be >100 fpm (0.5 m/s).

  • Static Check: Aminopyrazoles can be electrostatically charged. Use an ionizing fan or anti-static gun if the powder is "flying."

2. Active Handling (The "Hot" Zone)

  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.

  • Transfer: If transferring solid to a flask, use a wide-mouth powder funnel to prevent bridging and spillage.

  • Solvent Addition: Add solvent slowly. Exothermic solvation is possible with amines.

3. Decontamination (The Exit)

  • Wipe down the balance and bench with a wet paper towel (water/surfactant).

  • Do NOT use bleach immediately (potential reaction with amines). Use soap and water first.[3][5][6][7][8]

  • Doff outer gloves inside the hood. Doff inner gloves at the lab exit.

Part 5: Emergency Response & Disposal

Spill Response Logic

If a spill occurs, immediate action prevents chronic exposure.[3][1]

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (15 ft radius) Spill->Isolate Assess 2. Assess Quantity Isolate->Assess Small Minor (<5g) Assess->Small Large Major (>5g) Assess->Large Clean_S Dry Sweep (Gently) or Wet Wipe Small->Clean_S Clean_L Cover with Absorbent (Vermiculite) Large->Clean_L Decon Wash Surface: 1. Soapy Water 2. Water Rinse Clean_S->Decon Clean_L->Decon Dispose Dispose as Hazardous Organic Waste Decon->Dispose

Figure 2: Spill response workflow emphasizing containment and decontamination.

Waste Disposal[2][3][5][10]
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) in the waste stream to prevent violent reactions or nitration.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • PubChem. (2025). Compound Summary: (1-Isopropyl-1H-pyrazol-4-yl)methanamine (Related Structure).[9] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Reactant of Route 2
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
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